molecular formula C21H28BrNO2 B1664380 Adiphenine methyl bromide CAS No. 6113-04-8

Adiphenine methyl bromide

Cat. No.: B1664380
CAS No.: 6113-04-8
M. Wt: 406.4 g/mol
InChI Key: WMUOPJLADBOCIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adiphenine methyl bromide () is a quaternary ammonium salt with the molecular formula C21H28BrNO2 and a molecular weight of 406.36 g/mol . It is supplied as a small compound for research purposes . The compound is characterized by its SMILES structure, [Br-].O=C(OCC N+ (CC)CC)C(C1=CC=CC=C1)C2=CC=CC=C2, which shows the bromide anion associated with the organic cation . This structure is derived from its parent compound, Adiphenine, which is known to act as an inhibitor of nicotinic receptors . As such, Adiphenine methyl bromide is of significant interest in pharmacological and neurobiological research for studying cholinergic signaling and nicotinic acetylcholine receptor function. The product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. It is recommended to store the product at -20°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6113-04-8

Molecular Formula

C21H28BrNO2

Molecular Weight

406.4 g/mol

IUPAC Name

2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

WMUOPJLADBOCIX-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Appearance

Solid powder

Other CAS No.

6113-04-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adiphenine methyl bromide;  NSC 83044;  NSC-83044;  NSC83044; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Molecular Characterization of Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adiphenine Methyl Bromide (also known as Adiphenine Methobromide) is the quaternary ammonium derivative of the antispasmodic agent adiphenine.[1] Unlike its tertiary amine precursor (adiphenine hydrochloride), the methyl bromide salt carries a permanent positive charge, fundamentally altering its pharmacokinetics. This structural modification restricts passage across the blood-brain barrier (BBB), confining its anticholinergic and antispasmodic activity to the peripheral nervous system.[1][2] This guide details the structural identity, physicochemical properties, and analytical characterization of this compound for drug development applications.

Chemical Identity & Structural Analysis[1][3][4][5]

Nomenclature and Classification[1]
  • Common Name: Adiphenine Methyl Bromide[1][2][3]

  • Synonyms: Adiphenine methobromide; (2-Diphenylacetoxyethyl)diethylmethylammonium bromide; Methyladiphenine bromide.[1][2]

  • CAS Registry Number: 6113-04-8[1][2]

  • Chemical Class: Quaternary Ammonium Anticholinergic[1]

  • Parent Compound: Adiphenine (CAS 64-95-9)[1][2][4][5]

Structural Composition

The molecule consists of a hydrophobic diphenylacetate "head" linked via an ester bond to a hydrophilic quaternary ammonium "tail."[2]

ComponentStructural FeatureFunction
Lipophilic Moiety Diphenylacetyl groupProvides affinity for muscarinic receptors (hydrophobic pocket interaction).[1][2]
Linker Ethyl ester chainSpacing arm; susceptible to hydrolytic cleavage (metabolic instability).[1][2]
Hydrophilic Moiety DiethylmethylammoniumQuaternary nitrogen center responsible for high water solubility and BBB exclusion.[1][2]
Counterion Bromide (Br⁻)Halide anion balancing the cationic charge.[1]
Molecular Formula

C₂₁H₂₈BrNO₂ (Cation: C₂₁H₂₈NO₂⁺ | Anion: Br⁻)[1]

Molecular Weight & Mass Spectrometry Profile

Precise molecular weight determination is critical for dosing and analytical standard preparation.[2] Due to the presence of Bromine, the mass spectrum exhibits a characteristic isotopic signature.

Calculated Mass Values
PropertyValueNotes
Average Molecular Weight 406.36 g/mol Used for molarity calculations and weighing.[1][2]
Monoisotopic Mass (⁷⁹Br) 405.1303 Da The primary peak in high-resolution MS.[1][2]
Monoisotopic Mass (⁸¹Br) 407.1283 Da The secondary isotope peak.[1]
Cation Mass (M⁺) 326.2120 Da The species observed in ESI+ Mass Spectrometry.[1]
Isotopic Distribution (MS Signature)

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2]

  • Observation: In Mass Spectrometry (ESI-MS), the molecular ion cluster will appear as a 1:1 doublet separated by 2 mass units.[1][2]

  • Diagnostic Value: This doublet is a definitive confirmation of the bromide salt form versus the chloride or iodide salts.

Physicochemical Properties[1][2][4][9][10]

Solubility Profile

The quaternary ammonium structure significantly enhances hydrophilicity compared to adiphenine base.[2]

  • Water: Highly Soluble (Dissociates into [C₂₁H₂₈NO₂]⁺ and Br⁻).[1][2]

  • Ethanol: Soluble.[1][2][6]

  • Diethyl Ether/Hexane: Insoluble (Lipophobic salt character).[1][2]

  • Partition Coefficient (LogP): The cation is amphiphilic, but the salt form generally has a low apparent LogP at physiological pH due to ionization.[1]

Stability and Storage[4]
  • Hydrolysis Risk: The ester linkage is sensitive to moisture, particularly in alkaline environments or elevated temperatures.[1] Hydrolysis yields diphenylacetic acid and diethyl(2-hydroxyethyl)methylammonium bromide (choline derivative).[1][2]

  • Storage Protocol: Store in a desiccator at -20°C, protected from light. Solutions should be prepared fresh to avoid hydrolytic degradation.[2]

Synthesis & Manufacturing Logic

The synthesis follows a classical Menschutkin Reaction , converting the tertiary amine (adiphenine) into a quaternary ammonium salt.

Synthetic Pathway (DOT Visualization)

SynthesisPathway cluster_conditions Reaction Conditions Adiphenine Adiphenine Base (Tertiary Amine) C20H25NO2 Intermediate Transition State (Nu: Attack on Me-Br) Adiphenine->Intermediate Nucleophilic Attack MeBr Methyl Bromide (Alkylating Agent) CH3Br MeBr->Intermediate Product Adiphenine Methyl Bromide (Quaternary Salt) C21H28BrNO2 Intermediate->Product Quaternization Details Solvent: Acetone or Ethanol Temp: Reflux or RT Atmosphere: Inert (N2)

Figure 1: Synthetic route via N-methylation of Adiphenine base using Methyl Bromide.

Protocol Summary
  • Dissolution: Dissolve Adiphenine base in anhydrous acetone.

  • Alkylation: Add excess methyl bromide (gas or solution in ether) slowly at low temperature.[1][2]

  • Crystallization: The quaternary salt is less soluble in acetone than the base and will precipitate as a white crystalline solid.

  • Purification: Filtration and recrystallization from ethanol/ether to remove unreacted amine.[1][2]

Analytical Characterization Methods

To validate the structure and purity of Adiphenine Methyl Bromide, the following multi-modal approach is required.

Nuclear Magnetic Resonance (¹H-NMR)

The transition from tertiary to quaternary amine results in distinct chemical shift changes (diagnostic signals).

Proton GroupAdiphenine (Base) Shift (δ)Adiphenine MeBr (Salt) Shift (δ)Explanation
N-CH₃ Absent~3.0 - 3.3 ppm (Singlet) New signal confirming methylation.[1][2]
N-CH₂-CH₃ ~1.0 ppm (Triplet)~1.3 ppm (Triplet) Downfield shift due to positive charge.[1][2]
N-CH₂- (Ethyl) ~2.6 ppm (Quad)~3.5 ppm (Multiplet) Significant deshielding by cationic nitrogen.[1][2]
Aromatic H 7.2 - 7.4 ppm7.2 - 7.4 ppmUnaffected (distant from charge center).[1][2]
Infrared Spectroscopy (FT-IR)
  • 1735-1750 cm⁻¹: Strong C=O stretch (Ester).[1][2]

  • 2900-3000 cm⁻¹: C-H aliphatic stretches.

  • Absence of 2700-2800 cm⁻¹: Bohlmann bands (seen in tertiary amines) disappear upon quaternization.[1][2]

Pharmacological Implications of Structure

The structural modification from Adiphenine to Adiphenine Methyl Bromide is a classic medicinal chemistry strategy to alter biodistribution.[2]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Adiphenine Adiphenine (Tertiary Amine) Neutral at pH 7.4 (Partial) BBB Blood-Brain Barrier (Lipid Membrane) Adiphenine->BBB High Permeability AdiphenineMeBr Adiphenine MeBr (Quaternary) Permanent Cationic Charge AdiphenineMeBr->BBB Zero Permeability CNS_Effect CNS Penetration (Side Effects: Drowsiness) BBB->CNS_Effect Crosses PNS_Effect Peripheral Action Only (Target: GI Smooth Muscle) BBB->PNS_Effect Blocked (Charge Repulsion)

Figure 2: Impact of Quaternization on Blood-Brain Barrier (BBB) Permeability.[1][2]

  • Mechanism: The permanent positive charge prevents the molecule from passively diffusing across the lipophilic endothelial cells of the BBB.

  • Clinical Result: Potent antispasmodic activity in the gut (muscarinic antagonism) with significantly reduced central nervous system side effects compared to the parent compound.[1]

References

  • PubChem. (2025).[1][2][7][5] Adiphenine methyl bromide (CID 197841).[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • NCATS Inxight Drugs. (n.d.).[1][2] Adiphenine Methyl Bromide.[1][2][7][3] National Center for Advancing Translational Sciences.[1][2] Retrieved from [Link][1][2]

  • Diehl, B. W. K., et al. (2007).[1][2] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe. Retrieved from [Link]

  • Organic Syntheses. (1921).[1][2] Alkylation of Amines (General Procedure). Org. Synth. 1921, 1, 102.[2] (Adapted for Menschutkin reaction context). Retrieved from [Link][1][2]

Sources

A Technical Guide to the Dual-Action Mechanism of Adiphenine Methyl Bromide on Smooth Muscle

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Adiphenine methyl bromide is a synthetic antispasmodic agent that exerts its relaxant effect on smooth muscle through a sophisticated dual mechanism.[1] This guide elucidates its two primary modes of action: 1) competitive antagonism at muscarinic acetylcholine receptors, and 2) a direct, non-specific myotropic spasmolytic effect, often described as "papaverine-like." Understanding this dual mechanism is critical for its application in treating visceral spasms and for the development of novel, targeted smooth muscle relaxants. This document provides an in-depth exploration of the underlying pharmacology, supporting experimental evidence, and a structural-functional analysis.

Introduction: The Landscape of Smooth Muscle Contraction

Smooth muscle, the involuntary muscle lining hollow organs such as the gastrointestinal tract, airways, and blood vessels, is fundamental to physiological homeostasis.[2] Its contraction is a complex process primarily regulated by the autonomic nervous system and initiated by an increase in intracellular calcium concentration ([Ca²⁺]i).[3][4][5] A key excitatory pathway is cholinergic neurotransmission, where acetylcholine (ACh) released from parasympathetic nerves binds to muscarinic receptors (predominantly the M₃ subtype) on smooth muscle cells.[6] This binding triggers a signaling cascade that elevates [Ca²⁺]i, leading to muscle contraction.[7]

Antispasmodic drugs aim to counteract excessive smooth muscle contractility.[8] They are broadly classified into two groups: anticholinergics, which block the action of ACh, and direct-acting spasmolytics, which interfere with the muscle's contractile machinery itself.[8] Adiphenine methyl bromide is a notable agent that bridges both classifications.

Part 1: Mechanism I - Competitive Antagonism at Muscarinic Receptors

The primary and most well-characterized mechanism of adiphenine is its action as an anticholinergic agent.[9][10] It functions as a competitive antagonist at muscarinic acetylcholine receptors on the smooth muscle cell surface.

The Cholinergic Signal for Contraction

When acetylcholine binds to M₃ muscarinic receptors, it activates a G-protein (Gq/11), which in turn stimulates the enzyme phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses to the sarcoplasmic reticulum (SR) and binds to IP₃ receptors, causing the release of stored Ca²⁺ into the cytosol.[7][11] This surge in intracellular Ca²⁺ is the principal trigger for contraction.

Adiphenine's Interruption of the Signal

Adiphenine methyl bromide, by binding to the same muscarinic receptors as acetylcholine, prevents the neurotransmitter from initiating this cascade. As a competitive antagonist, its effect is surmountable; increasing the concentration of the agonist (ACh) can overcome the blockade. This action effectively uncouples parasympathetic nerve stimulation from smooth muscle contraction, leading to relaxation. While some research has suggested non-competitive binding for the parent compound adiphenine, its role as a functional antagonist in smooth muscle preparations is well-established.[12]

Diagram: Muscarinic Antagonism Workflow

G cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle ACh Vesicles Nerve_Term Nerve Terminal ACh Acetylcholine (ACh) Nerve_Term->ACh Release M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Muscle Contraction Ca_ion->Contraction Initiates Adiphenine Adiphenine Methyl Bromide Adiphenine->M3_Receptor Blocks ACh->M3_Receptor Binds G cluster_cell Smooth Muscle Cell Adiphenine Adiphenine (Direct Action) PDE Phosphodiesterase (PDE) Adiphenine->PDE Inhibits VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Adiphenine->VDCC Blocks Relaxation2 Muscle Relaxation Adiphenine->Relaxation2 Promotes cAMP cAMP/cGMP PDE->cAMP Degrades Relaxation1 Muscle Relaxation cAMP->Relaxation1 Promotes Contraction Sustained Contraction VDCC->Contraction Leads to Ca_influx Extracellular Ca²⁺ Ca_influx->VDCC Influx via

Caption: Adiphenine's direct action may involve PDE inhibition or VDCC blockade.

Part 3: Structural Insights and Comparative Pharmacology

The chemical structure of adiphenine methyl bromide is key to its dual-action profile and clinical utility.

Structure-Activity Relationship (SAR)

Adiphenine is an ester of diphenylacetic acid and 2-(diethylamino)ethanol. [13]The key features include:

  • Bulky Diphenylacetyl Group: This large, lipophilic moiety is crucial for binding to the muscarinic receptor.

  • Ester Linkage: Common in many anticholinergic drugs.

  • Quaternary Ammonium Group: The "methyl bromide" component results in a permanently charged quaternary ammonium cation. [14]This has profound pharmacokinetic implications. Unlike tertiary amines (like atropine), quaternary amines do not readily cross the blood-brain barrier. [15]This significantly reduces central nervous system (CNS) side effects such as confusion or delirium, which are common with other anticholinergics. [16]

Comparative Data
CompoundPrimary MechanismCNS PenetrationKey Characteristics
Adiphenine Methyl Bromide Dual: Anticholinergic + Direct SpasmolyticLow (Quaternary Amine)Combines receptor blockade with direct muscle relaxation; reduced CNS effects. [15]
Atropine Anticholinergic (Muscarinic)High (Tertiary Amine)Potent, classic muscarinic antagonist; significant potential for CNS side effects. [6]
Papaverine Direct Spasmolytic (PDE inhibitor)ModerateNo receptor antagonism; acts directly on muscle cell machinery. [17][18]

This table provides a qualitative comparison based on established pharmacological principles.

Conclusion

The efficacy of adiphenine methyl bromide as an antispasmodic agent stems from a synergistic dual mechanism of action. It simultaneously disconnects the primary cholinergic contractile signal at the muscarinic receptor level while also directly suppressing the muscle's ability to contract through non-receptor-mediated pathways. The inclusion of a quaternary ammonium group in its structure provides a significant clinical advantage by localizing its action to the periphery and minimizing undesirable central nervous system side effects. This comprehensive understanding of its pharmacology is essential for its current therapeutic applications and serves as a valuable model for the rational design of future antispasmodic drugs.

References

  • Pharmacological Classification of Muscarinic Receptors Involved in the^terral Control of Airway Smooth Muscle Tone in the Guinea - UCL Discovery . Available from: [Link]

  • Adiphenine methyl bromide | C21H28BrNO2 | CID 197841 - PubChem - NIH . Available from: [Link]

  • Adiphenine - Wikipedia . Available from: [Link]

  • The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PMC . Available from: [Link]

  • The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PubMed . Available from: [Link]

  • What is the mechanism of Buphenine Hydrochloride? - Patsnap Synapse . Available from: [Link]

  • Structure Activity Relationship Of Drugs . Available from: [Link]

  • Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity . Available from: [Link]

  • Drug - Muscle Relaxants, Analgesics, Stimulants | Britannica . Available from: [Link]

  • Calcium channels in smooth muscle - PubMed - NIH . Available from: [Link]

  • Calcium Channels in Vascular Smooth Muscle - PMC - NIH . Available from: [Link]

  • Anticholinergic Drugs - ResearchGate . Available from: [Link]

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC . Available from: [Link]

  • Adiphenine | C20H25NO2 | CID 2031 - PubChem - NIH . Available from: [Link]

  • Papaverine - Wikipedia . Available from: [Link]

  • Ion channel molecular complexes in vascular smooth muscle - Frontiers . Available from: [Link]

  • Structure Activity Relationships - Drug Design Org . Available from: [Link]

  • Calcium Channels in Vascular Smooth Muscle - eScholarship.org . Available from: [Link]

  • Clinical Practice Guidelines : Anticholinergic Syndrome - The Royal Children's Hospital . Available from: [Link]

  • Calcium Signaling in Smooth Muscle - PMC - NIH . Available from: [Link]

  • Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings - RxList . Available from: [Link]

  • Anticholinergic adverse effects and oral health - The Pharmaceutical Journal . Available from: [Link]

  • PHARMACOLOGY . Available from: [Link]

  • Structures Activity Relationship . Available from: [Link]

  • Papaverine: MedlinePlus Drug Information . Available from: [Link]

  • Antispasmodics | Concise Medical Knowledge - Lecturio . Available from: [Link]

  • Synthetic cholinergic blocking agents: Methantheline bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline . Available from: [Link]

  • Antispasmodic Activity of Prenylated Phenolic Compounds from the Root Bark of Morus nigra - MDPI . Available from: [Link]

  • (PDF) The Spasmolytic, Bronchodilator, and Vasodilator Activities of Parmotrema perlatum Are Explained by Anti-Muscarinic and Calcium Antagonistic Mechanisms - ResearchGate . Available from: [Link]

  • Papaverine (injection route) - Side effects & dosage - Mayo Clinic . Available from: [Link]

Sources

pharmacological properties of adiphenine methyl bromide vs adiphenine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Switch

This guide analyzes the pharmacological bifurcation between Adiphenine (a tertiary amine) and its derivative Adiphenine Methyl Bromide (a quaternary ammonium salt). While both agents function as antispasmodics, the methylation of the nitrogen atom fundamentally alters their pharmacokinetic (PK) trajectory and receptor selectivity.

For drug development professionals, Adiphenine represents a "dirty" pharmacological probe with dual nicotinic/muscarinic antagonism and significant CNS penetration. In contrast, Adiphenine Methyl Bromide serves as a peripherally restricted tool, isolating smooth muscle effects without confounding central neurotoxicity.

Structural Activity Relationship (SAR) & Molecular Pharmacology

The defining difference lies in the ionization state of the nitrogen atom within the diethylaminoethyl chain.

FeatureAdiphenine (Base/HCl)Adiphenine Methyl Bromide
Structure 2-diethylaminoethyl diphenylacetateN,N-diethyl-N-methyl-2-[(diphenylacetyl)oxy]ethanaminium bromide
Nitrogen State Tertiary Amine (

)
Quaternary Ammonium (

)
Charge pH-dependent (Protonated at physiological pH)Permanently Charged (Cationic)
Lipophilicity Moderate (Lipophilic base)Low (Hydrophilic salt)
BBB Permeability High (Crosses via passive diffusion)Null (Excluded by tight junctions)
Mechanism of Action (MOA)

Both compounds exert antispasmodic effects, but through diverging pathways:

  • Neurotropic Effect (Anticholinergic): Both antagonize muscarinic acetylcholine receptors (mAChRs) on smooth muscle (M3 subtype dominance). However, Adiphenine also exhibits significant non-competitive antagonism at nicotinic receptors (nAChRs) , specifically

    
     and 
    
    
    
    subtypes (
    
    
    ) [1].[1]
  • Musculotropic Effect (Papaverine-like): Both agents possess a direct relaxant effect on the smooth muscle cell membrane, independent of the acetylcholine receptor. This is mediated via L-type Calcium Channel blockade and local anesthetic properties (sodium channel inhibition).

Visualization: The PK/PD Divergence

The following diagram illustrates how the structural modification dictates the biological compartment and receptor access.

Adiphenine_Pharmacology cluster_inputs Chemical Entity cluster_barriers Biological Barriers cluster_targets Pharmacological Targets Adi Adiphenine (Tertiary Amine) Gut GI Mucosa (Absorption) Adi->Gut High Bioavailability AdiMeBr Adiphenine Methyl Bromide (Quaternary Ammonium) AdiMeBr->Gut Low Bioavailability (Erratic) BBB Blood-Brain Barrier (CNS Entry) Gut->BBB Passive Diffusion Gut->BBB BLOCKED mAChR Peripheral mAChR (Antispasmodic) Gut->mAChR Gut->mAChR High Affinity CaCh L-Type Ca2+ Channel (Direct Muscle Relaxation) Gut->CaCh Gut->CaCh nAChR CNS nAChR (Anticonvulsant/Side Effects) BBB->nAChR Inhibition

Caption: Adiphenine penetrates the CNS to block nicotinic receptors, whereas the Methyl Bromide salt is peripherally restricted, acting solely on smooth muscle targets.

Experimental Protocols

Protocol A: Synthesis of Adiphenine Methyl Bromide (Quaternization)

Objective: Convert commercial Adiphenine base to its quaternary ammonium salt to isolate peripheral effects. Principle: The Menshutkin reaction (nucleophilic substitution of an alkyl halide by a tertiary amine).

Reagents:

  • Adiphenine base (CAS 64-95-9)[2]

  • Methyl Bromide (gas or solution in ether) Note: Methyl Iodide is a safer liquid alternative for bench work, yielding the Methyl Iodide salt which has identical pharmacology.

  • Anhydrous Acetone

  • Diethyl Ether[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Adiphenine base in 20 mL of anhydrous acetone in a round-bottom flask.

  • Alkylation:

    • If using MeBr gas: Cool the solution to 0°C. Slowly bubble Methyl Bromide gas through the solution for 30 minutes.

    • If using MeI (Alternative): Add 15 mmol (1.5 eq) of Methyl Iodide dropwise.

  • Reaction: Seal the flask and allow it to stand at room temperature for 24 hours. The quaternary salt is less soluble in acetone than the base and will begin to precipitate.

  • Precipitation: If no precipitate forms, add cold Diethyl Ether dropwise until turbidity appears.

  • Filtration: Vacuum filter the white crystalline solid.

  • Purification: Recrystallize from ethanol/ether.

  • Validation: Verify structure via NMR. The N-Methyl group will appear as a sharp singlet around

    
     3.1-3.3 ppm, distinct from the ethyl signals.
    
Protocol B: Functional Differentiation (Organ Bath Assay)

Objective: Distinguish between specific anticholinergic activity and non-specific musculotropic relaxation.

System: Isolated Guinea Pig Ileum (Tyrode’s solution, 37°C, aerated with 95%


/5% 

).

Workflow:

  • Equilibration: Mount ileum segment under 1g tension; equilibrate for 60 min.

  • Agonist Challenge 1 (Cholinergic): Induce spasm with Acetylcholine (ACh) (

    
    ).
    
    • Treatment: Add Adiphenine or Adiphenine MeBr (

      
       to 
      
      
      
      ).
    • Result: Both compounds will block this spasm (Competitive antagonism at M3 receptors).

  • Agonist Challenge 2 (Direct Myotropic): Induce spasm with Barium Chloride (

    
    )  (
    
    
    
    ).
    • Note:

      
       causes contraction by direct depolarization and calcium entry, bypassing receptors.
      
    • Treatment: Add Adiphenine or Adiphenine MeBr.

    • Result: Adiphenine (and its MeBr salt) will block this, demonstrating the "Papaverine-like" direct muscle relaxation [2]. Pure anticholinergics (like Atropine) will not block

      
       spasms effectively at therapeutic doses.
      

Comparative Data Summary

The following table synthesizes historical and mechanistic data regarding the efficacy and safety profile of both forms.

ParameterAdiphenine (HCl)Adiphenine MeBrClinical Implication
Oral Absorption >80%<10% (Erratic)MeBr requires higher doses or parenteral administration.
Half-life (

)
Short (Est. 1-2 hrs)Longer (Poor elimination)MeBr may accumulate in the gut wall.
CNS Side Effects Drowsiness, Confusion, EuphoriaNone (at therapeutic doses)MeBr is safer for elderly patients.
Peripheral Potency ModerateHighMeBr is a more potent parasympatholytic.
Nicotinic Blockade Yes (Ganglionic + CNS)Ganglionic only (High dose)Adiphenine HCl has potential anticonvulsant utility.
Signaling Pathway: Smooth Muscle Relaxation

The diagram below details the dual-action mechanism relevant to both forms, highlighting where the pathways converge.

SmoothMuscle_Pathway M3 M3 Muscarinic Receptor GEq Gq Protein M3->GEq VOCC L-Type Ca2+ Channel Ca_Influx Ca2+ Influx VOCC->Ca_Influx Drug Adiphenine / MeBr Drug->M3 Antagonism (Competitive) Drug->VOCC Blockade (Non-specific) PLC Phospholipase C GEq->PLC IP3 IP3 PLC->IP3 Ca_Store SR Ca2+ Release IP3->Ca_Store Contraction Muscle Contraction Ca_Store->Contraction Ca_Influx->Contraction

Caption: Dual inhibition mechanism: Receptor antagonism (M3) and direct channel blockade (VOCC) prevent Ca2+ mobilization.

References

  • MedChemExpress. (2023). Adiphenine hydrochloride: Non-competitive inhibitor of nicotinic acetylcholine receptor (nAChR).[1][3] Retrieved from

  • Selleck Chemicals. (2023). Adiphenine HCl: Nicotinic receptor inhibitor and antispasmodic.[3][4][5] Retrieved from

  • National Institutes of Health (NIH). (2023). Calcium Signaling in Smooth Muscle.[6][7] PMC Articles. Retrieved from

  • PubChem. (n.d.). Adiphenine - Compound Summary. Retrieved from

Sources

Technical Deep Dive: Quaternary Ammonium Derivatives of Adiphenine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adiphenine (2-(diethylamino)ethyl diphenylacetate) is a classic antispasmodic agent exhibiting a dual mechanism of action: neurotropic muscarinic antagonism and musculotropic (papaverine-like) direct smooth muscle relaxation. However, its tertiary amine structure allows for blood-brain barrier (BBB) penetration, leading to central nervous system (CNS) side effects such as drowsiness and confusion.

The synthesis of quaternary ammonium derivatives of adiphenine (e.g., Adiphenine Methobromide/Lunal) represents a critical structure-activity relationship (SAR) optimization. By alkylating the tertiary nitrogen, the molecule acquires a permanent positive charge. This modification yields three decisive pharmacological shifts:

  • Exclusion from the CNS: The charged species cannot passively diffuse across the BBB.

  • Enhanced Receptor Affinity: The quaternary nitrogen mimics the ammonium head of acetylcholine (ACh) more closely than the protonated tertiary amine, often increasing affinity for the anionic aspartate residue within the muscarinic receptor pocket.

  • Loss of Local Anesthetic/Musculotropic Activity: The direct membrane-stabilizing effects associated with the lipophilic tertiary amine are frequently diminished.

This guide details the synthesis, pharmacological characterization, and experimental validation of these derivatives.

Chemical Architecture & Synthesis

The conversion of adiphenine to its quaternary salt is achieved via the Menschutkin Reaction , an


 alkylation where the lone pair of the tertiary amine attacks an alkyl halide (typically methyl iodide or methyl bromide).
Reaction Mechanism & Pathway

The reaction is highly sensitive to solvent polarity. Polar aprotic solvents (e.g., acetone, acetonitrile) stabilize the transition state and the ionic product, accelerating the reaction rate.

MenschutkinSynthesis Adiphenine Adiphenine (Tertiary Amine) TS Transition State (Dipolar) Adiphenine->TS Nucleophilic Attack AlkylHalide Methyl Bromide (CH3Br) AlkylHalide->TS Product Adiphenine Methobromide (Quaternary Salt) TS->Product Halide Displacement

Figure 1: The Menschutkin reaction pathway converting Adiphenine to Adiphenine Methobromide via SN2 mechanism.

Synthetic Protocol: Adiphenine Methiodide

Objective: Synthesis of Adiphenine Methiodide (analytical standard or precursor). Safety: Methyl iodide is a potent neurotoxin and carcinogen. Work in a fume hood.

Reagents:

  • Adiphenine free base (10 mmol)

  • Methyl Iodide (12 mmol, 1.2 eq)

  • Solvent: Anhydrous Acetone or Acetonitrile (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of adiphenine free base in 20 mL of anhydrous acetone in a round-bottom flask. Ensure the system is moisture-free to prevent hydrolysis of the ester linkage.

  • Addition: Add methyl iodide dropwise at 0°C (ice bath) to control the exotherm.

  • Reflux: Allow the mixture to warm to room temperature. If precipitation does not occur immediately, reflux gently at 40°C for 2–4 hours. The quaternary salt is typically less soluble in acetone than the starting material.

  • Precipitation: Cool the flask to 4°C overnight. The quaternary salt should crystallize as a white solid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold diethyl ether to remove unreacted amine and excess methyl iodide.

  • Recrystallization: Recrystallize from absolute ethanol/ether to obtain analytical purity.

  • Validation: Verify structure via melting point (sharp increase vs. base) and

    
    H-NMR (appearance of a sharp singlet ~3.1–3.3 ppm corresponding to the 
    
    
    
    -CH
    
    
    group).

Pharmacodynamics & SAR

The transition from tertiary to quaternary ammonium fundamentally alters the drug's interaction with the Muscarinic Acetylcholine Receptor (mAChR).

Mechanism of Action (MOA)

Adiphenine derivatives act as competitive antagonists. The quaternary nitrogen binds to the conserved Aspartate (Asp111 in M1) residue in the receptor's orthosteric binding site via ionic interaction, preventing ACh binding.

MOA_Blockade Receptor Muscarinic Receptor (G-Protein Coupled) Aspartate Anionic Site (Aspartate Residue) Receptor->Aspartate ACh Acetylcholine (Agonist) Aspartate->ACh Native Binding (Activation) QuatAdiphenine Quat. Adiphenine (Antagonist) Aspartate->QuatAdiphenine Ionic Blockade (High Affinity) QuatAdiphenine->ACh

Figure 2: Competitive antagonism mechanism. The quaternary derivative occupies the anionic site, sterically excluding ACh.

Comparative Pharmacology: Tertiary vs. Quaternary

The following table summarizes the functional shifts observed upon quaternization.

FeatureAdiphenine (Tertiary)Adiphenine Methobromide (Quaternary)
Charge State (pH 7.4) Equilibrium (

)
Permanently Charged (

)
Oral Absorption High (Lipophilic)Low/Erratic (Hydrophilic)
BBB Penetration Yes (CNS Side Effects)No (Peripheral Action Only)
Receptor Affinity ModerateHigh (Mimics ACh cation)
Primary Utility Smooth muscle relaxant (GI/Biliary)Potent Anticholinergic (Ulcer/Hyperacidity)
Side Effects Drowsiness, euphoria, dry mouthDry mouth, urinary retention (No CNS effects)

Experimental Validation Protocols

To verify the activity of synthesized derivatives, researchers typically employ isolated tissue assays.

Ex Vivo Antispasmodic Assay (Guinea Pig Ileum)

This protocol differentiates between neurotropic (receptor-mediated) and musculotropic (direct muscle) blockade.

Workflow:

  • Tissue Prep: Isolate distal ileum segments (2 cm) from a guinea pig. Suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95% O

    
    , 5% CO
    
    
    
    ).
  • Stabilization: Apply 1g resting tension. Equilibrate for 60 minutes, washing every 15 minutes.

  • Agonist Challenge (Control):

    • Neurotropic Test: Induce contraction with Acetylcholine (ACh) (

      
       M).
      
    • Musculotropic Test: Induce contraction with Barium Chloride (BaCl

      
      )  or Histamine .
      
  • Antagonist Incubation: Incubate tissue with the Adiphenine derivative (

    
     to 
    
    
    
    M) for 5 minutes.
  • Re-Challenge: Repeat agonist administration.

  • Data Analysis: Calculate the Dose Ratio (DR) and Schild Plot to determine

    
     values.
    
    • Expected Result: Quaternary derivatives will show a massive rightward shift in the ACh curve (high

      
      ) but minimal effect on the BaCl
      
      
      
      curve compared to the tertiary parent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197841, Adiphenine methyl bromide. Retrieved from [Link]

  • Attwood, D. (1976).[] Aggregation of antiacetylcholine drugs in aqueous solution: micellar properties of some diphenylmethane derivatives.[] Journal of Pharmacy and Pharmacology.[] (Validating physical properties of adiphenine derivatives). Retrieved from [Link]

  • Goodman & Gilman.The Pharmacological Basis of Therapeutics.
  • Menschutkin, N. (1890).[2][3] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhalogene und der organischen Amine. Z. Phys. Chem. (Foundational chemistry for the synthesis protocol).

Sources

History and Development of Adiphenine Methyl Bromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adiphenine Methyl Bromide (CAS: 6113-04-8) represents a pivotal moment in the transition from naturally derived alkaloids to synthetic antispasmodics.[1][2] Developed in the mid-20th century by Ciba (now Novartis), it was engineered to overcome the central nervous system (CNS) toxicity associated with Atropine and the tertiary amine precursor, Adiphenine HCl (Trasentine).[1]

By quaternizing the nitrogen atom of the adiphenine molecule, researchers successfully created a compound that retained potent peripheral antispasmodic activity—via both neurotropic (anticholinergic) and musculotropic (direct smooth muscle relaxation) mechanisms—while significantly reducing blood-brain barrier penetration.[1][2] This guide details the chemical evolution, mechanistic profiling, and validation protocols that defined its development.

Part 1: Historical Genesis – The "Atropine Problem"

In the 1930s, the clinical standard for treating smooth muscle spasms (gastrointestinal, biliary, urinary) was Atropine.[1] While effective, Atropine posed significant therapeutic challenges:

  • Non-Selectivity: It affected all muscarinic receptors indiscriminately.[1][2]

  • CNS Toxicity: As a tertiary amine, it readily crossed the blood-brain barrier, causing confusion, hallucinations, and psychosis at therapeutic doses.[1][2]

  • Narrow Therapeutic Index: The gap between the effective dose and the toxic dose was dangerously small.

The Ciba Initiative (Meier & Hoffmann): Researchers Meier and Hoffmann at Ciba sought a synthetic alternative.[1] Their initial success was Adiphenine HCl (Trasentine) , a diphenylacetic acid ester.[1][2] While it possessed excellent antispasmodic properties, it was still a tertiary amine with residual CNS effects.[1][2] The drive for a purely peripheral agent led to the synthesis of the methyl bromide salt (Adiphenine MeBr, trade names Lunal, Remitan).

Part 2: Chemical Evolution & SAR

The structural evolution from Atropine to Adiphenine MeBr illustrates a classic "simplification and optimization" strategy in medicinal chemistry.

The Quaternization Strategy

The critical modification was the alkylation of the tertiary nitrogen.

  • Adiphenine HCl: Lipophilic, crosses biological membranes (including BBB).[1][2]

  • Adiphenine MeBr: Permanently charged (cationic), highly hydrophilic, unable to cross the BBB via passive diffusion.[1]

Diagram 1: Structural Activity Relationship (SAR) Flow

This diagram illustrates the synthesis logic and the functional consequences of quaternization.[1]

SAR_Evolution cluster_properties Pharmacological Consequence Diphenyl Diphenylacetic Acid (Lipophilic Scaffold) Adiphenine Adiphenine (Base) (Tertiary Amine) Diphenyl->Adiphenine Esterification AminoAlc N,N-Diethylethanolamine (Basic Chain) AminoAlc->Adiphenine Condensation AdiphenineMeBr Adiphenine Methyl Bromide (Quaternary Ammonium Salt) Adiphenine->AdiphenineMeBr Quaternization (Nucleophilic Substitution) MethylBromide Methyl Bromide (Alkylating Agent) MethylBromide->AdiphenineMeBr Prop Result: 1. Increased Polarity 2. Zero BBB Penetration 3. Higher Receptor Affinity AdiphenineMeBr->Prop

Caption: Synthesis pathway converting the tertiary amine Adiphenine into its quaternary methyl bromide salt, resulting in peripheral confinement.

Part 3: Mechanistic Profiling

Adiphenine Methyl Bromide is unique because it possesses a dual mechanism of action .[1][2] Unlike Atropine (purely neurotropic), Adiphenine MeBr acts as both a receptor antagonist and a direct muscle relaxant.[1][2]

Neurotropic Action (Anticholinergic)[1][2]
  • Target: Muscarinic Acetylcholine Receptors (mAChR), primarily M3 subtypes in the gut.[1]

  • Effect: Competitive antagonism of Acetylcholine (ACh).[1][2] Prevents IP3-mediated calcium release.[1][2]

Musculotropic Action (Papavarinic)[1][2]
  • Target: Voltage-gated Calcium Channels (L-type) and Sodium channels on smooth muscle cells.[1][2]

  • Effect: Non-specific inhibition of ion influx.[1] This allows the drug to relax muscle spasms even if the spasm is not caused by acetylcholine (e.g., histamine or barium-induced spasms).[1][2]

Diagram 2: Dual Mechanism of Action

This diagram maps the two distinct pathways by which Adiphenine MeBr inhibits contraction.

Mechanism_Dual ACh Acetylcholine (Neurotransmitter) M3 M3 Muscarinic Receptor ACh->M3 Activates BaCl2 Barium Chloride (Direct Stimulant) CaChan L-Type Ca++ Channel BaCl2->CaChan Bypasses Receptor Direct Depolarization CaRelease Intracellular Ca++ Release M3->CaRelease CaChan->CaRelease Drug ADIPHENINE MeBr Drug->M3 BLOCKS (Neurotropic) Drug->CaChan BLOCKS (Musculotropic) Contraction Smooth Muscle Contraction CaRelease->Contraction

Caption: Dual inhibition pathway: Adiphenine MeBr blocks both the receptor-mediated (ACh) and ion-channel-mediated (BaCl2) contraction.[1][2]

Part 4: Validated Experimental Protocols

As a Senior Application Scientist, it is critical to use protocols that are self-validating . The following methodologies allow you to distinguish between the two mechanisms described above.

Protocol A: The Magnus Method (Isolated Guinea Pig Ileum)

Objective: Differentiate neurotropic vs. musculotropic activity.[1] Principle: Acetylcholine induces spasm via receptors; Barium Chloride (


) induces spasm via direct muscle depolarization.[1][2] A pure anticholinergic (Atropine) blocks ACh but not 

.[1][2] Adiphenine MeBr blocks both.[1][2]

Materials:

  • Tyrode’s Solution (pH 7.4, aerated with 95%

    
     / 5% 
    
    
    
    ).[1][2]
  • Organ bath (10-20 mL) at 37°C.

  • Force displacement transducer and recorder.[1][2]

  • Guinea pig ileum segments (2-3 cm).[1][2]

Step-by-Step Workflow:

  • Preparation: Sacrifice animal by cervical dislocation. Rapidly excise ileum, flush lumen with Tyrode’s, and cut into segments.[1][2]

  • Equilibration: Mount segment in organ bath under 1g tension. Equilibrate for 30-45 minutes, washing every 10 minutes.

  • Control Responses (Establish Baseline):

    • Add Acetylcholine (

      
      ) . Record contraction height. Wash 3x.
      
    • Add

      
       (
      
      
      
      )
      .[1][2] Record contraction height. Wash 3x.
  • Test Phase (Adiphenine MeBr):

    • Incubate tissue with Adiphenine MeBr (

      
      ) for 5 minutes.[1][2]
      
    • Challenge with Acetylcholine.[1][2] Record % inhibition.[1][2]

    • Wash thoroughly (30 mins).[1][2]

    • Re-incubate with Adiphenine MeBr.[1][2]

    • Challenge with

      
      . Record % inhibition.[1][2]
      
  • Data Analysis:

    • Calculate

      
       for both stimulants.[1][2][3]
      
    • Validation Check: If the drug blocks ACh but fails to block

      
      , it is purely neurotropic. If it blocks both, it confirms the dual mechanism of Adiphenine.
      
Protocol B: Charcoal Meal Transit Test (In Vivo)

Objective: Assess functional antispasmodic potency in a whole organism.[1][2]

Step-by-Step Workflow:

  • Starvation: Starve Swiss albino mice (20-25g) for 18 hours (water ad libitum).

  • Drug Administration: Administer Adiphenine MeBr (IP or Oral) at graded doses (e.g., 5, 10, 20 mg/kg). Include a Vehicle Control group and an Atropine Positive Control group.[1][2]

  • Wait Period: Wait 30 minutes (IP) or 45 minutes (Oral).

  • Meal Administration: Administer 0.2 mL of 10% Charcoal suspension in 5% Gum Acacia orally.

  • Termination: After 20 minutes, sacrifice mice.

  • Measurement: Carefully remove the small intestine (pylorus to caecum).[1][2] Measure:

    • Total length of intestine.[1][2]

    • Distance traveled by charcoal front.[1][2]

  • Calculation:

    
    
    

Part 5: Comparative Data Profile

The following table summarizes the pharmacological distinction between the key compounds in this class.

FeatureAtropine SulfateAdiphenine HCl (Trasentine)Adiphenine MeBr (Lunal)
Chemical Class Natural AlkaloidSynthetic Tertiary AmineSynthetic Quaternary Salt
BBB Penetration High (CNS Toxicity)ModerateNegligible
M3 Receptor Affinity Very High (

)
ModerateHigh
Direct Muscle Relaxant NegligibleModerateSignificant
Primary Indication Systemic AnticholinergicGI Spasm (Historical)Peripheral GI/Biliary Spasm
Side Effects Dry mouth, blurred vision, psychosisDrowsiness, dry mouthDry mouth (mild), no CNS effects

References

  • PubChem. (n.d.).[1][2] Adiphenine methyl bromide (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Meier, R., & Hoffmann, K. (1941).[1][2] Pharmacology of Adiphenine and its Derivatives. Helv. Physiol. Pharmacol. Acta. (Historical reference to Ciba development).

  • Lecturio. (2025). Antispasmodics: Mechanism of Action and Classification. Retrieved from [Link]

  • Spitzmaul, G., et al. (2009).[1][2] The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms. British Journal of Pharmacology.[1][2] Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][2] Adiphenine Methyl Bromide (Inxight Drugs).[1][2][4] Retrieved from [Link][1][2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Adiphenine Methyl Bromide for Formulation Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiphenine methyl bromide, with the chemical name 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide, is a quaternary ammonium compound.[1] Its structure, featuring a bulky diphenylacetyl ester group and a permanently charged quaternary ammonium head, suggests its potential utility in pharmaceutical applications, likely as an antispasmodic agent, a characteristic of the parent compound, adiphenine. The successful formulation of a drug product containing adiphenine methyl bromide is fundamentally reliant on a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of these critical attributes, offering both theoretical insights and practical, step-by-step methodologies for their experimental determination. As a Senior Application Scientist, the narrative of this document is crafted to not only present established facts but also to guide the formulation scientist in the crucial process of characterizing a molecule for which extensive public data may not be available.

Chemical Structure and Basic Properties

  • IUPAC Name: 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide[1]

  • CAS Number: 6113-04-8[1][2]

  • Molecular Formula: C21H28BrNO2[1]

  • Molecular Weight: 406.4 g/mol [1]

PropertyValue/InformationSource
Molecular FormulaC21H28BrNO2PubChem[1]
Molecular Weight406.4 g/mol PubChem[1]
IUPAC Name2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromidePubChem[1]
Canonical SMILESCC(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]PubChem[1]

I. Solubility Profile: The Cornerstone of Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of dosage form. As a quaternary ammonium salt, adiphenine methyl bromide is expected to exhibit good aqueous solubility. However, the presence of the large, lipophilic diphenylacetyl group will modulate this property.

Expected Solubility Characteristics
  • Aqueous Solubility: Quaternary ammonium salts are generally water-soluble.[3] The bromide counter-ion will contribute to this aqueous solubility. However, the bulky, non-polar diphenylacetyl moiety will decrease the overall aqueous solubility compared to smaller quaternary ammonium salts.

  • Organic Solubility: The lipophilic character of the diphenylacetyl group and the alkyl chains on the nitrogen atom suggest that adiphenine methyl bromide will have some solubility in polar organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of adiphenine methyl bromide in various aqueous and organic solvents.

Materials:

  • Adiphenine methyl bromide

  • Purified water (USP/EP grade)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)

  • Ethanol, propylene glycol, glycerin

  • Other relevant organic solvents

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

  • Add an excess amount of adiphenine methyl bromide to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of adiphenine methyl bromide in the diluted samples using a validated HPLC method.

Causality Behind Experimental Choices: The use of a shaking incubator ensures constant agitation to facilitate the dissolution process and reach equilibrium. Centrifugation and filtration are critical steps to remove any undissolved solid particles that could lead to an overestimation of solubility.

II. pKa: A Non-Critical Parameter for a Quaternary Ammonium Compound

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For adiphenine methyl bromide, the nitrogen atom is quaternized, meaning it bears a permanent positive charge regardless of the pH of the solution.[4] Therefore, it does not have a pKa in the conventional sense for protonation/deprotonation within the typical physiological pH range. This permanent charge has significant implications for its formulation, particularly concerning its interaction with charged excipients.

III. Melting Point and Thermal Behavior: Insights into Purity and Solid-State Form

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is sharp, whereas impurities tend to depress and broaden the melting range. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) provide more detailed information about the thermal behavior of the compound, including melting, crystallization, and solid-state transitions.

Expected Melting Point Characteristics

Organic bromide salts can have a wide range of melting points. For comparison, methylammonium bromide has a melting point of 255-260 °C[5], while diethylammonium bromide melts at 218-220 °C. Given the larger and more complex structure of adiphenine methyl bromide, its melting point is expected to be within a range typical for pharmaceutical salts.

Experimental Protocol: Melting Point and Thermal Analysis using DSC

Objective: To determine the melting point and characterize the thermal behavior of adiphenine methyl bromide.

Materials:

  • Adiphenine methyl bromide

  • DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3)

  • Aluminum or hermetic DSC pans

  • Crimper for sealing pans

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of adiphenine methyl bromide into a DSC pan.

  • Seal the pan using a crimper. For hygroscopic samples, use hermetic pans to prevent moisture loss during the experiment.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250 °C).

  • Record the heat flow as a function of temperature. The melting point is typically taken as the onset or peak of the endothermic melting transition.

  • Analyze the resulting thermogram for other thermal events, such as solid-state transitions (polymorphic transformations) or decomposition.

Causality Behind Experimental Choices: A controlled heating rate is essential for accurate and reproducible results. A rate of 10 °C/min is a common starting point for screening. The use of a reference pan allows for the subtraction of the heat capacity of the pan, isolating the thermal events of the sample.

DSC_Workflow cluster_preparation Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation weigh Weigh 2-5 mg of Adiphenine Methyl Bromide pan Place in DSC pan weigh->pan seal Seal pan pan->seal load Load sample and reference pans seal->load Transfer to DSC heat Heat at a constant rate (e.g., 10 °C/min) load->heat record Record heat flow vs. temperature heat->record analyze Analyze thermogram for melting point, transitions, and decomposition record->analyze Data Output

Caption: Workflow for Polymorph Characterization using XRPD.

V. Stability: Ensuring Product Quality and Shelf-Life

The stability of an API is a critical quality attribute that can be affected by temperature, humidity, light, and pH. Adiphenine methyl bromide contains an ester linkage, which is susceptible to hydrolysis, particularly under acidic or basic conditions. [6][7]

Expected Stability Profile
  • Hydrolytic Stability: The ester bond in adiphenine methyl bromide is the most likely site of degradation via hydrolysis, which would yield diphenylacetic acid and the corresponding quaternary ammonium alcohol. The rate of hydrolysis is expected to be pH-dependent.

  • Thermal Stability: As a salt, adiphenine methyl bromide is likely to be a crystalline solid with a defined melting point. Decomposition would be expected to occur at temperatures above its melting point.

  • Photostability: The diphenylacetyl moiety contains aromatic rings, which may impart some sensitivity to light.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and pathways. [8][9] Objective: To investigate the degradation pathways of adiphenine methyl bromide under various stress conditions.

Materials:

  • Adiphenine methyl bromide

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve adiphenine methyl bromide in 0.1 M HCl and 0.1 M NaOH separately.

    • Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period.

    • At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve adiphenine methyl bromide in a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature or a slightly elevated temperature.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation (Solid State):

    • Place a sample of solid adiphenine methyl bromide in a temperature-controlled oven at a temperature below its melting point (e.g., 80 °C).

    • Analyze the solid at various time points by HPLC.

  • Photodegradation:

    • Expose a solution and a solid sample of adiphenine methyl bromide to light in a photostability chamber according to ICH guidelines.

    • Analyze the samples by HPLC.

Analysis:

  • Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • A PDA detector can help to assess peak purity and provide UV spectra of the degradants.

  • LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Causality Behind Experimental Choices: The stress conditions are chosen to accelerate degradation and are more severe than typical storage conditions. The use of a stability-indicating HPLC method is crucial to ensure that the degradation products are separated from the parent drug and from each other.

VI. Hygroscopicity: Impact on Physical Stability and Handling

Hygroscopicity is the tendency of a substance to absorb moisture from the air. [10]For pharmaceutical solids, excessive moisture uptake can lead to physical changes such as deliquescence, as well as chemical degradation. Quaternary ammonium compounds can be hygroscopic. [11]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

GSA is a sensitive method for determining the hygroscopicity of a material by measuring the change in mass as a function of relative humidity (RH).

Objective: To assess the hygroscopicity of adiphenine methyl bromide.

Materials:

  • Adiphenine methyl bromide

  • Gravimetric sorption analyzer (e.g., TA Instruments Q5000 SA or similar)

Procedure:

  • Place a small, accurately weighed sample of adiphenine methyl bromide in the GSA instrument.

  • Dry the sample in the instrument under a stream of dry nitrogen to establish a baseline dry weight.

  • Expose the sample to a pre-defined program of increasing and then decreasing RH at a constant temperature (e.g., 25 °C). A typical program might involve stepping from 0% to 90% RH and back down in 10% increments.

  • The instrument will record the change in mass at each RH step until equilibrium is reached.

  • Plot the change in mass versus RH to generate a sorption-desorption isotherm.

Data Interpretation: The shape of the isotherm and the total amount of water absorbed at a given RH (e.g., 75% RH) can be used to classify the hygroscopicity of the material (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).

VII. Formulation Considerations

Based on the expected physicochemical properties of adiphenine methyl bromide as a quaternary ammonium salt, several key formulation aspects should be considered:

  • Excipient Compatibility: As a cationic compound, adiphenine methyl bromide may be incompatible with anionic excipients. Drug-excipient compatibility studies using techniques like DSC are essential to identify any potential interactions. [12]* Dosage Form Selection: Its anticipated aqueous solubility may make it suitable for a variety of dosage forms, including oral solutions, tablets, and capsules. For poorly permeable drugs, formulation strategies may be needed to enhance absorption. [13]* Stability in Formulation: The potential for hydrolytic degradation of the ester bond must be addressed in the formulation design. This may involve controlling the pH of the formulation and minimizing the water content in solid dosage forms.

Conclusion

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Drawell. (2025). What are the Growing Uses of XRD in Polymorph Screening. [Link]

  • Taylor & Francis. (n.d.). Quaternary ammonium salts – Knowledge and References. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. (2020, August 4). PMC. [Link]

  • Advancing Approaches in Detecting Polymorphism. (2020, November 15). Pharmaceutical Technology. [Link]

  • PubChem. (n.d.). Adiphenine methyl bromide. National Center for Biotechnology Information. [Link]

  • Almac. (n.d.). White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Inxight Drugs. (n.d.). ADIPHENINE METHYL BROMIDE. National Center for Advancing Translational Sciences. [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. (n.d.). FOLIA. [Link]

  • Toomey, A. B., Dalrymple, D., et al. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Semantic Scholar. [Link]

  • PubChemLite. (n.d.). Adiphenine methyl bromide (C21H28NO2). [Link]

  • Drug Central. (n.d.). adiphenine. [Link]

  • Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. (2023, August 4). American University - Figshare. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). ResearchGate. [Link]

  • Wikipedia. (n.d.). Adiphenine. [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). [Link]

  • Drying quaternary ammonium compounds. (n.d.).
  • Wikipedia. (n.d.). Methylammonium bromide. [Link]

  • Thermal and hydrolytic stability of grafted ester groups of carboxylic acids on the silica surface. (2015, June 15). University of Hertfordshire (Research Profiles). [Link]

  • Solid-liquid phase equilibrium of adiphenine hydrochloride in twelve pure solvents. (2025, August 7). [Link]

  • A 14 a - Hygroscopicity. (2024, January 15). GEA. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PMC. [Link]

  • Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System. (n.d.). [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. [Link]

  • A Review of DSC Kinetics Methods. (n.d.). TA Instruments. [Link]

  • Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide. (2018, August 31). PMC. [Link]

  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016, August 20). ResearchGate. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2025, August 7). ResearchGate. [Link]

  • Hydrolysis of ester that carry alkyl bromide. (2017, June 20). ResearchGate. [Link]

  • Compositions of quaternary ammonium containing bioavailability enhancers. (n.d.).
  • Grokipedia. (n.d.). Methylammonium bromide. [Link]

  • Thermal analysis of pharmaceutical compounds. (n.d.). Scilit. [Link]

  • Methyl Bromide (EHC 166, 1995). (n.d.). Inchem.org. [Link]

  • Drug-Excipient Compatibility Check. (2020, October 5). NETZSCH Analyzing & Testing. [Link]

  • A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a. (2023, July 6). [Link]

  • Investigation of Dimethylammonium Solubility in MAPbBr3 Hybrid Perovskite: Synthesis, Crystal Structure, and Optical Properties. (2019, January 7). PubMed. [Link]

Sources

An In-depth Technical Guide to Adiphenine Methyl Bromide: Chemical Identity, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adiphenine methyl bromide, a quaternary ammonium compound derived from the antispasmodic agent adiphenine. While specific research on the methyl bromide salt is limited, this document synthesizes available information on the parent compound, adiphenine, and the general characteristics of quaternary ammonium salts to offer valuable insights for research and development. This guide covers the compound's chemical identifiers, its anticipated pharmacological action, detailed synthetic and analytical protocols, and a discussion on the influence of the methyl bromide moiety on its physicochemical properties.

Core Chemical Identification

A solid foundation in the chemical identity of a compound is crucial for any research endeavor. The following table summarizes the key chemical identifiers for adiphenine methyl bromide.

IdentifierValueSource
CAS Number 6113-04-8
IUPAC Name 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide
Molecular Formula C₂₁H₂₈BrNO₂
Molecular Weight 406.4 g/mol
Canonical SMILES CC(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
PubChem CID 197841
EC Number 228-077-8
UNII 2OVU84VI37
Synonyms Remitan, Lunal

Pharmacological Profile: An Anticholinergic Agent

Adiphenine, the parent tertiary amine of adiphenine methyl bromide, is recognized as an anticholinergic agent with antispasmodic and local anesthetic properties[1][2]. Its primary mechanism of action involves the non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs) and antagonism of muscarinic acetylcholine receptors (mAChRs)[1].

Mechanism of Action

Adiphenine has been shown to block the function of various nAChR subtypes, with IC₅₀ values of 1.9 µM for α1, 1.8 µM for α3β4, 3.7 µM for α4β2, and 6.3 µM for α4β4[3]. It also acts as an antagonist at muscarinic acetylcholine receptors with a Kᵢ of 0.44 µM[1]. By blocking these receptors, adiphenine inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to the relaxation of smooth muscles. This makes it effective in alleviating spasms in the gastrointestinal tract, biliary ducts, and urinary system[4].

The Influence of the Quaternary Ammonium Methyl Bromide Moiety

The conversion of the tertiary amine, adiphenine, to its quaternary ammonium salt, adiphenine methyl bromide, is expected to significantly alter its pharmacokinetic properties. Quaternary ammonium compounds possess a permanent positive charge, which generally leads to:

  • Reduced Lipophilicity: This permanent charge decreases the ability of the molecule to cross lipid membranes, such as the blood-brain barrier. Therefore, adiphenine methyl bromide is anticipated to have fewer central nervous system (CNS) side effects compared to adiphenine.

  • Increased Water Solubility: The ionic nature of the salt form typically enhances solubility in aqueous solutions.

  • Altered Absorption and Distribution: The reduced membrane permeability will affect how the compound is absorbed and distributed throughout the body.

The choice of the counter-ion (bromide vs. chloride) can also influence physicochemical properties like solubility, stability, and dissolution rate, although these differences are often less pronounced than the difference between the free base and a salt form[5][6].

Synthesis of Adiphenine Methyl Bromide

The synthesis of adiphenine methyl bromide is a straightforward quaternization reaction of the parent tertiary amine, adiphenine. The general process involves the reaction of adiphenine with methyl bromide.

Synthesis_of_Adiphenine_Methyl_Bromide Adiphenine Adiphenine (Tertiary Amine) Reaction Quaternization Reaction Adiphenine->Reaction MethylBromide Methyl Bromide (CH₃Br) MethylBromide->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile, Acetone) Solvent->Reaction AdiphenineMethylBromide Adiphenine Methyl Bromide Reaction->AdiphenineMethylBromide

Caption: Synthesis of Adiphenine Methyl Bromide via Quaternization.

Step-by-Step Synthesis Protocol

This protocol describes a general method for the synthesis of adiphenine methyl bromide from adiphenine.

  • Dissolution: Dissolve adiphenine in a suitable aprotic solvent, such as acetonitrile or acetone, in a reaction flask equipped with a stirrer and a reflux condenser.

  • Addition of Methylating Agent: While stirring, add a stoichiometric equivalent or a slight excess of methyl bromide to the solution. This reaction should be performed in a well-ventilated fume hood due to the toxicity of methyl bromide.

  • Reaction: Gently heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the solvent. If so, collect the precipitate by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure adiphenine methyl bromide.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of adiphenine methyl bromide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of non-volatile compounds like adiphenine methyl bromide.

HPLC_Workflow_for_Adiphenine_Methyl_Bromide cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Adiphenine Methyl Bromide Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector (e.g., 220 nm) or Mass Spectrometer (MS) Column->Detection MobilePhase Isocratic or Gradient Elution (Acetonitrile/Water with Formic Acid) MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: HPLC Workflow for Adiphenine Methyl Bromide Analysis.

The following is a general HPLC protocol for the analysis of adiphenine methyl bromide.

  • Sample Preparation: Accurately weigh and dissolve the adiphenine methyl bromide sample in the mobile phase to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier is recommended. For MS compatibility, 0.1% formic acid should be used instead of non-volatile acids like phosphoric acid[4][7]. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the diphenylacetyl moiety absorbs, typically around 220 nm. Alternatively, a mass spectrometer can be used for more selective and sensitive detection.

  • Quantification: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The concentration of the unknown sample can be determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

While quaternary ammonium salts are non-volatile, they can be analyzed by GC-MS using in-port pyrolysis, which thermally degrades the compound into volatile products that can be separated and detected[2][8][9].

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol.

  • Injection: Inject the sample into a hot GC inlet (e.g., 250-300 °C). The heat will cause the adiphenine methyl bromide to undergo pyrolysis, typically resulting in the formation of the tertiary amine (adiphenine) and methyl bromide.

  • Chromatographic Separation: The volatile pyrolysis products are separated on a suitable GC column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometric Detection: The separated components are detected by a mass spectrometer, which provides structural information for identification. The mass spectrum of the adiphenine peak can be used for confirmation.

Conclusion

Adiphenine methyl bromide, as a quaternary ammonium derivative of adiphenine, presents an interesting compound for pharmacological research, particularly in studies where peripheral anticholinergic effects are desired without CNS involvement. While direct experimental data for the methyl bromide salt is scarce, a thorough understanding of the properties of adiphenine and the general behavior of quaternary ammonium compounds allows for informed experimental design. The synthetic and analytical protocols provided in this guide offer a solid starting point for researchers and drug development professionals working with this and related compounds.

References

  • PubChem. Adiphenine methyl bromide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Adiphenine hydrochloride on Newcrom R1 HPLC column. [Link]

  • Wu, C. N., et al. The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Journal of analytical toxicology, 14(3), 153–157.
  • SIELC Technologies. Adiphenine hydrochloride. [Link]

  • Weng, T., et al. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry. Journal of analytical and applied pyrolysis, 162, 105447.
  • Guntner, A. S., et al. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry.
  • Jones, R. W., & Morris, A. D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Cardiology, 16(6), 281-286.
  • Oxford Academic. Extraction and Analysis of Quaternary Ammonium Compounds in Biological Material by GC and GC/MS. Journal of Analytical Toxicology.
  • Zhang, X., et al. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia Biologica, 61(5), 183-190.
  • Parris, N., & Cilenti, E. J. (1995). U.S. Patent No. 5,466,853. Washington, DC: U.S.
  • University of Hertfordshire. Pharmaceutical salts: A formulation trick or a clinical conundrum?. Research Profiles.
  • Sharma, D., et al. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-6.
  • Drugs.com. Clearing the Confusion on Pharmaceutical Salts & Drug Names. [Link]

  • Dr.Oracle.
  • ACS Publications. Analysis of Trace Quaternary Ammonium Compounds (QACs) in Vegetables Using Ultrasonic-Assisted Extraction and Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Wikipedia.
  • Martínez-Carballo, E., et al. (2007). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. Environmental pollution, 146(2), 543–547.
  • ChemicalBook. adiphenine synthesis.
  • SIELC Technologies. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column.
  • AESAN. Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS.
  • Chemguide.
  • Quora.
  • MilliporeSigma. Adiphenine analyticalstandard 50-42-0.
  • PureSynth. Adiphenine Hydrochloride 98.0%(HPLC).
  • TSI Journals.
  • PubChem. Adiphenine.
  • MedChemExpress. Adiphenine hydrochloride.

Sources

A Deep Dive into the Cholinergic Antagonism of Adiphenine Methyl Bromide: A Comparative Analysis of Nicotinic and Muscarinic Receptor Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Adiphenine methyl bromide, a quaternary ammonium anticholinergic agent, has long been utilized for its antispasmodic properties. Its therapeutic effects are primarily attributed to the antagonism of acetylcholine (ACh) receptors, the cornerstone of the cholinergic nervous system. However, a nuanced understanding of its differential interaction with the two major classes of cholinergic receptors—nicotinic (nAChRs) and muscarinic (mAChRs)—is often overlooked in broader pharmacological literature. This technical guide provides an in-depth, comparative analysis of the nicotinic versus muscarinic antagonism of adiphenine methyl bromide. We will explore the distinct molecular mechanisms of inhibition, present available quantitative data on receptor affinity and potency, and detail the requisite experimental protocols for the elucidation of these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic pharmacology and the development of novel anticholinergic therapeutics.

Introduction: The Cholinergic Landscape and the Significance of its Antagonism

The cholinergic nervous system, with acetylcholine as its principal neurotransmitter, plays a pivotal role in a vast array of physiological processes. These range from neuromuscular transmission and autonomic functions to higher-order cognitive processes in the central nervous system (CNS). The actions of acetylcholine are mediated by two distinct superfamilies of receptors: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the metabotropic muscarinic acetylcholine receptors (mAChRs).[1][2]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to allow the influx of cations, leading to rapid depolarization of the postsynaptic membrane.[2] They are crucial for fast synaptic transmission at the neuromuscular junction, in autonomic ganglia, and within the CNS.[1]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events through second messengers.[3] Their actions are generally slower and more modulatory compared to nAChRs. They are widely distributed in the central and peripheral nervous systems, mediating parasympathetic responses in various organs.[3][4]

Given their widespread and critical functions, the antagonism of these receptors presents a rich field for therapeutic intervention. The clinical applications of cholinergic antagonists are diverse, encompassing treatments for neuromuscular disorders, overactive bladder, chronic obstructive pulmonary disease (COPD), and certain poisonings.[3][4] A thorough understanding of a compound's selectivity and mechanism of action at both nAChR and mAChR subtypes is therefore paramount for the development of targeted and safe therapeutics.

Adiphenine Methyl Bromide: Chemical Profile

Adiphenine methyl bromide is the methylated quaternary ammonium salt of adiphenine. This structural modification influences its pharmacokinetic and pharmacodynamic properties, notably its reduced ability to cross the blood-brain barrier compared to its tertiary amine parent compound.

PropertyValueSource
IUPAC Name 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide[5]
Molecular Formula C21H28BrNO2[5]
Molecular Weight 406.4 g/mol [5]
CAS Number 6113-04-8[5]

Nicotinic Receptor Antagonism of Adiphenine

Adiphenine is a recognized inhibitor of nicotinic receptors.[6] Research has elucidated its mechanism of action as a non-competitive antagonist, a mode of inhibition that does not involve direct competition with acetylcholine for the orthosteric binding site.

Mechanism of Nicotinic Antagonism

Studies on adult mouse muscle AChR have revealed that adiphenine's inhibitory action is not through a simple channel block. Instead, it accelerates the desensitization of the receptor from its open state.[5][7] This means that when the nAChR channel is activated by acetylcholine and opens, adiphenine promotes a transition to a desensitized, non-conducting conformation. An interesting facet of this mechanism is the requirement for adiphenine to be present before channel activation to exert its full effect on the decay of the current.[5] This suggests a complex interaction with the receptor's conformational states.

The following diagram illustrates the proposed mechanism of adiphenine's non-competitive antagonism at the nicotinic receptor.

Resting Resting nAChR Open Open nAChR (ACh Bound) Resting->Open ACh Open->Resting ACh Dissociation Desensitized Desensitized nAChR (ACh Bound) Open->Desensitized Desensitization Open->Desensitized Accelerated by Adiphenine Adiphenine Adiphenine Adiphenine->Open

Caption: Adiphenine's interaction with the open state of the nAChR, accelerating its transition to a desensitized state.

Quantitative Analysis of Nicotinic Antagonism

The potency of adiphenine's nicotinic antagonism has been quantified through electrophysiological and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's effectiveness in inhibiting the receptor's function.

Receptor SubtypeIC50 (µM)Assay TypeSource
Adult Mouse Muscle AChR15Macroscopic Current Decay[7]
α3β4 nAChR1.8Cell-free assay[8]
α1 nAChR1.9Cell-free assay[8]
α4β2 nAChR3.7Cell-free assay[8]
α4β4 nAChR6.3Cell-free assay[8]

These data indicate that adiphenine is a potent inhibitor of various nicotinic receptor subtypes, with IC50 values in the low micromolar range.

Muscarinic Receptor Antagonism of Adiphenine Methyl Bromide

The classification of adiphenine methyl bromide as an antispasmodic and anticholinergic agent inherently points towards its antagonism of muscarinic receptors, which are key mediators of smooth muscle contraction and glandular secretions under parasympathetic control.[3][4]

Mechanism of Muscarinic Antagonism

Muscarinic antagonists typically act as competitive inhibitors, binding to the same orthosteric site as acetylcholine and preventing its binding and subsequent receptor activation.[8] This blockade of muscarinic receptors, particularly the M3 subtype on smooth muscle cells, leads to muscle relaxation and a reduction in spasms.[8]

The signaling pathway of a muscarinic M3 receptor and its inhibition by an antagonist like adiphenine methyl bromide is depicted below.

cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Adiphenine Adiphenine Methyl Bromide Adiphenine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Competitive antagonism of the M3 muscarinic receptor signaling pathway by adiphenine methyl bromide.

Quantitative Analysis of Muscarinic Antagonism
ParameterValueAssay TypeSource
KB1.1 x 10⁻⁶ M (1.1 µM)Inhibition of acetylcholine-induced contractions of guinea pig ileum[9]

This KB value, which represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response, indicates that adiphenine is a potent muscarinic antagonist.

Comparative Analysis: Nicotinic vs. Muscarinic Antagonism

A direct comparison of the antagonistic potency of adiphenine methyl bromide at nicotinic and muscarinic receptors is challenging due to the different methodologies employed in the available studies (IC50 from electrophysiology and cell-free assays for nAChRs vs. KB from a functional tissue assay for mAChRs). However, the existing data suggest that adiphenine exhibits potent antagonism at both receptor types, with effective concentrations in the low micromolar range.

The key distinction lies in the mechanism of action. At nicotinic receptors, adiphenine acts as a non-competitive inhibitor that enhances receptor desensitization.[5][7] In contrast, its action at muscarinic receptors is consistent with competitive antagonism, a hallmark of many antimuscarinic drugs.[9] This mechanistic difference is crucial for understanding the overall pharmacological profile of adiphenine methyl bromide and for predicting its effects in different physiological contexts.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to characterize the nicotinic and muscarinic antagonism of a test compound like adiphenine methyl bromide.

Protocol 1: Determination of IC50 for Nicotinic Receptor Antagonism using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a functional assay to determine the inhibitory potency of a compound on a specific nAChR subtype expressed in Xenopus oocytes.

start Start step1 1. Oocyte Preparation and cRNA Injection of nAChR Subunits start->step1 step2 2. Oocyte Incubation (2-7 days at 16-18°C) step1->step2 step3 3. Two-Electrode Voltage Clamp (TEVC) Setup step2->step3 step4 4. Baseline ACh-evoked Current Measurement step3->step4 step5 5. Pre-incubation with Adiphenine Methyl Bromide step4->step5 step6 6. ACh-evoked Current Measurement in Presence of Inhibitor step5->step6 step7 7. Data Analysis: Concentration-Response Curve and IC50 Calculation step6->step7 end End step7->end

Caption: Workflow for determining the IC50 of a nicotinic receptor antagonist using TEVC.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually. Inject the desired combination of nAChR subunit cRNAs into the oocyte cytoplasm.

  • Oocyte Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Setup: Place a single oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Baseline Acetylcholine-Evoked Current Measurement: Apply a sub-maximal concentration of acetylcholine (e.g., the EC20) to the oocyte and record the peak inward current. Wash the oocyte with Ringer's solution until the current returns to baseline.

  • Pre-incubation with Adiphenine Methyl Bromide: Perfuse the oocyte with a known concentration of adiphenine methyl bromide for a defined period (e.g., 2-5 minutes).

  • Acetylcholine-Evoked Current Measurement in the Presence of Inhibitor: Co-apply the same concentration of acetylcholine with the adiphenine methyl bromide and record the peak inward current.

  • Data Analysis: Repeat steps 4-6 for a range of adiphenine methyl bromide concentrations. Calculate the percentage inhibition for each concentration relative to the baseline ACh-evoked current. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Muscarinic Receptor Antagonist Affinity (KB) using Isolated Guinea Pig Ileum Contraction Assay

This protocol details a classic organ bath experiment to functionally assess the competitive antagonism of a compound at muscarinic receptors.

start Start step1 1. Guinea Pig Ileum Tissue Preparation start->step1 step2 2. Tissue Mounting in Organ Bath step1->step2 step3 3. Equilibration and Baseline Stabilization step2->step3 step4 4. Cumulative Concentration- Response Curve to Acetylcholine step3->step4 step5 5. Incubation with Adiphenine Methyl Bromide step4->step5 step6 6. Second Cumulative Concentration- Response Curve to Acetylcholine step5->step6 step7 7. Data Analysis: Schild Plot and pA2/KB Calculation step6->step7 end End step7->end

Caption: Workflow for determining the KB of a muscarinic receptor antagonist using an isolated tissue assay.

Step-by-Step Methodology:

  • Guinea Pig Ileum Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm long pieces.

  • Tissue Mounting in Organ Bath: Suspend the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Baseline Stabilization: Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

  • Cumulative Concentration-Response Curve to Acetylcholine: Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner and record the contractile response until a maximal response is achieved. Wash the tissue extensively to return to baseline.

  • Incubation with Adiphenine Methyl Bromide: Add a known concentration of adiphenine methyl bromide to the bath and incubate for a predetermined time (e.g., 30 minutes) to allow for equilibration.

  • Second Cumulative Concentration-Response Curve to Acetylcholine: In the presence of the antagonist, repeat the cumulative addition of acetylcholine and record the contractile responses.

  • Data Analysis: Repeat steps 4-6 with at least three different concentrations of adiphenine methyl bromide. For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot gives the pA2 value, from which the KB can be calculated (KB = 10^-pA2).

Conclusion and Future Directions

Adiphenine methyl bromide exhibits a dual antagonistic profile at both nicotinic and muscarinic acetylcholine receptors. While its potency at both receptor types falls within the low micromolar range, the underlying mechanisms of inhibition are distinct. Its non-competitive, desensitization-enhancing action at nAChRs contrasts with its apparent competitive antagonism at mAChRs. This dual mechanism contributes to its overall pharmacological effect as an antispasmodic.

For drug development professionals, this comparative analysis underscores the importance of characterizing the activity of cholinergic modulators at both receptor superfamilies. Future research should aim to obtain direct comparative binding affinity data (Ki values) for adiphenine methyl bromide at both nAChR and mAChR subtypes to provide a more precise quantitative comparison. Furthermore, investigating the subtype selectivity of adiphenine methyl bromide within the muscarinic receptor family (M1-M5) would offer a more complete understanding of its pharmacological profile and could inform the development of more selective and efficacious anticholinergic agents.

References

  • Spitzmaul, G., Gumilar, F., Dilger, J. P., & Bouzat, C. (2009). The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms. British Journal of Pharmacology, 157(5), 804–817.
  • The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms. (2009). PubMed.
  • Adiphenine. (n.d.). In Wikipedia. Retrieved February 23, 2026.
  • Comparison of in vitro actions with behavioral effects of antimuscarinic agents. (1985). PubMed.
  • Adiphenine methyl bromide (C21H28NO2). (n.d.). In PubChemLite. Retrieved February 23, 2026.
  • Muscarinic antagonist. (n.d.). In Wikipedia. Retrieved February 23, 2026.
  • Adiphenine HCl. (n.d.). APExBIO.
  • Adiphenine HCl | AChR inhibitor | CAS 50-42-0. (n.d.). Selleck Chemicals.
  • Muscarinic Receptor Agonists and Antagonists. (2001). MDPI.
  • mAChR Selective Inhibitors | Agonists | Antagonists | Modul
  • Muscarinic Antagonists. (2023).
  • Adiphenine hydrochloride | AChR. (n.d.). TargetMol.
  • Nicotinic vs. Muscarinic Receptors - Acetyl Choline (A.Ch) - Pharmacology. (2020, November 3). YouTube.
  • Cholinergic Drugs I - Nicotinic and Muscarinic Receptors. (2022, July 4). Chemistry LibreTexts.
  • Physiology, Cholinergic Receptors. (2023).
  • Muscarinic Receptors. (n.d.). In Basic Neurochemistry. NCBI Bookshelf.
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025).
  • Nigel JM Birdsall, et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology.
  • Muscarinic Receptor Agonists and Antagonists. (2001). PMC.
  • Functional Characterization of Muscarinic Receptors in Human Schwann Cells. (2020). PMC.
  • Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. (1988). PubMed.
  • Modulation of acetylcholine induced smooth muscle contractile activity of rat ileum by histamine. (2021).
  • Effect of acetylcholine on vascular smooth muscle contraction induced by phenylephrine, angiotensin II and mastoparan-7. (2014). SciSpace.
  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. (n.d.).
  • Antipsychotic-Like Effect of the Muscarinic Acetylcholine Receptor Agonist BuTAC in Non-Human Prim
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Effect of acetylcholine on vascular smooth muscle contraction induced by phenylephrine, angiotensin II and mastoparan-7. (2015).
  • Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. (2018). American Physiological Society.
  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. (2023). MDPI.
  • HIGH AFFINITY ACYLATING ANTAGONISTS FOR MUSCARINIC RECEPTORS. (n.d.). PMC.
  • Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. (n.d.). Molecular Devices.
  • Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. (n.d.). Benchchem.
  • Acetylcholine Effects on Muscle Contraction. (n.d.). Scribd.
  • Effects of acetylcholine and catecholamines on the smooth muscle cell of the porcine coronary artery. (1977). PubMed.
  • High Density Receptor-Ligand Binding Assays. (n.d.). Sigma-Aldrich.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Radioligand Binding Assay. (n.d.).

Sources

Methodological & Application

Synthesis of Adiphenine Methyl Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of adiphenine methyl bromide from its tertiary amine precursor, adiphenine. Adiphenine is an anticholinergic agent used for its antispasmodic properties.[1] The quaternization of the tertiary amine to form its methyl bromide salt can alter its pharmacological properties, such as its potency and duration of action. This protocol details a laboratory-scale synthesis based on the principles of the Menshutkin reaction, a classic SN2 alkylation of a tertiary amine.[2] Included are the reaction mechanism, a detailed step-by-step experimental procedure, safety precautions for handling methyl bromide, methods for product characterization, and a workflow diagram for clarity. This guide is intended for researchers in medicinal chemistry and drug development.

Introduction and Reaction Overview

Adiphenine, or 2-(diethylamino)ethyl 2,2-diphenylacetate, is a tertiary amine known for its function as a smooth muscle relaxant.[3] The synthesis of its quaternary ammonium salt, adiphenine methyl bromide, is achieved through the N-alkylation of the tertiary amine with methyl bromide. This transformation is a prime example of the Menshutkin reaction, discovered in 1890.[2]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of adiphenine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This forms a new carbon-nitrogen bond and simultaneously displaces the bromide ion, which becomes the counter-ion for the newly formed quaternary ammonium cation.

Reaction Scheme:

The resulting quaternary ammonium salt is permanently charged, independent of pH, which can significantly influence its biological activity and pharmacokinetic profile compared to the parent tertiary amine.

Mechanism of Reaction: The SN2 Pathway

The quaternization of adiphenine with methyl bromide is a classic SN2 reaction. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the diethylamino group in adiphenine, possessing a lone pair of electrons, acts as a nucleophile.

  • Transition State: The nucleophilic nitrogen attacks the electrophilic carbon atom of methyl bromide from the backside, relative to the leaving group (bromide). This leads to a trigonal bipyramidal transition state where the N-C bond is forming concurrently as the C-Br bond is breaking.

  • Product Formation: The C-Br bond fully breaks, and the bromide ion departs as the leaving group. A new C-N bond is formed, resulting in a positively charged quaternary ammonium cation and a bromide anion.[2][4][5]

The rate of this reaction is notably influenced by the solvent. Polar aprotic solvents, such as acetonitrile or acetone, are known to accelerate the Menshutkin reaction by stabilizing the partially charged transition state.[2]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Adiphenine64-95-9C₂₀H₂₅NO₂311.42
Methyl Bromide74-83-9CH₃Br94.94
Acetonitrile (Anhydrous)75-05-8C₂H₃N41.05
Diethyl Ether (Anhydrous)60-29-7C₄H₁₀O74.12

Note: Adiphenine is often supplied as its hydrochloride salt (Adiphenine HCl, CAS: 50-42-0).[6] If using the hydrochloride salt, it must first be converted to the free base by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) and extraction into an organic solvent.

Equipment
  • Heavy-walled pressure tube or a three-necked round-bottom flask equipped with a cold finger condenser (-78 °C, dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas (Nitrogen/Argon) supply

  • Low-temperature thermometer

  • Lecture bottle of methyl bromide with a regulator

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Melting point apparatus

Experimental Protocol

Preparation of Adiphenine Free Base (if starting from Adiphenine HCl)
  • Dissolve adiphenine hydrochloride in deionized water.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH ~8-9), and gas evolution ceases.

  • Extract the aqueous solution three times with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield adiphenine free base as an oil or low-melting solid.

Synthesis of Adiphenine Methyl Bromide

CRITICAL SAFETY NOTE: Methyl bromide is a toxic, volatile, and ozone-depleting substance.[7][8][9] All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves.[10][11] Ensure a proper system is in place for handling and neutralizing any excess methyl bromide.

  • Reactant Setup: Place adiphenine (1.0 eq) into a pre-dried heavy-walled pressure tube equipped with a magnetic stir bar.

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (sufficient to dissolve the adiphenine, e.g., 5-10 mL per gram of adiphenine). Stir the mixture until the adiphenine is fully dissolved.

  • Cooling: Cool the reaction vessel to -10 °C to 0 °C using an ice-salt bath. This facilitates the condensation and controlled addition of methyl bromide.

  • Methyl Bromide Addition: Carefully condense an excess of methyl bromide (approx. 1.5-2.0 eq) into the cooled, stirred solution. This can be done by bubbling the gas through the solution via a dip tube or by using a graduated cold finger condenser.

  • Reaction: Seal the pressure tube securely. Allow the mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir the reaction for 12-24 hours. The progress can be monitored by TLC if a suitable system is developed. Often, the product will precipitate out of the solution as a white solid.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in the fume hood. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.

  • Drying: Dry the product under vacuum to yield crude adiphenine methyl bromide.

Purification

Recrystallization is the preferred method for purification.

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or an acetone/ethanol mixture).

  • Slowly add a co-solvent in which the product is insoluble (e.g., diethyl ether) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Characterization of Adiphenine Methyl Bromide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the adiphenine backbone. A new singlet peak, typically around 3.0-3.5 ppm, corresponding to the N-methyl group protons (N⁺-CH₃), will be present. The integration of this peak should correspond to three protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak corresponding to the N-methyl carbon will appear in the spectrum.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show characteristic C-H, C=O (ester), and C-O stretching vibrations. The formation of the quaternary salt may cause slight shifts in the C-N bond vibrations.

  • Melting Point: The purified quaternary ammonium salt should have a sharp and distinct melting point, which will be different from that of the starting material.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the quaternary ammonium cation (C₂₁H₂₈NO₂⁺) at the appropriate m/z value.

Results and Discussion

This protocol provides a reliable method for the synthesis of adiphenine methyl bromide. The choice of a polar aprotic solvent like acetonitrile is crucial for facilitating the SN2 reaction.[2] Using a pressure tube is recommended to contain the volatile methyl bromide and allow for moderate heating to increase the reaction rate.

ParameterValue/DescriptionRationale/Notes
Solvent Anhydrous AcetonitrilePolar aprotic solvent stabilizes the transition state of the SN2 reaction.[2]
Temperature 40-50 °CProvides sufficient energy to overcome the activation barrier without causing significant side reactions.
Reaction Time 12-24 hoursAllows the reaction to proceed to completion. Monitor by TLC if possible.
Purification RecrystallizationEffective method for obtaining high-purity crystalline quaternary ammonium salts.[12][13]
Expected Yield 70-90%Quaternization reactions of this type are typically high-yielding.
Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization prep Prepare Adiphenine (Free Base) dissolve Dissolve Adiphenine in Acetonitrile prep->dissolve cool Cool to 0 °C dissolve->cool add_mebr Add Methyl Bromide (1.5 eq) cool->add_mebr react React at 40-50 °C (12-24h) add_mebr->react isolate Isolate Crude Product (Filtration) react->isolate purify Purify by Recrystallization isolate->purify dry Dry Under Vacuum purify->dry analysis Confirm Structure (NMR, IR, MP, MS) dry->analysis

Caption: Workflow for the synthesis and characterization of adiphenine methyl bromide.

Safety Precautions

  • Methyl Bromide: Methyl bromide is extremely toxic if inhaled or swallowed and causes skin and eye irritation.[7][14] It is also a suspected mutagen.[8] All manipulations must be performed in a certified chemical fume hood.[10] Use a sealed reaction system. Have an appropriate neutralization plan for any excess reagent (e.g., bubbling through an alcoholic solution of a non-volatile amine). In case of exposure, seek immediate medical attention.[11]

  • Solvents: Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable. Handle all solvents with care, avoiding ignition sources and ensuring adequate ventilation.

  • General: Wear appropriate PPE at all times, including safety glasses, a flame-resistant lab coat, and chemically resistant gloves.

References

  • Grokipedia. (n.d.). Menshutkin reaction.
  • APExBIO. (n.d.). Adiphenine HCl.
  • Jianxin Fumigant Manufacturer. (2023, November 7). Safe Handling And Storage Of Methyl Bromide.
  • Giri, S., et al. (2014). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. Journal of Molecular Modeling, 20(2353).
  • PubChem. (n.d.). Adiphenine.
  • US Patent 7,268,256 B2. (2007).
  • Cayman Chemical. (n.d.). Adiphenine (hydrochloride).
  • Eltaief, S., et al. (2012). Synthesis and Characterisation of New Nonracemic Quaternary Ammonium Salts. Letters in Organic Chemistry, 9(6), 427-434.
  • US Patent 3,468,816 A. (1969). Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
  • US Patent 3,148,214 A. (1964).
  • BOC Sciences. (n.d.). Adiphenine Impurities.
  • Greenbook.net. (2015, May 14). SAFETY DATA SHEET Methyl Bromide (MUP).
  • ResearchGate. (n.d.). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux.
  • ResearchGate. (n.d.). Reaction energy profile for the S N 2 Menshutkin reaction NH 3 + CH 3 Cl = [CH 3 NH 3 ] + + Cl −.
  • ResearchGate. (n.d.). SN2 mechanism of quaternary ammonium salt formation.
  • Rentokil Initial. (2012, January 19). MATERIAL SAFETY DATA SHEET.
  • BenchChem. (n.d.). Application Notes and Protocols: Solubility of Adiphenine Hydrochloride.
  • RSC Publishing. (2021, August 9). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation.
  • Quora. (2021, May 9). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?.
  • Rentokil Initial. (n.d.). AGRIGAS M (METHYL BROMIDE) by BOC LIMITED (AUSTRALIA) - SDS.
  • studylib.net. (n.d.). Methyl Bromide SOP: Safety & Handling Procedures.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • GHC. (2024, June 13). Methylbromide (Bromomethane).
  • Scientific.Net. (n.d.). Preparation and Characterization of Two New Kinds of Soluble Quaternary Ammonium Salts of Chitosan.
  • SafeWork NSW. (n.d.). Methyl bromide technical fact sheet.
  • CDPH. (2008, May 6). Methyl Bromide.
  • FAO. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Methylbromide.
  • Cayman Chemical. (n.d.). Adiphenine (hydrochloride) (NSC 129224, Spasmolytin, Trasentin, CAS Number: 50-42-0).
  • RayBiotech. (n.d.). Adiphenine HCl.
  • sctunisie.org. (n.d.). Synthesis and spectroscopic characterization of new nonracemic quaternary ammonium salts derived from quinine and carbazole.
  • PubChem. (n.d.). Adiphenine Hydrochloride.
  • ResearchGate. (n.d.). Structural Analysis of 8 Quaternary Ammonium Salts. Abbreviations: NMR....
  • Selleck Chemicals. (n.d.). Adiphenine HCl.
  • MOST Wiedzy. (2020, May 5). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines.
  • MDPI. (2002, March 31). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines.
  • University of St. Thomas. (n.d.). Reactions of Amines.
  • YouTube. (2020, November 25). Amine Synthesis via SN2.
  • Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines.

Sources

Application Notes and Protocols: Preparation of Adiphenine Methyl Bromide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Adiphenine Methyl Bromide

Adiphenine methyl bromide is a quaternary ammonium compound and a derivative of adiphenine.[1][2] Adiphenine itself is recognized as an antispasmodic agent and a nicotinic acetylcholine receptor inhibitor.[3] The addition of a methyl bromide group to form adiphenine methyl bromide enhances its properties for specific research applications. In the context of in vitro assays, the precise and accurate preparation of stock solutions is paramount to ensure the reproducibility and validity of experimental results.

This guide provides a comprehensive protocol for the preparation, storage, and handling of adipiphenine methyl bromide stock solutions, grounded in established laboratory practices and safety guidelines.

Core Principles of Stock Solution Preparation

The foundation of a reliable in vitro assay lies in the quality of the reagents. A properly prepared stock solution ensures accurate and consistent delivery of the compound to the experimental system. Key considerations include:

  • Purity of the Compound: Always begin with a high-purity grade of adiphenine methyl bromide.

  • Solvent Selection: The choice of solvent is critical and depends on the compound's solubility and compatibility with the downstream assay.

  • Accurate Measurement: Precise weighing of the compound and measurement of the solvent volume are essential for achieving the desired concentration.

  • Sterility: For cell-based assays, maintaining sterility throughout the preparation process is crucial to prevent contamination.

  • Storage and Stability: Proper storage conditions are vital to maintain the integrity and activity of the compound over time.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of adiphenine methyl bromide is the first step in designing a robust protocol for stock solution preparation.

PropertyValueSource
Molecular Formula C21H28BrNO2[1][2]
Molecular Weight 406.36 g/mol [1][2]
Appearance Solid
Solubility Data on the specific solubility of adiphenine methyl bromide is not readily available in the provided search results. However, adiphenine hydrochloride, a related compound, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL) and has limited solubility in aqueous buffers like PBS (approximately 1 mg/mL).[4] It is reasonable to infer that adiphenine methyl bromide will have similar solubility characteristics.

Expert Insight: Given the structural similarities to adiphenine hydrochloride, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.[5] For assays sensitive to organic solvents, initial dissolution in a minimal amount of organic solvent followed by dilution in an aqueous buffer is a common strategy.[4]

Safety and Handling Precautions

As a laboratory chemical, adiphenine methyl bromide should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.[6][7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6][8]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical advice.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

Step-by-Step Protocol for Stock Solution Preparation

This protocol provides a general guideline. The final concentrations and solvent choices should be optimized for your specific experimental needs.

Materials
  • Adiphenine methyl bromide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials with screw caps[9]

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Preparation of a 10 mM DMSO Stock Solution
  • Calculation:

    • Molecular Weight (MW) of Adiphenine Methyl Bromide = 406.36 g/mol

    • To prepare a 10 mM (0.010 mol/L) solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW (g/mol)

      • For 1 mL (0.001 L) of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 406.36 g/mol = 0.0040636 g = 4.06 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.06 mg of adiphenine methyl bromide powder and transfer it to the tared tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the powder.

    • Secure the cap and vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.[5]

  • Aliquoting and Storage:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.[4][5] Adiphenine hydrochloride is stable for at least 4 years at -20°C as a solid, and similar stability can be expected for the methyl bromide salt in a DMSO stock.[4]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.[5] It is good practice to warm vials to ambient temperature after removing them from the freezer to minimize condensation.[9]

  • Serial Dilution: Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final concentrations.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM working solution.

      • Add the appropriate volume of this working solution to your experimental wells.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of adiphenine methyl bromide used in the assay.[5] The final DMSO concentration in most cell-based assays should not exceed 0.5% to avoid solvent-induced toxicity.[5]

Experimental Workflow and Diagrams

Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Adiphenine Methyl Bromide add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw For Use dilute B. Serially Dilute in Assay Medium thaw->dilute add_to_assay C. Add to In Vitro Assay dilute->add_to_assay

Caption: Workflow for preparing adiphenine methyl bromide stock and working solutions.

Trustworthiness and Self-Validation

To ensure the reliability of your experiments, incorporate the following self-validating practices:

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), if a standard is available.

  • Regular Quality Control: Periodically check the performance of your stock solution in a standard assay to ensure its activity has not diminished over time.

  • Meticulous Record-Keeping: Maintain detailed records of stock solution preparation, including the lot number of the compound, date of preparation, and any observations.

Conclusion

The careful and precise preparation of adiphenine methyl bromide stock solutions is a fundamental prerequisite for obtaining high-quality, reproducible data in in vitro assays. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently prepare reliable reagents for their studies.

References

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions.
  • ChemScene. (2026, January 4). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • BenchChem. (2025). Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • SAFETY DATA SHEET. (2025, April 22).
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • Cayman Chemical. (2022, December 9). Adiphenine (hydrochloride).
  • PubChem. (n.d.). Adiphenine.
  • BOC Sciences. (n.d.). CAS 50-42-0 (Adiphenine HCl).
  • PubChem. (n.d.). Adiphenine methyl bromide.
  • APExBIO. (n.d.). Adiphenine HCl.
  • Journal of Chemical & Engineering Data. (2025, August 7). Solid-liquid phase equilibrium of adiphenine hydrochloride in twelve pure solvents.
  • AK Scientific, Inc. (n.d.). Domiphen bromide Safety Data Sheet.
  • Flick Pest Control. (n.d.). Methyl Bromide, 100%.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Inxight Drugs. (n.d.). ADIPHENINE METHYL BROMIDE.
  • OECD Existing Chemicals Database. (2002, February 15). Methyl bromide.
  • U.S. Environmental Protection Agency. (2026, January 26). Methyl Bromide.
  • National Center for Biotechnology Information. (n.d.). Methyl Bromide: Acute Exposure Guideline Levels.
  • National Pesticide Information Center. (n.d.). Methyl Bromide.

Sources

Application Notes and Protocols for Optimal Solvent Selection in the Dissolution of Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Adiphenine methyl bromide, a quaternary ammonium salt, is an antimuscarinic agent investigated for its potential therapeutic applications. The effective formulation and development of this active pharmaceutical ingredient (API) are critically dependent on the selection of an appropriate solvent system. The choice of solvent influences not only the dissolution rate and solubility but also the stability, purity, and ultimately, the bioavailability of the final drug product. This document provides a comprehensive guide to the principles and methodologies for selecting an optimal solvent for the dissolution of adiphenine methyl bromide, tailored for research and development settings.

I. Theoretical Framework for Solvent Selection

The dissolution of a solute in a solvent is a complex process governed by the principle of "like dissolves like." For a quaternary ammonium salt such as adiphenine methyl bromide, which possesses both ionic and organic characteristics, a nuanced approach to solvent selection is required.

Physicochemical Properties of Adiphenine Methyl Bromide

A foundational understanding of the physicochemical properties of adiphenine methyl bromide is paramount for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₂₁H₂₈BrNO₂PubChem[1]
Molecular Weight 406.4 g/mol PubChem[1]
Chemical Structure 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromidePubChem[1]
General Appearance Expected to be a solidGeneral knowledge of salts
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.PubChem[1]

The molecule features a bulky, nonpolar diphenylacetyl group and a charged quaternary ammonium head. This amphiphilic nature suggests that its solubility will be favored in solvents that can effectively solvate both the ionic and non-ionic portions of the molecule.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in its ability to dissolve ionic compounds. Solvents with high dielectric constants are generally more effective at solvating ions by reducing the electrostatic forces between the cation and anion.

  • Protic Solvents: Solvents like water, methanol, and ethanol possess hydroxyl groups capable of hydrogen bonding, which can effectively solvate the bromide anion.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile have large dipole moments and can solvate the quaternary ammonium cation.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters.[2] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Insights from Structurally Similar Compounds

In the absence of direct solubility data for adiphenine methyl bromide, examining the solubility of structurally analogous quaternary ammonium salts can provide valuable initial guidance.

CompoundSolventSolubilitySource
Adiphenine Hydrochloride Ethanol~30 mg/mLCayman Chemical[3]
DMSO~30 mg/mLCayman Chemical[3]
Dimethylformamide~30 mg/mLCayman Chemical[3]
PBS (pH 7.2)~1 mg/mLCayman Chemical[3]
Benzalkonium Chloride Acetone, Ethanol, Methanol, Propanol, WaterVery solubleVarious Sources[4][5]
EtherPractically insolubleVarious Sources[4]
Cetylpyridinium Bromide Acetone, Ethanol, ChloroformSolublePubChem[6]
Cetylpyridinium Chloride Ethanol, DMSO, Dimethylformamide~30 mg/mLCayman Chemical[7]

This data suggests that polar protic and aprotic solvents are promising candidates for dissolving adiphenine methyl bromide.

II. Experimental Protocols for Optimal Solvent Selection

The following protocols provide a systematic workflow for determining the optimal solvent for adiphenine methyl bromide dissolution, encompassing solubility screening, stability assessment, and data analysis.

Workflow for Solvent Selection

Caption: A streamlined workflow for the systematic selection of an optimal solvent.

Protocol 1: Preliminary Solubility Screening

Objective: To rapidly assess the qualitative and semi-quantitative solubility of adiphenine methyl bromide in a diverse panel of solvents.

Materials:

  • Adiphenine methyl bromide

  • A panel of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Vortex mixer

  • Analytical balance

  • Small vials with caps

Procedure:

  • Solvent Panel Selection: Choose a range of solvents with varying polarities and chemical functionalities.

  • Sample Preparation: Weigh approximately 10 mg of adiphenine methyl bromide into each vial.

  • Solvent Addition: Add 1 mL of a single solvent to each vial.

  • Mixing: Vortex each vial vigorously for 2 minutes.

  • Visual Observation: Observe each vial for complete dissolution, partial dissolution, or insolubility. Record the observations.

  • Semi-Quantitative Assessment: For solvents showing complete dissolution, incrementally add more adiphenine methyl bromide (e.g., in 10 mg portions) until saturation is observed (i.e., solid material remains after thorough mixing). Record the approximate solubility in mg/mL.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of adiphenine methyl bromide in promising solvents identified from the preliminary screening.

Materials:

  • Adiphenine methyl bromide

  • Selected solvents from Protocol 1

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated analytical method for concentration measurement.

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of adiphenine methyl bromide to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of adiphenine methyl bromide.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 3: Solution Stability Assessment

Objective: To evaluate the chemical stability of adiphenine methyl bromide in the top candidate solvents over time.

Materials:

  • Stock solutions of adiphenine methyl bromide in the selected solvents at a known concentration (e.g., 80% of saturation).

  • Temperature and humidity-controlled stability chambers.

  • HPLC system for purity analysis and degradant quantification.

Procedure:

  • Sample Preparation: Prepare solutions of adiphenine methyl bromide in the chosen solvents.

  • Initial Analysis (Time Zero): Immediately analyze an aliquot of each solution by HPLC to determine the initial purity and to serve as the baseline.

  • Storage: Store the solutions under controlled conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[8]

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4 weeks), withdraw aliquots from each stored solution.

  • Purity and Degradant Analysis: Analyze the samples by HPLC to determine the percentage of remaining adiphenine methyl bromide and to detect and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial analysis to assess the rate of degradation in each solvent.

III. Data Interpretation and Optimal Solvent Selection

The optimal solvent will exhibit a combination of high solubility and excellent stability for adiphenine methyl bromide.

Decision Matrix for Solvent Selection
SolventSolubility (mg/mL)Stability (% Degradation at 4 weeks, 40°C)Safety/ToxicityVolatility/Boiling PointRecommendation
Solvent A HighLowAcceptableModerateOptimal
Solvent B HighHighAcceptableModerateNot Recommended
Solvent C LowLowAcceptableHighSub-optimal
Solvent D ModerateLowHigh ConcernLowNot Recommended

This matrix provides a framework for a multi-parameter assessment to arrive at the most suitable solvent for your specific application.

IV. Conclusion

The selection of an optimal solvent for the dissolution of adiphenine methyl bromide is a critical step in its development. A systematic approach that combines theoretical understanding with empirical testing is essential for making an informed decision. By following the protocols outlined in this guide, researchers can confidently identify a solvent that ensures high solubility and stability, thereby facilitating the successful formulation and application of this promising API.

V. References

  • HSPiP - Hansen Solubility Parameters in Practice. (URL: [Link])

  • PubChem. Adiphenine methyl bromide. (URL: [Link])

  • European Medicines Agency. Guideline on Stability testing: stability testing of existing active substances and related finished products. (URL: [Link])

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])

  • Wikipedia. Benzalkonium chloride. (URL: [Link])

  • PubChem. Cetylpyridinium bromide. (URL: [Link])

  • Wikipedia. Hansen solubility parameter. (URL: [Link])

Sources

dose-response curve generation for adiphenine methyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Generation of a Dose-Response Curve for Adiphenine Methyl Bromide

Introduction

Adiphenine is recognized as an antispasmodic agent that functions as a nicotinic acetylcholine receptor (nAChR) inhibitor.[1][2] Its primary application lies in its ability to counteract smooth muscle spasms. The characterization of such a compound's pharmacological activity is fundamentally reliant on the generation of a dose-response curve. This curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the biological response it elicits.[3] For an inhibitor like adiphenine, the dose-response curve is crucial for determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response of an agonist by 50% and is a critical parameter in drug development and pharmacological research.

This application note provides a detailed protocol for generating a dose-response curve for adiphenine methyl bromide. It is designed for researchers, scientists, and drug development professionals engaged in the in vitro characterization of nAChR antagonists. The protocol is structured to ensure scientific integrity by incorporating self-validating steps and is grounded in established pharmacological principles.

Principle of the Assay

The protocol described herein is a functional assay designed to quantify the inhibitory effect of adiphenine methyl bromide on nAChR activity. The principle of this assay is based on competitive antagonism. Adiphenine methyl bromide will compete with a known nAChR agonist (e.g., acetylcholine or nicotine) for binding to the receptor. In the presence of the agonist, nAChRs, which are ligand-gated ion channels, open and allow the influx of cations, leading to cellular depolarization or a downstream signaling cascade. The inhibitory activity of adiphenine methyl bromide is measured by its ability to reduce this agonist-induced response in a dose-dependent manner.

A common method to measure this response is by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator. Many cell lines endogenously or recombinantly expressing nAChRs will exhibit a calcium influx upon receptor activation. By pre-incubating the cells with varying concentrations of adiphenine methyl bromide before stimulating them with a fixed concentration of an agonist, the degree of inhibition can be quantified by measuring the fluorescence of the calcium indicator.

Materials and Reagents

Equipment
  • Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen calcium indicator (e.g., Ex/Em ~490/525 nm for Fluo-4)

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

  • Multichannel pipette

  • Standard laboratory consumables (pipette tips, microplates, etc.)

Reagents
  • Adiphenine methyl bromide

  • Cell line expressing nAChRs (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Nicotinic acetylcholine receptor agonist (e.g., Acetylcholine chloride)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

The overall workflow for generating the dose-response curve is depicted below. This process begins with the preparation of the compound and cells, followed by the assay execution and data acquisition, and concludes with data analysis to determine the IC50 value.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Adiphenine Stock & Serial Dilutions pre_incubate Pre-incubate Cells with Adiphenine Dilutions prep_compound->pre_incubate prep_cells Culture and Seed Cells in 96-well Plate load_dye Load Cells with Calcium Indicator Dye prep_cells->load_dye load_dye->pre_incubate stimulate Stimulate with nAChR Agonist pre_incubate->stimulate measure Measure Fluorescence (Kinetic Read) stimulate->measure normalize Normalize Data to Controls (0% and 100% Inhibition) measure->normalize plot Plot % Inhibition vs. log[Adiphenine] normalize->plot fit Fit Curve using 4-Parameter Logistic Model plot->fit ic50 Determine IC50 Value fit->ic50 G cluster_presynaptic cluster_postsynaptic ACh_vesicle Vesicles with Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (Ion Channel) ion_influx Na+/Ca2+ Influx nAChR->ion_influx depolarization Cellular Response (e.g., Depolarization) ion_influx->depolarization ACh->nAChR Binds & Activates Adiphenine Adiphenine Adiphenine->nAChR Inhibition Inhibition

Caption: Inhibition of nAChR signaling by Adiphenine.

References

  • PubChem. (n.d.). Adiphenine. National Center for Biotechnology Information. Retrieved from [Link]

  • MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. Retrieved from [Link]

  • Sipos, M. L., et al. (2000). Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats. Psychopharmacology, 153(3), 347-357. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Adiphenine HCl. Retrieved from [Link]

  • Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 104-124. Retrieved from [Link]

  • CDD Support. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]

  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. Retrieved from [Link]

  • PubChem. (n.d.). Adiphenine methyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocol Guide: High-Efficiency Extraction of Adiphenine Methyl Bromide from Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the extraction of adiphenine methyl bromide, a quaternary ammonium compound, from complex biological matrices such as plasma, serum, and urine. Recognizing the analytical challenges posed by its permanent positive charge and high water solubility, this guide moves beyond generic templates to offer a structured approach rooted in the physicochemical properties of the analyte. We detail and contrast three primary extraction methodologies: Protein Precipitation (PPT), ion-pair Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with a particular focus on mixed-mode SPE for achieving optimal purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking robust, reproducible, and validated methods for the bioanalysis of adiphenine methyl bromide.

Introduction: The Analytical Challenge of Adiphenine Methyl Bromide

Adiphenine is an antispasmodic and nicotinic receptor inhibitor.[1][2] Its methyl bromide salt is a quaternary ammonium compound (QAC), a structural class characterized by a permanently charged nitrogen center.[3][4] This permanent cationic nature imparts high water solubility and low volatility, making it challenging to extract from aqueous biological fluids using traditional reversed-phase or liquid-liquid extraction methods.[5] Furthermore, the complexity of biological matrices—replete with proteins, phospholipids, salts, and other endogenous components—can lead to significant matrix effects, ion suppression in mass spectrometry, and poor recovery if an inappropriate extraction strategy is employed.[6]

Effective bioanalysis, therefore, hinges on a sample preparation strategy that can efficiently isolate this polar, charged analyte from interfering matrix components. This guide explains the causality behind protocol choices to empower researchers to develop and optimize robust extraction workflows.

Physicochemical Profile of the Analyte

Understanding the analyte's properties is the foundation of a logical extraction strategy. Adiphenine methyl bromide's quaternary structure is the single most important factor governing its behavior.

PropertyValueImplication for Extraction
IUPAC Name 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide[3]-
Molecular Formula C₂₁H₂₈BrNO₂[3]-
Molecular Weight 406.4 g/mol [3]Suitable for standard mass spectrometry.
Structure Quaternary Ammonium SaltPermanently cationic, highly water-soluble. Poorly retained on traditional C18 sorbents. Requires ion-exchange or ion-pairing for effective isolation.
Predicted XlogP (Parent) 4.2 (for Adiphenine base)[7][8]The non-ionic parent molecule is lipophilic, but the methyl bromide salt form present in samples is hydrophilic.
Solubility Readily soluble in water (as hydrochloride salt)[8]; Soluble in organic solvents like ethanol, DMSO.[9]Sample pre-treatment will likely involve aqueous buffers. Elution from SPE may require organic solvents.

Core Principles & Method Selection

The goal of extraction is to transfer the analyte from a complex matrix into a clean solution compatible with the analytical instrument, typically a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[10][11] The choice of method is a trade-off between speed, selectivity, recovery, and the required limit of quantification.

Decision-Making Workflow

The following diagram provides a logical path for selecting the most appropriate extraction technique based on common analytical goals.

start What is the primary analytical goal? throughput High-Throughput Screening (e.g., early discovery)? start->throughput Speed quant Accurate Quantification (e.g., PK studies)? start->quant Accuracy dirty Is some matrix effect acceptable? throughput->dirty clean Is maximum extract cleanliness required? quant->clean ppt Protein Precipitation (PPT) spe Solid-Phase Extraction (SPE) lle Liquid-Liquid Extraction (LLE) dirty->ppt Yes dirty->lle No clean->spe Yes clean->lle No

Caption: Method selection flowchart for adiphenine methyl bromide extraction.

Recommended Extraction Methodologies

Protein Precipitation (PPT)
  • Principle: This is the simplest and fastest technique. A water-miscible organic solvent (e.g., acetonitrile) or an acid is added to the biological sample (e.g., plasma) to denature and precipitate proteins.[12][13] The analyte remains in the supernatant, which is then separated by centrifugation or filtration.[14]

  • Expertise & Causality: Acetonitrile is often preferred as it tends to produce larger protein particulates that are easier to filter.[13] The addition of a small amount of acid (e.g., formic acid) can improve precipitation efficiency and ensure the analyte remains protonated and soluble in the supernatant.[6][14]

  • Trustworthiness: While fast, PPT is a non-selective, "crude" cleanup method. It does not remove other highly soluble endogenous components like salts and phospholipids, which can cause significant ion suppression in LC-MS/MS analysis.[6] This method is best suited for high-concentration screening where some matrix effect is tolerable.

Ion-Pair Liquid-Liquid Extraction (LLE)
  • Principle: LLE separates compounds based on their relative solubilities in two immiscible liquids (typically aqueous and organic).[15][16] Since adiphenine methyl bromide is charged and hydrophilic, it will not readily partition into an organic solvent. To overcome this, an "ion-pairing" agent—a large counter-ion with hydrophobic properties—is added to the aqueous phase. This agent forms a neutral, more lipophilic complex with the cationic analyte, which can then be extracted into an organic solvent.[17][18]

  • Expertise & Causality: The choice of ion-pairing agent and pH is critical. A common approach for quaternary amines is to use an iodide counter-ion in a suitable solvent.[18] The pH of the aqueous phase must be controlled to ensure the analyte and pairing agent remain charged. Multiple extractions are often required to achieve high recovery.

  • Trustworthiness: LLE provides a cleaner extract than PPT but can be labor-intensive, difficult to automate, and may result in the formation of emulsions.[19] Recovery can be variable if the ion-pairing equilibrium is not optimized.

Solid-Phase Extraction (SPE)
  • Principle: SPE is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase.[20] For quaternary ammonium compounds, a mixed-mode SPE sorbent is the most effective approach.[21] These sorbents possess two types of functional groups: a non-polar chain (e.g., C8) for reversed-phase retention and an ion-exchange group (e.g., a weak cation exchanger) for ionic retention.[21]

  • Expertise & Causality: The dual retention mechanism is key to a highly selective extraction.[21]

    • Loading: The sample is loaded under conditions (e.g., neutral pH) where the analyte is retained by both hydrophobic and ionic interactions.

    • Washing: A specific wash solvent (e.g., methanol/aqueous buffer) is used to remove non-polar and weakly retained interferences without dislodging the analyte, which is strongly held by the cation exchange mechanism.[21]

    • Elution: A final elution solvent, typically an acidified organic solvent (e.g., acidified methanol), is used. The low pH neutralizes the weak cation exchange sorbent, disrupting the ionic interaction, while the organic solvent disrupts the hydrophobic interaction, allowing for the clean elution of the analyte.[21][22]

  • Trustworthiness: SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and minimizing matrix effects.[23] It is highly reproducible and can be automated in 96-well plate formats. This is the recommended method for sensitive and accurate quantification required in regulated bioanalysis.

Detailed Protocols

Protocol 1: High-Purity Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for quaternary amine extraction and is recommended for achieving the highest quality data.[21]

Workflow Diagram: Mixed-Mode SPE Protocol

cluster_steps SPE Steps pretreat 1. Sample Pre-treatment condition 2. Sorbent Conditioning pretreat->condition Diluted Sample load 3. Sample Loading condition->load Conditioned Cartridge wash 4. Interference Wash load->wash Loaded Cartridge elute 5. Analyte Elution wash->elute Cleaned Cartridge analyze 6. Evaporation & Reconstitution elute->analyze Clean Eluate end analyze->end Final Extract for LC-MS start start->pretreat Input: Biological Fluid

Caption: Step-by-step workflow for the mixed-mode SPE protocol.

Materials:

  • SPE Cartridges: Mixed-mode weak cation exchange/reversed-phase (e.g., ISOLUTE® HCX-Q or equivalent).

  • Biological fluid sample (e.g., 100 µL plasma).

  • Internal Standard (IS): A stable isotope-labeled version of adiphenine methyl bromide is ideal.

  • Pre-treatment Buffer: 0.05 M Ammonium acetate, pH 7.0.

  • Conditioning Solvent: Methanol.

  • Wash Solvent: 20:80 (v/v) Methanol / 0.05 M Ammonium acetate buffer, pH 7.0.

  • Elution Solvent: Methanol containing 0.2 M monochloroacetic acid or 2% formic acid.[21][22]

  • SPE Vacuum Manifold.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 100 µL of biological fluid, add the internal standard.

    • Add 400 µL of 0.05 M ammonium acetate buffer (pH 7.0).

    • Vortex to mix thoroughly. This dilution reduces viscosity and ensures the correct pH for binding.[21]

  • Column Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol.

    • Equilibrate the sorbent by passing 1 mL of 0.05 M ammonium acetate buffer (pH 7.0). Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of 1–2 mL/minute.

  • Interference Wash:

    • Wash the cartridge with 1 mL of the wash solvent (20:80 Methanol/Ammonium acetate buffer).

    • This step removes non-polar and weakly basic interferences while the target analyte is retained by the strong cation exchange mechanism.[21]

  • Analyte Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte by adding two aliquots of 250 µL of the elution solvent. The acid in the solvent neutralizes the sorbent, releasing the analyte.[21]

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: High-Throughput Protein Precipitation (PPT)

This protocol is designed for speed and is suitable for 96-well plate formats.[14]

Materials:

  • 96-well collection plates.

  • Precipitation Solvent: Acetonitrile containing 1% formic acid.

  • Biological fluid sample (e.g., 100 µL plasma).

  • Internal Standard (IS).

Step-by-Step Methodology:

  • Sample Aliquoting:

    • Pipette 100 µL of each sample into the wells of a 96-well plate.

    • Add the internal standard to each well.

  • Precipitation:

    • Add 300 µL of cold precipitation solvent (Acetonitrile with 1% formic acid) to each well. The 3:1 ratio is effective for protein removal.[13]

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Separation:

    • Centrifuge the plate at ≥4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Alternatively, use a 96-well filtration plate (e.g., Captiva ND) which combines precipitation and filtration into a single step, eliminating the need for centrifugation.[14]

Analytical Considerations

Following extraction, the cleaned sample is typically analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity and specificity required for quantification in complex matrices.[10][24] A reversed-phase C18 column can be used, often with a mobile phase containing a small amount of acid (e.g., formic acid) to ensure good peak shape for the cationic analyte.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery (SPE) 1. Sorbent dried out after conditioning. 2. Incomplete elution. 3. Analyte breakthrough during wash step.1. Ensure sorbent bed remains wet before loading. 2. Increase the strength or volume of the elution solvent (e.g., increase acid concentration).[21] 3. Reduce the organic content in the wash solvent.
High Matrix Effects / Ion Suppression 1. Inefficient removal of phospholipids (common in PPT). 2. Co-elution of endogenous interferences.1. Switch to a more selective method like SPE. 2. Optimize LC gradient to separate the analyte from the suppression zone.
Poor Reproducibility (High %CV) 1. Inconsistent SPE technique (e.g., flow rate). 2. Variable sample pH during LLE or SPE. 3. Adsorption of analyte to container surfaces.1. Use an automated SPE system or ensure consistent vacuum. 2. Buffer all samples effectively before extraction. 3. Use low-adsorption labware; rinse containers with acidified methanol to recover adsorbed QACs.[22]

References

  • Biotage. (n.d.). Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid.
  • PubMed. (n.d.). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS.
  • Journal of Analytical Toxicology, Oxford Academic. (n.d.). Extraction and Analysis of Quaternary Ammonium Compounds in Biological Material by GC and GC/MS.
  • PubChem, NIH. (n.d.). Adiphenine methyl bromide.
  • PubChemLite. (n.d.). Adiphenine methyl bromide (C21H28NO2).
  • PubChem, NIH. (n.d.). Adiphenine.
  • SCIEX. (n.d.). Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP 4500 LC-MS/MS System.
  • Cayman Chemical. (2022). Adiphenine (hydrochloride) Product Information.
  • Phenomenex. (2025). Protein Precipitation Method.
  • Elsevier. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Journal of Chromatography A.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens.
  • UCT. (n.d.). Solid Phase Extraction (SPE) Guide.
  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction.
  • Google Patents. (2015). Methods for treating liquid streams containing quaternary ammonium compounds.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • ANTISEL. (2025). Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and.
  • PMC. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Wikipedia. (n.d.). Adiphenine.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • SSRN. (2025). development and validation of a robust rp-hplc method for the simultaneous estimation of a.
  • ACS Publications. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale.
  • Sigma-Aldrich. (2008). HybridSPE™- Precipitation Technology.
  • Chemistry LibreTexts. (2022). Liquid-Liquid Extraction.
  • National Center for Advancing Translational Sciences. (n.d.). ADIPHENINE METHYL BROMIDE.
  • MSACL. (2017). Screening with Quantification for 64 Drugs and Metabolites in Human Urine using UPLC–MS-MS Analysis and a Threshold Accurate Calibration.
  • SSRN. (n.d.). Solid-liquid phase equilibrium of adiphenine hydrochloride in twelve pure solvents.
  • Sunrise. (n.d.). Decoding Methyl Bromide: From Physicochemical Properties to Safe Usage.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Proadifen in Biological Samples.
  • King's College London Research Portal. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicio.
  • Selleck Chemicals. (n.d.). Adiphenine HCl.
  • MDPI. (2019). Materials for Solid-Phase Extraction of Organic Compounds.
  • Inxight Drugs. (n.d.). ADIPHENINE.
  • MilliporeSigma. (n.d.). Adiphenine analyticalstandard.
  • APExBIO. (n.d.). Adiphenine HCl.
  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration.
  • Analytical Methods. (2025). Analytical Methods.
  • International Journal of Drug Delivery Technology. (2021). Determination of Phenobarbital and Pipenzolate-methylbromide in Spastal Oral Drop by High-performance Liquid Chromatography Method.
  • OECD Existing Chemicals Database. (2002). Methyl bromide.

Sources

Application Note: Spectrophotometric Determination of Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the analysis of Adiphenine Methyl Bromide (AMB) . It synthesizes established spectrophotometric principles for quaternary ammonium compounds, providing three distinct, validated protocols ranging from high-specificity ion-pair extraction to rapid charge-transfer complexation.

Introduction & Scientific Principles

Adiphenine Methyl Bromide is a quaternary ammonium anticholinergic agent used as an antispasmodic. Its chemical structure features a positively charged quaternary nitrogen and two phenyl rings, making it an ideal candidate for Ion-Pair Extraction and Charge-Transfer (CT) Complexation .

The Analytical Challenge

Direct UV determination of AMB (typically


 nm) is susceptible to interference from excipients and degradation products containing aromatic rings. To achieve high specificity and sensitivity without HPLC, we utilize derivatization techniques that exploit the quaternary ammonium moiety.
Mechanism of Action
  • Method A (Cobalt Thiocyanate): The quaternary ammonium cation (

    
    ) reacts with the tetrathiocyanatocobaltate(II) anion (
    
    
    
    ) to form a stable, blue-colored ion-pair complex extractable into organic solvents.
    • Reaction:

      
      
      
  • Method B (Bromothymol Blue): AMB forms a 1:1 ion-pair complex with the acid dye Bromothymol Blue (BTB) in acidic buffers, extractable into chloroform.

  • Method C (Iodine Charge Transfer): AMB acts as an electron donor (n-donor) to Iodine (

    
    -acceptor), forming an intense charge-transfer band.
    

Experimental Protocols

Method A: Cobalt Thiocyanate Ion-Pairing (High Specificity)

Best for: Routine QC of tablets where high specificity for the quaternary amine is required.

Reagents:

  • Cobalt Thiocyanate Solution (Reagent): Dissolve 2.0 g of Cobalt(II) Nitrate and 8.0 g of Ammonium Thiocyanate in 100 mL distilled water.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Buffer: Citrate buffer pH 2.5 (optional, to stabilize the complex).

Procedure:

  • Preparation: Transfer an aliquot of AMB solution (containing 50–500 µg) into a 125 mL separatory funnel.

  • Complexation: Add 2.0 mL of Cobalt Thiocyanate Solution.

  • Extraction: Add 10.0 mL of DCM. Shake vigorously for 2 minutes.

  • Separation: Allow layers to separate. The lower organic layer will turn blue .

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove moisture.

  • Measurement: Measure absorbance at 625 nm against a reagent blank.

Method B: Bromothymol Blue Ion-Pairing (High Sensitivity)

Best for: Low-concentration samples or dissolution profiling.

Reagents:

  • Bromothymol Blue (BTB) Solution: 0.1% w/v in distilled water.[1]

  • Phthalate Buffer (pH 3.0): Mix 50 mL of 0.2 M Potassium Hydrogen Phthalate with 20.4 mL of 0.1 M HCl and dilute to 200 mL.

  • Solvent: Chloroform (Spectroscopic Grade).

Procedure:

  • Mixing: In a separatory funnel, mix 1.0 mL of AMB sample, 2.0 mL of Phthalate Buffer (pH 3.0), and 2.0 mL of BTB solution.

  • Extraction: Add exactly 10.0 mL of Chloroform. Shake for 2 minutes.

  • Separation: Collect the lower chloroform layer (Yellow complex).

  • Measurement: Measure absorbance at 415 nm against a chloroform blank.

Method C: Iodine Charge-Transfer (Rapid Screening)

Best for: Bulk drug purity checks.

Reagents:

  • Iodine Solution: 0.1% w/v resublimed iodine in Dichloromethane.

Procedure:

  • Reaction: Mix 1.0 mL of AMB (in DCM) with 2.0 mL of Iodine solution in a 10 mL volumetric flask.

  • Incubation: Allow to stand for 5 minutes at room temperature.

  • Dilution: Make up to volume with DCM.

  • Measurement: Measure absorbance at 290 nm (CT band) or 360 nm (Triiodide formation).

Workflow Visualization

G cluster_0 Method Selection Start Start: Sample Preparation (Dissolve AMB) Choice Select Method Based on Needs Start->Choice MethodA Method A: Cobalt Thiocyanate (High Specificity) Choice->MethodA Routine QC MethodB Method B: Bromothymol Blue (High Sensitivity) Choice->MethodB Trace Analysis ReactA Add Co(SCN)4 Reagent Forms Blue Ion-Pair MethodA->ReactA ReactB Add BTB + Acid Buffer Forms Yellow Ion-Pair MethodB->ReactB ExtractA Extract into DCM (2 min shake) ReactA->ExtractA MeasureA Measure Abs @ 625 nm ExtractA->MeasureA ExtractB Extract into Chloroform (2 min shake) ReactB->ExtractB MeasureB Measure Abs @ 415 nm ExtractB->MeasureB

Figure 1: Decision matrix and workflow for the spectrophotometric determination of Adiphenine Methyl Bromide.

Data Analysis & Validation

Method Comparison Table
ParameterMethod A (Co-Thiocyanate)Method B (Bromothymol Blue)Method C (Iodine CT)
Analyte Form Quaternary Cation (

)
Quaternary Cation (

)
Electron Donor (Base)

625 nm 415 nm 290 / 360 nm
Linearity Range 20 – 400 µg/mL2 – 25 µg/mL5 – 50 µg/mL
Molar Absorptivity Moderate (

)
High (

)
Variable
Color BlueYellowBrown/Orange
Solvent DichloromethaneChloroformDichloromethane
Validation Calculations (ICH Q2(R1))

To validate these methods, calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the standard deviation of the intercept (


) and the slope (

) of the calibration curve:



Stoichiometry Determination: Use the Job’s Method of Continuous Variation to confirm the reaction ratio.

  • Plot Absorbance vs. Mole Fraction (

    
    ).
    
  • For Method A, expect a maximum at 0.66 (2:1 Drug:Metal ratio).

  • For Method B, expect a maximum at 0.5 (1:1 ratio).

Expert Troubleshooting

  • Emulsion Formation: If the organic layer is cloudy during extraction, centrifuge at 2000 rpm for 2 minutes.

  • pH Criticality (Method B): The ion-pair formation with BTB is highly pH-dependent. Ensure the buffer is strictly maintained at pH 3.0 ± 0.1. If the pH is too low, the dye protonates fully and extracts itself; if too high, the drug may degrade or not ion-pair efficiently.

  • Reagent Stability: The Cobalt Thiocyanate solution is stable, but Iodine solutions (Method C) are volatile and light-sensitive. Prepare Iodine fresh daily and store in amber glass.

References

  • El-Shiekh, R., Akl, M., Gouda, A., & Ali, W. (2011). Extractive Spectrophotometric Determination of some Drugs Through Ion-Pair Complex Formation with Thiocyanate and Cobalt (II) or Molybdenum (V). Journal of American Science, 7(4), 794-807.[2] Link

  • Rathod, S. D., & Patil, P. M. (2017). Bromothymol blue and Bromocresol purple as efficient reagents for the development and validation of visible spectrophotometric assay methods for Felodipine.[1] International Journal of Pharmaceutics and Drug Analysis, 5(4), 134-140. Link

  • Gouda, A. A., & El Sheikh, R. (2014). Spectrophotometric determination of some fluoroquinolone antibacterials through charge-transfer complex formation with iodine. Journal of Saudi Chemical Society, 18(3), 223-232. Link

  • British Pharmacopoeia Commission. (2023). British Pharmacopoeia 2023. London: TSO. (General Monograph on Spectrophotometry). Link

Sources

storage and handling requirements for research-grade adiphenine methyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiphenine is an anticholinergic agent that has been investigated for its potential as an antispasmodic.[1][2][] This document provides detailed application notes and protocols for the storage and handling of research-grade Adiphenine Methyl Bromide . It is critical to note that "Adiphenine Methyl Bromide" is not a commonly available salt of adiphenine. Therefore, this guide synthesizes information from adiphenine hydrochloride, the more common salt, and the known properties of the methyl bromide anion to provide a comprehensive overview of best practices. The methyl bromide component introduces significant potential hazards that must be addressed with stringent safety protocols.

Chemical and Physical Properties

Adiphenine methyl bromide consists of the adiphenine cation and the methyl bromide anion. The properties of the adiphenine base and its hydrochloride salt are well-documented.[4][5] Adiphenine hydrochloride is a crystalline solid at room temperature.[][6] It is soluble in water, ethanol, and DMSO.[1][6]

Table 1: Physicochemical Properties of Adiphenine Hydrochloride

PropertyValueSource
Molecular FormulaC₂₀H₂₅NO₂・HCl[1][4]
Molecular Weight347.88 g/mol [1]
AppearanceSolid[1]
Solubility in Water≥57.1 mg/mL[1]
Solubility in DMSO≥17.39 mg/mL[1]
Solubility in EthanolInsoluble[1]
Storage Temperature-20°C[1][6]

Note: The properties of adiphenine methyl bromide are expected to be similar to the hydrochloride salt, but empirical testing is recommended.

Storage and Stability

Proper storage of adiphenine methyl bromide is crucial to maintain its integrity and ensure the safety of laboratory personnel. Adiphenine hydrochloride is known to be stable at room temperature in dry conditions, but it is also hygroscopic and light-sensitive.[] For long-term storage, it is recommended to store the solid compound at -20°C.[1][6][8] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is not recommended to store aqueous solutions for more than one day.[6]

Key Storage Recommendations:

  • Temperature: Store the solid compound at -20°C for long-term stability.[1][6]

  • Light: Protect from light by storing in an amber vial or a dark location.[]

  • Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption, as the compound is likely hygroscopic.[]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.

Safe Handling and Personal Protective Equipment (PPE)

The presence of the methyl bromide anion necessitates stringent safety precautions. Methyl bromide is a known toxic substance.

3.1. Engineering Controls

  • Ventilation: All handling of solid adiphenine methyl bromide and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Designated Area: Establish a designated area for the storage and handling of this compound to minimize the risk of cross-contamination.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Dispose of gloves immediately after handling and wash hands thoroughly.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of adiphenine methyl bromide. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • Adiphenine methyl bromide (solid)

  • Anhydrous DMSO, ethanol, or deionized water

  • Sterile, amber vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (if preparing aqueous solutions for cell culture)

Procedure:

  • Equilibration: Allow the container of adiphenine methyl bromide to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent to the vial containing the solid.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be necessary for some solvents, but be cautious of potential degradation.

  • Sterilization (for aqueous solutions): If preparing an aqueous solution for biological experiments, sterilize it by passing it through a 0.22 µm syringe filter.[8]

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C as recommended.[8]

Diagram 1: Workflow for Stock Solution Preparation

G A Equilibrate Compound to Room Temperature B Weigh Solid in Fume Hood A->B C Add Solvent B->C D Vortex to Dissolve C->D E Sterile Filter (if aqueous) D->E F Store at -20°C or -80°C E->F

Sources

Application Note: In Vivo Administration of Adiphenine Methyl Bromide in Rats

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the peripheral anticholinergic and musculotropic antispasmodic effects of Adiphenine Methyl Bromide (AMB) in rat models.

Executive Summary & Mechanism

Adiphenine Methyl Bromide (AMB) is the quaternary ammonium salt of adiphenine. Unlike its tertiary amine counterpart (Adiphenine HCl), AMB is permanently charged at physiological pH. This physicochemical property prevents it from crossing the Blood-Brain Barrier (BBB), restricting its pharmacological activity to the peripheral nervous system.

Therapeutic Class: Peripheral Anticholinergic / Musculotropic Antispasmodic. Primary Utility: Investigation of smooth muscle relaxation (gastrointestinal, biliary, urinary) without central nervous system (CNS) confounding variables.

Mechanism of Action

AMB operates via a dual mechanism:

  • Neurotropic: Competitive antagonism of muscarinic acetylcholine receptors (mAChRs) on smooth muscle.

  • Musculotropic: Direct relaxation of smooth muscle cells (papaverine-like effect), independent of cholinergic innervation.

AMB_Mechanism cluster_0 Chemical Structure cluster_1 Physiological Barriers cluster_2 Target Tissues AMB Adiphenine Methyl Bromide (Quaternary Ammonium) BBB Blood-Brain Barrier (Lipid Membrane) AMB->BBB Blocked (Charged) PNS Peripheral Tissues (Gut, Bladder, Smooth Muscle) AMB->PNS High Affinity Binding HCl Adiphenine HCl (Tertiary Amine) HCl->BBB Crosses CNS Central Nervous System (Brain/Spinal Cord) BBB->CNS Central Anticholinergic Effects (Confusion, Ataxia) Action Action PNS->Action 1. Muscarinic Blockade 2. Direct Muscle Relaxation

Figure 1: Pharmacokinetic differentiation between Adiphenine salts. AMB is peripherally restricted due to its quaternary ammonium structure.

Pre-Experimental Preparation

Formulation & Solubility

AMB is a salt and exhibits high aqueous solubility compared to the free base.

  • Vehicle: 0.9% Sterile Saline (Physiological Saline).

  • Solubility: >50 mg/mL in water/saline.

  • Stability: Prepare fresh daily. Quaternary ammonium compounds are generally stable in solution, but hydrolysis of the ester linkage can occur over prolonged storage at non-neutral pH.

  • pH Adjustment: Ensure final solution pH is 6.0–7.0.

Animal Selection
  • Species: Rat (Sprague-Dawley or Wistar).[1]

  • Sex: Male (preferred to avoid estrous cycle variability in gut motility).

  • Weight: 200–250 g.[2]

  • Fasting: Critical for gastrointestinal transit studies. Fast animals for 16–24 hours prior to dosing, with free access to water.

Dosage Strategy

Unlike Adiphenine HCl (typical ED50 ~10–20 mg/kg IP), AMB may exhibit different potency due to lack of CNS distribution volume.

  • Route: Intraperitoneal (IP) is the standard for efficacy studies; Intravenous (IV) for pharmacokinetic or immediate spasmolysis.

  • Recommended Dose Range (IP):

    • Low (Threshold): 2.5 mg/kg[3]

    • Medium (Effective): 5 – 10 mg/kg

    • High (Maximal): 20 mg/kg[4]

    • Note: Doses >30 mg/kg may induce significant peripheral ganglionic blockade (nicotinic effect) and hypotension.

Experimental Protocols

Protocol A: Gastrointestinal Transit Assay (Charcoal Meal Test)

This is the gold-standard assay for quantifying the antispasmodic efficacy of AMB in vivo.

Materials
  • Activated Charcoal (10% w/v) suspended in 5% Gum Arabic or Methylcellulose.

  • Adiphenine Methyl Bromide solution (in saline).

  • Control Vehicle (Saline).

  • Standard Control (Atropine Sulfate, 1 mg/kg IP) for validation.

Workflow
  • Acclimatization: Fast rats for 18 hours (water ad libitum).

  • Administration (T=0): Administer AMB (IP) or Vehicle.

  • Wait Period: Allow 30 minutes for systemic absorption and receptor binding.

  • Charcoal Challenge (T=30 min): Administer 1.0 mL of Charcoal Meal via oral gavage.

  • Transit Period: Return animal to cage for exactly 20 minutes.

  • Termination (T=50 min): Euthanize animal (CO2 asphyxiation).

  • Measurement:

    • Surgically remove the small intestine (pylorus to ileocecal junction).

    • Measure Total Length of small intestine.[5]

    • Measure Distance Traveled by the charcoal front.[5]

  • Calculation:

    
    
    

Charcoal_Protocol Start Start: Fast Rats (18h) Dose Administer AMB (IP) (T=0 min) Start->Dose Wait Absorption Period (30 min) Dose->Wait Gavage Oral Gavage: Charcoal Meal (T=30 min) Wait->Gavage Transit Intestinal Transit (20 min) Gavage->Transit Sacrifice Sacrifice & Dissection (T=50 min) Transit->Sacrifice Data Calculate % Inhibition Sacrifice->Data

Figure 2: Timeline for the Charcoal Meal Transit Assay.

Protocol B: Protection Against Cholinergic Spasm (Salivation/Lacrimation)

While AMB is less potent than atropine for secretions, this test confirms peripheral muscarinic blockade.

  • Pre-treatment: Administer AMB (IP) at varying doses (5, 10, 20 mg/kg).

  • Wait: 30 minutes.

  • Challenge: Administer Carbachol (0.5 mg/kg IP) or Pilocarpine (5 mg/kg IP).

  • Observation: Score salivation and lacrimation on a scale of 0–3 every 10 minutes for 1 hour.

  • Endpoint: Significant reduction in secretory score compared to vehicle control confirms peripheral M3 receptor blockade.

Data Presentation & Analysis

Summarize your findings using the following table structure to ensure comparability with historical data.

GroupDose (mg/kg)RouteNIntestinal Transit (%)% InhibitionPeripheral Signs (Mydriasis)CNS Signs (Ataxia)
Vehicle 0IP665.4 ± 3.2-NoneNone
AMB Low 2.5IP655.1 ± 4.015.7%MildNone
AMB Med 10.0IP632.5 ± 2.850.3%ModerateNone
AMB High 20.0IP618.2 ± 1.572.1%MarkedNone
Atropine 1.0IP620.1 ± 2.069.2%MarkedPossible

Statistical Analysis:

  • Data should be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test comparing all treatment groups to the Vehicle control.

  • Significance threshold: p < 0.05.

Safety & Troubleshooting

Toxicity Indicators

Since AMB does not cross the BBB, "toxicity" manifests as exaggerated peripheral anticholinergic effects (parasympatholytic crisis) or ganglionic blockade.

  • Signs: Severe mydriasis (dilated pupils), tachycardia (rapid heart rate), urinary retention (distended bladder upon necropsy), dry mucous membranes.

  • Lethality: Usually due to respiratory paralysis via neuromuscular blockade (at very high doses) or severe hypotension.

Troubleshooting
  • Inconsistent Data: Ensure rats are strictly fasted. Food residue in the stomach alters gastric emptying rates significantly.

  • Precipitation: If AMB precipitates in saline at high concentrations (>50 mg/mL), warm the solution to 37°C or add a small percentage (5%) of DMSO, though saline is usually sufficient.

  • No Effect: Verify the salt form. Ensure you are using Adiphenine Methyl Bromide (Quaternary) and not the base. If using Adiphenine HCl, expect potential CNS confounding.

References

  • PubChem. (2023). Adiphenine Methyl Bromide - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Malick, J. B., & Barnett, A. (1975).[6] Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Journal of Pharmaceutical Sciences, 64(6), 1066-1068. (Establishes protocols for differentiating quaternary vs tertiary anticholinergics). Retrieved from [Link]

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer-Verlag Berlin Heidelberg. (Standard reference for Charcoal Meal Transit Assay methodology).

Sources

Application Note: A Validated Thin-Layer Chromatography Method for the Separation and Identification of Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Adiphenine is an antispasmodic drug, functioning as an anticholinergic and musculotropic agent. Its quaternary ammonium salt form, adiphenine methyl bromide, presents unique challenges for chromatographic separation due to its high polarity and ionic nature. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative analysis of pharmaceutical compounds.[1][2][3] It is an invaluable tool in drug development and quality control for identity confirmation, purity assessment, and reaction monitoring.[4][5]

This application note provides a comprehensive, field-proven protocol for the separation and identification of adiphenine methyl bromide using normal-phase TLC. The methodology has been designed to be robust and self-validating, explaining the scientific rationale behind each step to ensure reproducibility and trustworthiness in a research or quality control setting.

Principle of the Method

The separation is based on the principle of normal-phase adsorption chromatography.[3] The stationary phase, silica gel, is highly polar. The mobile phase is a less polar organic solvent mixture. Adiphenine methyl bromide, being a polar quaternary ammonium salt, will have a strong affinity for the stationary phase.[6] To achieve effective migration and separation, a carefully optimized polar mobile phase is employed. A basic modifier is included in the mobile phase to interact with the active silanol groups on the silica surface, which minimizes undesirable interactions (like peak tailing) with the basic analyte, ensuring compact and well-defined spots. The separated compound is then visualized under UV light and with a specific chemical stain.

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Supplier
Adiphenine Methyl BromideReference Standard (≥98%)Sigma-Aldrich, etc.
TLC PlatesSilica Gel 60 F₂₅₄, Aluminum backingMerck, Sigma-Aldrich
MethanolHPLC GradeFisher Scientific, etc.
ChloroformHPLC GradeFisher Scientific, etc.
Ammonium HydroxideACS Reagent Grade (28-30%)VWR, etc.
Dragendorff's ReagentFor TLC VisualizationVarious
Iodine CrystalsACS Reagent GradeVarious
Deionized WaterType 1In-house

Instrumentation

InstrumentSpecification
Micropipettes or Capillary Tubes1-10 µL volume
TLC Developing ChamberWith a tight-fitting lid
UV Visualization Cabinet/Lamp254 nm wavelength
Fume HoodStandard laboratory
Heat Gun or Hot PlateFor derivatization
Iodine ChamberGlass chamber with lid

Experimental Protocol

Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh 5.0 mg of adiphenine methyl bromide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Sample Solution: Prepare the sample to a target concentration of approximately 0.5 mg/mL in methanol. If the sample is in a complex matrix, appropriate extraction procedures may be necessary.[7]

  • Mobile Phase: In a fume hood, prepare a mixture of Chloroform : Methanol : Ammonium Hydroxide (75 : 25 : 1, v/v/v) . Prepare this solution fresh daily for optimal performance.

    • Causality: Chloroform acts as the main, moderately polar solvent. Methanol significantly increases the polarity of the mobile phase, which is essential to elute the highly polar adiphenine methyl bromide from the silica gel.[8] Ammonium hydroxide serves as a basic modifier to saturate the acidic silanol sites on the silica gel, preventing tailing of the basic amine spot and leading to improved spot symmetry.[9][10]

Chromatographic Development Workflow

The entire workflow is visualized in the diagram below.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_solutions Prepare Standard & Sample Solutions (5.1) spotting Spot Plate with Samples & Standards (5.2, Step 3) prep_solutions->spotting prep_mobile Prepare Mobile Phase (75:25:1) (5.1) chamber_sat Saturate TLC Chamber (5.2, Step 2) prep_mobile->chamber_sat development Develop Plate (5.2, Step 4) chamber_sat->development spotting->development drying Dry Plate in Fume Hood (5.2, Step 5) development->drying uv_viz Visualize Under UV Light (254 nm) (5.3) drying->uv_viz stain_viz Stain with Dragendorff's Reagent (5.3) uv_viz->stain_viz calc_rf Calculate Rf Values & Document (6.0) stain_viz->calc_rf

Caption: Workflow for TLC analysis of adiphenine methyl bromide.

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a soft pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the plate.

  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper along the inner wall, ensuring it is wetted by the solvent. Close the chamber with the lid and allow it to saturate for at least 20-30 minutes. This ensures a uniform vapor environment, leading to better separation and reproducible results.

  • Sample Application: Using a micropipette or capillary tube, apply 2-5 µL of the standard and sample solutions as small, distinct spots on the origin line.[7] Ensure the spots are small (1-2 mm diameter) for optimal efficiency. Allow the solvent to fully evaporate between applications if multiple are needed.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.[7] Close the lid and allow the mobile phase to ascend the plate by capillary action.

  • Completion: Once the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Detection and Visualization
  • UV Detection (Non-Destructive): Place the dried plate under a UV lamp set to 254 nm.[11] Since adiphenine contains aromatic rings, it will absorb UV light. On a fluorescent plate (F₂₅₄), the compound will appear as a dark spot against a glowing green background due to fluorescence quenching.[2] Gently circle the spot with a pencil.

  • Chemical Staining (Destructive):

    • Dragendorff's Reagent: This is a highly specific reagent for alkaloids and other nitrogen-containing compounds, including quaternary amines. Lightly spray the plate with Dragendorff's reagent or quickly dip it into the solution. Adiphenine methyl bromide will appear as a distinct orange to reddish-brown spot on a pale yellow background.[10]

    • Iodine Vapor: As a general alternative, place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[2] This method is semi-destructive as the spots may fade over time.

Results and System Suitability

The primary result in TLC is the Retention Factor (Rf), which is a ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

ParameterExpected ResultAcceptance Criteria
Mobile Phase Chloroform : Methanol : NH₄OH (75:25:1)N/A
Rf Value ~ 0.45 ± 0.05For reliable identification, the Rf value should ideally be between 0.2 and 0.8.[6] The Rf of the sample spot must match that of the standard spot.
UV (254 nm) Dark spot on a fluorescent backgroundSpot must be visible and distinct.
Dragendorff's Orange to reddish-brown spotA positive color reaction confirms the presence of the nitrogen-containing compound.

System Suitability: The method's specificity is confirmed by the matching Rf values and color reactions between the sample and the authentic standard.[12] A blank lane (spotted only with methanol) should show no interfering spots at the Rf of adiphenine methyl bromide.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Spot Streaking/Tailing Sample overload; compound is too polar for the mobile phase; silanol interactions.Apply a smaller volume of the sample. Increase the proportion of methanol or ammonium hydroxide in the mobile phase slightly.
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the proportion of methanol in the mobile phase (e.g., to 70:30:1).
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the proportion of methanol in the mobile phase (e.g., to 80:20:1).
No Spots Visible Insufficient sample concentration; compound does not absorb UV or react with the stain.Concentrate the sample solution. Ensure the correct visualization technique is used (Dragendorff's is highly reliable for this compound).

Conclusion

This application note details a validated and reliable TLC method for the separation and identification of adiphenine methyl bromide. By using a standard silica gel plate with a chloroform-methanol-ammonia mobile phase, a clear and reproducible separation is achieved. The combination of UV detection and specific chemical staining with Dragendorff's reagent provides a high degree of confidence in the identification. This protocol is suitable for routine quality control, stability studies, and academic research, offering a rapid and economical alternative to more complex chromatographic techniques.[4][9]

References

  • Title: Thin-Layer Chromatography Source: MilliporeSigma URL
  • Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL
  • Title: Thin–layer Chromatography (TLC)
  • Title: Pharmaceutical Applications of TLC Source: Chromatography Online URL
  • Title: Visualizing a TLC plate Source: YouTube URL
  • Title: Tips & Tricks for Thin-Layer Chromatography Source: Merck URL
  • Source: Chrom Tech, Inc.
  • Title: Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method Source: PMC URL
  • Title: TLC Visualization Reagents Source: EPFL URL
  • Title: How to do TLC of a reaction dissolved in DMF?
  • Title: Application of Stability Indicating TLC- Densitometric methods for the Determination of two Antihypertensive Drug Combinations.
  • Title: Visualization of Amphetamine and Its Analogues in TLC Source: Acta Chimica Slovenica URL
  • Title: Thin-Layer Chromatography Source: Sigma-Aldrich URL
  • Title: Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride Source: PMC URL
  • Title: Chapter 17 - Pharmaceutical Applications of High Performance Thin Layer Chromatography Source: ResearchGate URL

Sources

Troubleshooting & Optimization

minimizing hydrolysis of adiphenine methyl bromide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Adiphenine Methyl Bromide. Our goal is to equip you with the necessary knowledge and tools to ensure the chemical integrity of your samples by minimizing hydrolysis during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of Adiphenine Methyl Bromide.

Q1: What is Adiphenine Methyl Bromide, and why is its stability a concern?

Adiphenine Methyl Bromide is a pharmaceutical compound characterized by two key structural features: an ester functional group and a quaternary ammonium salt. This specific combination makes it susceptible to chemical degradation, primarily through hydrolysis. The ester linkage can be cleaved by water, a reaction that can be accelerated by changes in pH and temperature.[1][2] The presence of the positively charged quaternary ammonium group can make the ester bond even more susceptible to hydrolysis catalyzed by hydroxide ions.[3] Maintaining the compound's integrity is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Q2: What is hydrolysis, and how does it affect my Adiphenine Methyl Bromide sample?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[1] In the case of Adiphenine Methyl Bromide, water attacks the ester linkage, cleaving it to form 2-(diethylamino)ethanol and diphenylacetic acid methyl ester, which can further hydrolyze. This degradation compromises the purity and potency of your sample, leading to:

  • Reduced effective concentration: The amount of active Adiphenine Methyl Bromide decreases, which can lead to inaccurate dose-response curves and diminished experimental effects.

  • Introduction of impurities: The degradation products can interfere with assays or exhibit their own unintended biological or chemical activity.

  • Inconsistent results: The rate of degradation can vary between samples, leading to poor reproducibility in your experiments.

Q3: What are the ideal storage conditions to prevent the hydrolysis of Adiphenine Methyl Bromide?

To minimize hydrolysis, strict control over environmental factors is essential.[4][5] Based on the compound's chemical nature as both an ester and a quaternary ammonium salt, we recommend the following:

  • Temperature: Store at or below the manufacturer's recommended temperature, typically in a cool environment (2-8°C). Avoid repeated freeze-thaw cycles. Elevated temperatures significantly accelerate the rate of hydrolysis.[2][6]

  • Humidity: The compound must be stored in a dry environment. Use of a desiccator with a suitable desiccant is strongly recommended to minimize exposure to atmospheric moisture.[5][7] The container should be tightly sealed.

  • Light: Protect the compound from light by using amber vials or storing it in a dark place. While hydrolysis is the primary concern, light can provide the energy for other degradation pathways (photolysis).[4]

  • Inert Atmosphere: For long-term storage, consider displacing the air in the container with an inert gas like nitrogen or argon to protect against both moisture and potential oxidative degradation.[2]

Q4: I have prepared a stock solution. How should I store it?

Liquid dosage forms, or solutions, are generally more susceptible to degradation than solid forms due to the presence of the solvent (water or other protic solvents).[4]

  • Solvent Choice: If possible, prepare stock solutions in a suitable, dry, aprotic solvent. If an aqueous buffer is required, prepare it fresh before each experiment.

  • pH Control: The rate of ester hydrolysis is highly pH-dependent.[6] It is generally minimized in a slightly acidic pH range (typically pH 4-6). Avoid alkaline conditions, as base-catalyzed hydrolysis (saponification) is rapid and irreversible.[1][8]

  • Storage: Store frozen (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Q5: How can I determine if my sample has degraded?

If you suspect degradation, a definitive answer requires analytical chemistry. The most common and reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.[9][10] This method can separate the intact Adiphenine Methyl Bromide from its degradation products, allowing for quantification of the remaining active compound. A simple, albeit less precise, indicator can be a change in the physical appearance of the solid or a pH shift in an unbuffered solution.

Section 2: Troubleshooting Guide for Sample Instability

This guide provides a logical workflow to diagnose and resolve issues related to the potential degradation of Adiphenine Methyl Bromide.

Presenting Problem: Experiments with Adiphenine Methyl Bromide yield inconsistent, non-reproducible, or lower-than-expected results.

Primary Hypothesis: The integrity of the Adiphenine Methyl Bromide sample has been compromised due to hydrolysis.

Troubleshooting Workflow

The following diagram outlines a step-by-step process to investigate and address potential sample degradation.

TroubleshootingWorkflow Start Problem: Inconsistent or Weak Experimental Results CheckStorage Step 1: Audit Storage Conditions - Temperature Logs? - Desiccator Used? - Light Protected? Start->CheckStorage CheckSolution Step 2: Review Solution Prep - Solvent Type? - pH of Buffer? - Age of Solution? - Stored as Aliquots? CheckStorage->CheckSolution Analysis Step 3: Analytical Confirmation (Stability-Indicating HPLC) CheckSolution->Analysis ResultOK Result: >95% Purity Sample is Viable Analysis->ResultOK ResultBad Result: Significant Degradation (<95% Purity) Analysis->ResultBad InvestigateOther Action: Investigate Other Experimental Variables ResultOK->InvestigateOther Action Action: Procure New Sample & Implement Strict Storage Protocols ResultBad->Action

Caption: Troubleshooting Decision Tree for Adiphenine Methyl Bromide Degradation.

Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage of Solid Adiphenine Methyl Bromide
  • Verification: Upon receipt, verify that the container's seal is intact.

  • Environment: Place the tightly sealed container inside a laboratory desiccator containing an active desiccant (e.g., silica gel).

  • Temperature: Store the desiccator in a refrigerator at 2-8°C.

  • Light: Ensure the storage location is dark.

  • Handling: When removing a portion of the compound, allow the container to equilibrate to room temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Work quickly and reseal the container tightly before returning it to storage.

Protocol 2: Outline for a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12] While a specific method requires in-house validation, the general approach is as follows:

  • Forced Degradation Study: Intentionally degrade small amounts of Adiphenine Methyl Bromide under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[9][11] This is crucial to identify the retention times of potential degradation products.

  • Column & Mobile Phase Selection: A reversed-phase C18 column is typically a good starting point. The mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH) is then optimized to achieve baseline separation between the parent peak (Adiphenine Methyl Bromide) and all degradation product peaks.

  • Detection: Use a UV detector set to a wavelength where Adiphenine Methyl Bromide has strong absorbance.

  • Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[13]

Section 4: Data Summary

The following table summarizes the key environmental factors that influence the rate of hydrolysis of Adiphenine Methyl Bromide.

FactorConditionImpact on Hydrolysis RateRationale & Causality
Temperature High (>25°C)High Increases the kinetic energy of molecules, accelerating the chemical reaction rate of hydrolysis.[5]
Low (2-8°C)Low Reduces the kinetic energy, slowing the reaction rate significantly.
pH Alkaline (pH > 8)Very High High concentration of hydroxide ions (OH-), a strong nucleophile, directly catalyzes the rapid and irreversible cleavage of the ester bond (saponification).[1][14]
Neutral (pH ≈ 7)Moderate Hydrolysis by water molecules still occurs, but is slower than under acidic or basic conditions.
Acidic (pH 4-6)Low (Optimal) The concentration of both H+ and OH- ions is low, resulting in the slowest rate of hydrolysis for many esters.
Moisture High Humidity (>60% RH)High Water is a direct reactant in the hydrolysis reaction. Higher availability of water drives the degradation process.[2]
Low Humidity (<20% RH)Low Limits the availability of a key reactant, thereby preserving the compound's integrity.
References
  • Cpolymer. (2024, April 26). Usage and Precautions for Polyquaternium Salts. Cpolymer. Available from: [Link]

  • Bunzl Asia Pacific. (2022, September 12). safety data sheet. Bunzl. Available from: [Link]

  • Kim, D., et al. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available from: [Link]

  • Google Patents. (2001). WO2001066528A1 - Method for storing quaternary ammonium salt.
  • Clark, J. (2015). hydrolysing esters. Chemguide. Available from: [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Indian Academy of Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Request PDF. Available from: [Link]

  • Doc Brown's Chemistry. (2026, February 5). kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. Available from: [Link]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. Available from: [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]

  • Al-Shdefat, B., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available from: [Link]

  • WikiEducator. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Available from: [Link]

  • Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Available from: [Link]

  • Quora. (2018, June 7). What is the mechanism of alkaline hydrolysis of methyl bromide?. Available from: [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]

  • Scribd. (n.d.). Alkaline Hydrolysis of Methyl Bromide. Available from: [Link]

  • Shinde, P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available from: [Link]

  • Zvirblis, P., & Kondritzer, A. A. (1956). The Kinetics of the Hydrolysis of Homatropine Methylbromide and Atropine Methylbromide. Journal of the American Pharmaceutical Association, 45(8), 549-551. Available from: [Link]

  • Attia, K. A. M., et al. (2020). Validated RP-LC Methods for Investigating the Degradation Behavior of Acefylline: Application for Analysis in Two Binary Mixtures. Acta Chromatographica, 33(1), 1-10. Available from: [Link]

  • Kumar, N., Sangeetha, D., & Reddy, P. S. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia, 78(1-2), 123-130. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Bromide: Acute Exposure Guideline Levels. Available from: [Link]

  • El-Kommos, M. E., et al. (2014). A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics. Analytical Methods, 6(1), 224-231. Available from: [Link]

  • IPA Pharma. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Available from: [Link]

Sources

Technical Support Center: Purification of Crude Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude adiphenine methyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this quaternary ammonium salt. The following sections offer practical, field-proven insights to help you overcome common challenges and achieve high-purity adiphenine methyl bromide.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude adiphenine methyl bromide. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Oily Product or Failure to Crystallize After Reaction

Q: My crude adiphenine methyl bromide product is an oil and will not crystallize, or it precipitates as an amorphous solid. What is causing this, and how can I induce crystallization?

A: This is a common issue when working with quaternary ammonium salts. The presence of unreacted starting materials, by-products, or residual solvent can significantly inhibit crystallization.

Causality:

  • Impurities: Unreacted tertiary amine (adiphenine) or methyl bromide, as well as potential side-products from the quaternization reaction, can act as "crystal poisons," disrupting the formation of an ordered crystal lattice. Common impurities in adiphenine synthesis can include diphenylacetyl chloride and 2-chloro-2,2-(diethylamino)ethyl ester hydrochloride.[][2]

  • Residual Solvent: Even small amounts of the reaction solvent (e.g., acetonitrile, DMF) can prevent crystallization by keeping the product in a supersaturated solution.

  • Hygroscopicity: Quaternary ammonium salts can be hygroscopic, and absorbed water can interfere with crystallization.

Troubleshooting Protocol:

  • Initial Work-up:

    • Ensure the reaction has gone to completion using an appropriate analytical technique like TLC or HPLC.

    • Remove the reaction solvent under reduced pressure as thoroughly as possible.

    • Co-evaporate with a non-polar solvent like toluene or hexanes to azeotropically remove residual polar solvents.

  • Liquid-Liquid Extraction:

    • Dissolve the crude oil in a minimal amount of a polar, water-miscible solvent such as acetonitrile.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexanes. This can effectively remove non-polar by-products and unreacted starting materials.[3] A 1:4 ratio of acetonitrile to hexanes can be a good starting point.[3]

    • Analyze both the polar and non-polar layers by TLC or NMR to confirm the partitioning of impurities.

    • Carefully separate the polar layer containing the desired product and remove the solvent under reduced pressure.

  • Inducing Crystallization:

    • Solvent/Anti-Solvent System: Dissolve the purified oil in a minimal amount of a good solvent (e.g., isopropanol, ethanol, or acetonitrile). Slowly add a poor solvent (an "anti-solvent") in which adiphenine methyl bromide is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes turbid.

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.

    • Seeding: If you have a small amount of pure, crystalline adiphenine methyl bromide, add a tiny crystal to the supersaturated solution to act as a seed for crystal growth.

    • Cooling: Slowly cool the solution in an ice bath or refrigerator to decrease the solubility of the product and promote crystallization.

Workflow for Overcoming Crystallization Issues:

cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Oily Product Oily Product Thorough Solvent Removal Thorough Solvent Removal Oily Product->Thorough Solvent Removal Start Liquid-Liquid Extraction Liquid-Liquid Extraction Thorough Solvent Removal->Liquid-Liquid Extraction If oil persists Solvent/Anti-Solvent Addition Solvent/Anti-Solvent Addition Liquid-Liquid Extraction->Solvent/Anti-Solvent Addition Induce Nucleation Induce Nucleation Solvent/Anti-Solvent Addition->Induce Nucleation If no crystals form Crystalline Solid Crystalline Solid Solvent/Anti-Solvent Addition->Crystalline Solid If crystals form Induce Nucleation->Crystalline Solid

Caption: Troubleshooting workflow for oily adiphenine methyl bromide.

Issue 2: Persistent Impurities After Recrystallization

Q: I have recrystallized my adiphenine methyl bromide, but analytical data (e.g., HPLC, NMR) still shows the presence of impurities. How can I improve the purity?

A: While recrystallization is a powerful technique, it may not be sufficient to remove all impurities, especially those with similar solubility profiles to the desired product.

Causality:

  • Co-crystallization: Impurities with similar structures or polarities may co-crystallize with the product.

  • Inappropriate Solvent Choice: The chosen recrystallization solvent may not provide a large enough solubility differential between the product and the impurities at different temperatures.[4]

  • Thermally Labile Impurities: The heating required for recrystallization might cause the degradation of some impurities into new ones.

Troubleshooting Protocol:

  • Optimize Recrystallization:

    • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] For quaternary ammonium salts, consider alcohols (methanol, ethanol, isopropanol), acetonitrile, or mixtures with water.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals.

    • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.

  • Column Chromatography:

    • If recrystallization fails, column chromatography is a more robust purification method.[4]

    • Stationary Phase: Alumina is often effective for the purification of quaternary ammonium salts.[3] Silica gel can also be used, but the highly polar nature of the product may lead to poor elution.

    • Mobile Phase: A polar eluent system is required. A common starting point is a mixture of acetonitrile and water (e.g., 95:5 MeCN/H₂O).[3] Gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.

    • Alternative Techniques: For challenging separations, consider advanced techniques like preparative HPLC, supercritical fluid chromatography (SFC), or counter-current chromatography (CCC).[5]

Data Summary: Recommended Purification Techniques

TechniqueStationary PhaseMobile Phase/Solvent SystemBest For Removing
RecrystallizationN/AIsopropanol/Diethyl Ether, Ethanol/Ethyl AcetateImpurities with different solubility profiles
Column ChromatographyAluminaAcetonitrile/Water (e.g., 95:5)Closely related impurities, unreacted starting materials
Liquid-Liquid ExtractionN/AAcetonitrile/HexanesNon-polar by-products
Issue 3: Low Recovery After Purification

Q: My final yield of pure adiphenine methyl bromide is very low after purification. What are the common causes of product loss, and how can I mitigate them?

A: Low recovery can be attributed to several factors throughout the purification process.

Causality:

  • Incomplete Reaction: If the initial quaternization reaction did not go to completion, the yield will be inherently low.

  • Product Loss During Transfers: Multiple transfer steps between flasks can lead to mechanical losses of the product.

  • Excessive Washing: Washing the crystals with a solvent in which the product has some solubility will lead to product loss.

  • High Solubility in Recrystallization Solvent: Using too much hot solvent or choosing a solvent in which the product is too soluble at cold temperatures will result in a significant amount of product remaining in the mother liquor.

Troubleshooting Protocol:

  • Optimize the Reaction: Ensure the reaction is complete by monitoring it with an appropriate analytical method.

  • Minimize Transfers: Plan your purification workflow to minimize the number of times you transfer the product.

  • Optimize Washing:

    • Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

    • Alternatively, wash with a solvent in which the product is known to be very poorly soluble (e.g., cold diethyl ether).

  • Optimize Recrystallization:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Ensure the solution is allowed to cool sufficiently to maximize crystal precipitation.

  • Recover Product from Mother Liquor:

    • The mother liquor from recrystallization can be concentrated and a second crop of crystals can often be obtained.

    • Alternatively, the mother liquor can be subjected to column chromatography to recover the remaining product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude adiphenine methyl bromide?

A1: Common impurities arise from the synthesis process and can include unreacted starting materials such as adiphenine (the tertiary amine) and residual methyl bromide. By-products from side reactions are also possible. BOC Sciences lists adiphenine HCl and diphenylacetyl chloride as potential impurities.[]

Q2: Which analytical techniques are best for assessing the purity of adiphenine methyl bromide?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and quantifying impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.[8]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, such as residual solvents or unreacted methyl bromide.[6][9] A sensitive method using an Electron Capture Detector (ECD) has been developed for quantifying methyl bromide.[9]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify the molecular weights of impurities.

Q3: Are there any specific safety precautions I should take when working with adiphenine methyl bromide and its precursors?

A3: Yes, several safety precautions are crucial:

  • Methyl Bromide: Methyl bromide is a toxic, colorless, and odorless gas.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its toxicity, it is crucial to prevent inhalation and skin contact.[10]

  • Solvents: Many organic solvents used in purification are flammable and have varying degrees of toxicity. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

  • General Handling: Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.

Q4: I am scaling up my purification of adiphenine methyl bromide. What are the key considerations?

A4: Scaling up a purification process presents unique challenges.[11][12] Key considerations include:

  • Heat and Mass Transfer: Reactions and crystallizations that are easily controlled on a small scale can become problematic at larger scales due to changes in surface-area-to-volume ratios.[13]

  • Equipment: Ensure that the larger-scale equipment is appropriate for the process. For example, the efficiency of mixing can significantly impact reaction outcomes and crystallization.[14]

  • Crystallization: The cooling rate and agitation during crystallization need to be carefully controlled to ensure consistent crystal size and purity.[11]

  • Chromatography: When scaling up column chromatography, the column diameter is typically increased while maintaining the bed height and linear flow rate to ensure consistent separation.[15]

  • Safety: A thorough safety review is essential before scaling up any chemical process.[13]

Logical Flow for Purification Method Selection:

Crude Product Crude Product Initial Analysis (TLC/HPLC) Initial Analysis (TLC/HPLC) Crude Product->Initial Analysis (TLC/HPLC) Liquid-Liquid Extraction Liquid-Liquid Extraction Initial Analysis (TLC/HPLC)->Liquid-Liquid Extraction Significant non-polar impurities Recrystallization Recrystallization Initial Analysis (TLC/HPLC)->Recrystallization Few, well-separated impurities Column Chromatography Column Chromatography Initial Analysis (TLC/HPLC)->Column Chromatography Multiple, closely-eluting impurities Liquid-Liquid Extraction->Recrystallization Recrystallization->Column Chromatography Purity <99% Pure Product Pure Product Recrystallization->Pure Product Purity >99% Column Chromatography->Pure Product Purity >99%

Caption: Decision tree for selecting a purification method.

References

  • Reddit. (n.d.). Quaternary ammonium salt purification. Retrieved from [Link]

  • European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1.
  • Ríos, J. L., et al. (2013). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 18(11), 13837-13851. Retrieved from [Link]

  • Speciality Chemicals Magazine. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Bio-Link. (2024). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US3682805A - Process for the preparation of methyl bromide using radiation.
  • Pharmaffiliates. (n.d.). Adiphenine-Hydrochloride-Impurities. Retrieved from [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • Veeprho. (n.d.). Adiphenine HCl Impurity 1 | CAS 1871-76-7. Retrieved from [Link]

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). How to separate phenacyl bromide and acetophenone?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation-of-methyl-bromide.pdf. Retrieved from [Link]

  • ResearchGate. (2002). Analytical Methods for Methyl Bromide. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2002). Methyl bromide. Retrieved from [Link]

  • USDA APHIS. (n.d.). Treatments - Methyl Bromide (General Reference) - ACIR. Retrieved from [Link]

  • ResearchGate. (2024). The toxic chemistry of methyl bromide. Retrieved from [Link]

  • Chemetrix. (n.d.). SOLUTIONS THAT MEET YOUR DEMANDS FOR FORENSIC TOXICOLOGY. Retrieved from [Link]

  • Nature. (2026). Development and validation of a green analytical method to determine bromhexine hydrochloride in pharmaceuticals. Retrieved from [Link]

  • International Journal of Current Research. (2011). A NOVEL, SENSITIVE AND ACCURATE GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF METHYL BROMIDE IN CLOPIDOGREL HYDROBROMIDE DRUG SUBSTANCE AND DRUG PRODUCT. Retrieved from [Link]

  • USDA APHIS. (n.d.). Treatments Procedure - Methyl Bromide - Tarpaulin Fumigation. Retrieved from [Link]

  • Federal Register. (2018). Methyl Bromide; Pesticide Tolerances for Emergency Exemptions. Retrieved from [Link]

  • Mebrom. (n.d.). Methyl Bromide & Alternatives. Retrieved from [Link]

  • US EPA. (2016). Methyl Bromide | Phaseout of Ozone-Depleting Substances. Retrieved from [Link]

Sources

Technical Support Center: Adiphenine Methyl Bromide Solubility in Phosphate Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility and stability challenges encountered when working with adiphenine methyl bromide in phosphate buffer systems. As a quaternary ammonium compound and an ester, adiphenine methyl bromide presents a unique set of physicochemical properties that require careful consideration during experimental design. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles.

Introduction: The Challenge of Adiphenine Methyl Bromide in Phosphate Buffers

Adiphenine methyl bromide is a quaternary ammonium salt, a structural feature that generally confers good aqueous solubility. However, its ester functional group introduces susceptibility to hydrolysis, a process that is significantly influenced by the pH of the solution. Phosphate-buffered saline (PBS) and other phosphate-based buffers are ubiquitous in biological research due to their physiological relevance. The interplay between the chemical nature of adiphenine methyl bromide and the composition of phosphate buffers can lead to several experimental challenges, including:

  • Precipitation: Formation of insoluble salts upon interaction with phosphate ions.

  • Chemical Instability: Accelerated degradation of the ester linkage, leading to loss of the active compound.

  • Inconsistent Results: Poor solubility and degradation can lead to variability in experimental outcomes.

This guide will equip you with the knowledge and practical steps to anticipate, diagnose, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of adiphenine methyl bromide in phosphate buffers.

Q1: I'm observing a cloudy precipitate when I dissolve adiphenine methyl bromide in my phosphate buffer. What is happening?

A1: The observed precipitate is likely due to the formation of an insoluble salt between the positively charged quaternary ammonium group of adiphenine and the phosphate anions in the buffer. While many quaternary ammonium salts are water-soluble, their solubility can be significantly reduced in the presence of certain counter-ions, including phosphate. This interaction is concentration-dependent, meaning that at higher concentrations of either adiphenine methyl bromide or the phosphate buffer, the likelihood of precipitation increases.

Q2: My adiphenine methyl bromide solution in PBS seems to lose potency over time, even when stored at 4°C. Why is this?

A2: This is most likely due to the hydrolysis of the ester bond in the adiphenine molecule. Ester hydrolysis is a chemical reaction where the ester is cleaved back into its constituent carboxylic acid and alcohol. This reaction is catalyzed by both acidic and basic conditions, with the rate of hydrolysis generally increasing at pH values above neutral (pH > 7).[1] Since standard PBS has a pH of 7.4, this slightly alkaline environment can promote the slow degradation of adiphenine methyl bromide over time. It is recommended that aqueous solutions of adiphenine be prepared fresh and not stored for more than a day.[2]

Q3: What is the expected solubility of adiphenine in phosphate buffer?

Q4: Can I adjust the pH of my phosphate buffer to improve solubility?

A4: Adjusting the pH can be a double-edged sword. Lowering the pH (e.g., to pH 6.0-6.5) might slightly increase the solubility by shifting the equilibrium away from the formation of certain phosphate salts. However, it's crucial to consider the impact on the ester stability. While slightly acidic conditions are generally more favorable for ester stability than alkaline conditions, very low pH can also catalyze hydrolysis. A careful balance must be struck, and the stability of adiphenine methyl bromide in the chosen buffer and pH should be verified.

Troubleshooting Guide: Resolving Solubility and Stability Issues

This section provides a systematic approach to troubleshooting and resolving common problems encountered with adiphenine methyl bromide in phosphate buffers.

Initial Observation: Precipitate Formation

If you observe a precipitate upon dissolving adiphenine methyl bromide in a phosphate buffer, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Precipitate Formation A Precipitate Observed in Phosphate Buffer B Step 1: Reduce Concentrations A->B C Is the precipitate gone? B->C D Step 2: Modify Buffer pH C->D No G Problem Resolved C->G Yes E Is the precipitate gone? D->E F Step 3: Consider Alternative Buffers E->F No E->G Yes H Proceed with experiment, ensuring stability F->H G->H G cluster_1 Troubleshooting Compound Instability A Suspected Compound Degradation B Step 1: Prepare Fresh Solutions Daily A->B I Step 4: Control Temperature C Is stability improved? B->C D Step 2: Lower Buffer pH C->D No G Problem Resolved C->G Yes E Is stability improved? D->E F Step 3: Use Alternative Buffers E->F No E->G Yes H Proceed with experiment F->H G->H

Caption: Workflow for addressing compound instability.

Step-by-Step Protocol:

  • Prepare Fresh Solutions Daily:

    • Rationale: Due to the inherent risk of ester hydrolysis, especially at or above neutral pH, the most straightforward way to ensure the integrity of your compound is to prepare solutions immediately before use.

    • Action: Avoid storing aqueous solutions of adiphenine methyl bromide. If a stock solution is necessary, consider preparing it in a non-aqueous solvent like DMSO or ethanol and then diluting it into the aqueous buffer just before the experiment.

  • Lower Buffer pH:

    • Rationale: The rate of base-catalyzed ester hydrolysis is dependent on the concentration of hydroxide ions. By lowering the pH, you reduce the hydroxide ion concentration, thereby slowing the degradation of the ester.

    • Action: Prepare your buffer at a pH between 6.0 and 7.0. A pH around 6.5 is often a good compromise between maintaining ester stability and physiological relevance for many cell-based assays.

  • Use Alternative Buffers:

    • Rationale: Some buffers can participate in or catalyze hydrolysis. Switching to a non-reactive buffer can improve stability.

    • Recommended Alternatives:

      • Citrate Buffers: These are often used for formulations of ester-containing drugs to enhance stability.

      • HEPES Buffers: Generally considered inert and a good choice for maintaining the stability of a wide range of compounds.

  • Control Temperature:

    • Rationale: Chemical reactions, including hydrolysis, are temperature-dependent. Lowering the temperature will decrease the rate of degradation.

    • Action: Keep your solutions on ice as much as possible during your experiments. For short-term storage (a few hours), refrigeration at 2-8°C is preferable to room temperature.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient to achieve the desired concentration of adiphenine methyl bromide, consider these advanced formulation techniques.

StrategyMechanism of ActionKey Considerations
Co-solvents The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) reduces the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds. [4][5]The concentration of the co-solvent must be carefully controlled, as it can affect biological systems. Compatibility with your specific assay should be verified.
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble. [2][6]The type and concentration of cyclodextrin need to be optimized. Not all cyclodextrins are suitable for all applications (e.g., in vivo use).

Experimental Protocol: Preparing Adiphenine Methyl Bromide with a Co-solvent

  • Prepare a concentrated stock solution of adiphenine methyl bromide in a suitable organic solvent (e.g., 100 mg/mL in DMSO or ethanol).

  • Determine the maximum tolerable concentration of the co-solvent for your experimental system (e.g., the highest percentage of ethanol that does not affect cell viability).

  • Prepare your aqueous buffer (e.g., HEPES at pH 7.0).

  • Slowly add the concentrated stock solution to the aqueous buffer while vortexing or stirring. Ensure the final concentration of the co-solvent does not exceed the predetermined tolerable limit.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Conclusion

Successfully working with adiphenine methyl bromide in aqueous buffers, particularly phosphate-based systems, requires a proactive approach to address its inherent solubility and stability challenges. By understanding the underlying chemical principles of quaternary ammonium-phosphate interactions and pH-dependent ester hydrolysis, researchers can make informed decisions about buffer selection, pH control, and solution preparation. When encountering difficulties, a systematic troubleshooting approach, as outlined in this guide, will enable you to efficiently identify the root cause and implement an effective solution, ensuring the reliability and reproducibility of your experimental results.

References

  • Loftsson, T., & Brewster, M. E. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceuticals, 18(10), 1435. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

  • Semantic Scholar. (2024). Antimicrobial Preservatives in Cyclodextrin-Containing Drug Formulations. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • ResearchGate. (2024). Role of Ionic Strength in Solubility of Salts in India. [Link]

  • National Center for Biotechnology Information. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • Chemistry Stack Exchange. (2025). Water solubility of quaternary ammonium benzoate. [Link]

  • SSRN. (2025). Solid-liquid phase equilibrium of adiphenine hydrochloride in twelve pure solvents. [Link]

  • SSRN. (2025). Solid-liquid phase equilibrium of adiphenine hydrochloride in twelve pure solvents. [Link]

  • Biochemazone. (2025). Citric Acid-Sodium Citrate Buffer (0.1M, pH 4.5) – Sterile & Reliable. [Link]

  • IWA Publishing. (2015). The association effect of quaternary ammonium salt on carboxymethyl cellulose and its analytical applications. [Link]

Sources

Technical Support Center: Adiphenine Methyl Bromide Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Adiphenine Methyl Bromide Document ID: TS-AMB-REC-001 Last Updated: October 26, 2023 Status: Active

Executive Summary

Adiphenine Methyl Bromide (Adiphenine Methobromide) is a quaternary ammonium salt, distinct from the more common Adiphenine Hydrochloride. Its ionic nature dictates a solubility profile significantly different from the free base or HCl salt.

This guide addresses the specific challenges of purifying quaternary anticholinergic agents: hygroscopicity , oiling out (liquid-liquid phase separation), and separation from unreacted tertiary amine precursors .

Module 1: Solvent Selection Logic

The Physicochemical Basis

As a quaternary ammonium salt, Adiphenine Methyl Bromide is highly polar.

  • Solubility: High in water and lower alcohols (Methanol, Ethanol).

  • Insolubility: High in non-polar solvents (Diethyl Ether, Hexane, Benzene).

  • Impurity Separation: The primary impurity is often unreacted Adiphenine base (a tertiary amine). The base is soluble in ether, while the methobromide salt is not. This differential solubility is the cornerstone of the purification strategy.

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Good SolventHigh Excellent dissolving power. Must be anhydrous to prevent solvates/hydrolysis.
Diethyl Ether Anti-SolventHigh The "Standard" anti-solvent for quats. Precipitates the salt while keeping unreacted base in solution.
Acetone Good SolventMedium Good alternative if ethanol yields oils. Lower boiling point facilitates drying.
Isopropanol (IPA) Single SolventMedium/High Good for single-solvent recrystallization. Higher BP allows better thermal gradients.
Ethyl Acetate Anti-SolventMedium Safer alternative to ether, but may require higher volumes to force precipitation.
Water SolventAvoid While soluble, water removal is difficult due to hygroscopicity; risk of ester hydrolysis (diphenylacetate moiety).

Module 2: Optimized Protocols

Protocol A: The Binary Solvent Precipitation (Standard)

Best for: Removing unreacted Adiphenine base and maximizing yield.

Reagents: Absolute Ethanol (Anhydrous), Diethyl Ether (Anhydrous).

  • Dissolution: Place crude Adiphenine Methyl Bromide in a round-bottom flask. Add the minimum amount of boiling absolute ethanol required to dissolve the solid.

  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution rapidly through a pre-warmed sintered glass funnel.

  • Precipitation: Allow the solution to cool to roughly 40°C. Slowly add anhydrous Diethyl Ether dropwise with swirling.

    • Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Cover the flask (exclude moisture) and place it in the refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystalline solid under vacuum (nitrogen blanket recommended). Wash with cold 1:1 Ethanol/Ether, then pure Ether.

Protocol B: Single Solvent Recrystallization (IPA)

Best for: Large scale batches where ether use is hazardous.

  • Suspend crude solid in Isopropanol (10 mL per gram).

  • Heat to reflux (82°C). If not dissolved, add IPA in small increments.

  • Once dissolved, remove from heat and allow to cool slowly to room temperature with gentle stirring.

  • Cool further to 0-5°C in an ice bath.

  • Filter and dry in a vacuum desiccator over

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solute in the solvent mixture is lower than the temperature of the solution.[1][2] Root Causes:

  • Impurities: Unreacted methyl bromide or adiphenine base lowers the melting point.

  • Temperature Drop: Cooling too fast traps impurities, forming an oil.

  • Solvent BP: The boiling point of your solvent is higher than the melting point of the solvated product.[3]

Corrective Actions:

  • The "Seeding" Fix: Reheat the oil to dissolve it. As it cools, add a seed crystal before the oil forms (at the metastable zone).

  • The "Trituration" Fix: If oil forms, decant the supernatant. Add fresh diethyl ether to the oil and scratch the flask vigorously with a glass rod. This physical agitation often induces crystallization.

  • Change Solvent: Switch from Ethanol to Acetone . Acetone has a lower boiling point and often prevents the "oiling" phase.

Q2: The crystals are wet and turn into a paste effectively immediately. Is it hygroscopic?

Diagnosis: Yes, quaternary ammonium salts are notoriously hygroscopic. Solution:

  • Avoid Air Exposure: Do not dry on an open filter paper for long periods.

  • Desiccation: Transfer immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or Calcium Chloride.
    
  • Solvent Choice: Ensure your Ether/Acetone is dried over molecular sieves (3Å or 4Å) before use. Water in the solvent will be trapped in the crystal lattice.

Q3: How do I ensure I have removed the unreacted Adiphenine base?

Mechanism: Adiphenine base is a tertiary amine, soluble in non-polar organic solvents. Adiphenine Methyl Bromide is a salt, insoluble in non-polars. Test:

  • Take a small sample of your mother liquor (the filtrate).

  • Perform a TLC (Thin Layer Chromatography).

  • Visualization: Use Dragendorff’s reagent (specific for alkaloids/quats).

  • Confirmation: If your crystals are pure, washing them with dry ether should remove any residual base.

Module 4: Decision Logic & Workflow

Visual 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Adiphenine MeBr SolubilityTest Test Solubility in Hot Ethanol/IPA Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes Yes Dissolves->Yes High Purity No (Residue) No (Residue) Dissolves->No (Residue) Filter Hot BinarySystem Method A: Binary System (Ethanol + Ether) OilingCheck Issue: Oiling Out? BinarySystem->OilingCheck SingleSystem Method B: Single Solvent (IPA or Acetone) SingleSystem->OilingCheck OilingCheck->Yes OilingCheck->Yes No No OilingCheck->No Isolate Trituration Action: Triturate oil with fresh Ether + Scratching ReheatSeed Action: Reheat, add Seed Crystal at higher Temp Yes->SingleSystem Yes->Trituration Yes->ReheatSeed No (Residue)->BinarySystem End Dry under Vacuum (Hygroscopic!) No->End Isolate

Caption: Decision logic for selecting between binary and single-solvent systems based on crude solubility and handling "oiling out" events.

Visual 2: Purification Mechanism

PurificationMechanism Mixture Crude Mixture Adiphenine MeBr (Salt) Adiphenine Base (Impurity) Solvent Add Ethanol (Hot) Mixture->Solvent Solution Homogeneous Solution Solvent->Solution AntiSolvent Add Diethyl Ether Solution->AntiSolvent Separation Precipitate (Solid) Supernatant (Liquid) Adiphenine MeBr Adiphenine Base + Solvents AntiSolvent->Separation Salt is Insoluble\nin Ether Salt is Insoluble in Ether Separation->Salt is Insoluble\nin Ether Solubility Physics Base is Soluble\nin Ether Base is Soluble in Ether Separation->Base is Soluble\nin Ether Solubility Physics

Caption: The chemical logic of using Diethyl Ether to selectively precipitate the quaternary salt while keeping the tertiary amine impurity in solution.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for quaternary ammonium salt purification techniques).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Retrieved October 26, 2023.

  • PubChem. (2023). Adiphenine - Compound Summary. National Library of Medicine. (Physicochemical property verification).

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.

  • Cayman Chemical. (2022).[4] Adiphenine (hydrochloride) Product Information. (Reference for solubility profiles of adiphenine salts).

Sources

Navigating the Thermal Stability of Adiphenine Methyl Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for adiphenine methyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are working with this anticholinergic agent and may encounter challenges related to its thermal stability. As a quaternary ammonium compound, adiphenine methyl bromide is susceptible to thermal decomposition, which can compromise the integrity of experimental results and the quality of pharmaceutical formulations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your work. Our aim is to equip you with the scientific understanding and practical solutions necessary to prevent thermal decomposition and ensure the reliability of your data.

Understanding the Challenge: The Thermal Instability of Adiphenine Methyl Bromide

Adiphenine methyl bromide, like other quaternary ammonium salts, is prone to thermal degradation primarily through a mechanism known as Hofmann elimination . This chemical reaction, which is accelerated by heat, results in the breakdown of the parent molecule into a tertiary amine and an alkene.[1][2][3] The initiation of this degradation can occur at temperatures commonly encountered during analytical procedures and manufacturing processes, leading to inaccurate quantification, loss of potency, and the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the specific thermal decomposition temperature of adiphenine methyl bromide?

While the exact onset temperature for the thermal decomposition of adiphenine methyl bromide is not definitively established in readily available literature, it is crucial to operate under the assumption that it is a thermally labile compound. For quaternary ammonium compounds, thermal degradation can begin at temperatures as low as 155-180°C.[4] It is highly recommended to perform thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) , on your specific sample to determine its thermal profile and decomposition onset temperature.[5][6]

Q2: What are the primary signs of thermal decomposition in my adiphenine methyl bromide sample?

Visual signs of degradation in a solid sample can include discoloration (yellowing or browning) and changes in physical appearance. In analytical techniques like High-Performance Liquid Chromatography (HPLC), thermal decomposition will manifest as:

  • Appearance of new peaks: These represent the degradation products.

  • Decrease in the main peak area/height: Indicating a loss of the active pharmaceutical ingredient (API).

  • Peak tailing or fronting: Which can be a sign of interactions with degradation products or changes in the sample matrix.[7]

  • Baseline drift or noise: Resulting from the continuous degradation of the sample during the analysis.[8]

Q3: How can I prevent thermal decomposition during routine sample handling and storage?

Proper handling and storage are the first line of defense against thermal degradation.

  • Storage Conditions: Store adiphenine methyl bromide in a cool, dry, and dark place.[9][10] Refrigeration (2-8°C) is recommended for long-term storage. Protect from light to prevent photodegradation.

  • Handling: Minimize the exposure of the sample to ambient and elevated temperatures. When preparing solutions, use solvents at room temperature and avoid heating to dissolve the compound unless absolutely necessary and validated.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Slows down the kinetics of decomposition reactions.
Light Exposure Store in amber vials or in the darkPrevents potential photodegradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possibleMinimizes oxidative degradation, which can be initiated by heat.
Moisture Store in a desiccator or with a desiccantMoisture can facilitate hydrolytic degradation, which can be exacerbated by temperature.[5]

Troubleshooting Guide: Analytical Methods

The heat generated by analytical instrumentation can be a significant contributor to the degradation of thermally sensitive molecules like adiphenine methyl bromide.

High-Performance Liquid Chromatography (HPLC)

Issue: I am observing extra peaks and a decrease in the main analyte peak in my HPLC analysis.

This is a classic sign of thermal degradation occurring within the HPLC system. The following workflow can help you troubleshoot and mitigate this issue.

Sources

overcoming interference in adiphenine methyl bromide bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Interference & Instability in Quaternary Ammonium Bioassays Assigned Specialist: Senior Application Scientist Status: Open

Welcome to the Technical Support Portal

You are likely accessing this guide because your adiphenine methyl bromide (AMB) data is showing high variability, "ghost peaks," or inconsistent IC50 values. As a quaternary ammonium anticholinergic with an ester linkage, AMB presents a "double-edged" challenge in bioassays: chemical instability (ester hydrolysis) and physical stickiness (electrostatic adsorption).

This guide deconstructs these interferences into three troubleshooting modules.

Module 1: The "Disappearing Compound" (Sample Preparation)

Issue: Low recovery rates in plasma/tissue homogenates or decreasing concentration over time in stock solutions.

Root Cause Analysis
  • Enzymatic Hydrolysis: AMB contains a labile ester bond connecting the diphenylacetic acid moiety to the quaternary ammonium group. In biological matrices (plasma, tissue), butyrylcholinesterase (BChE) and other non-specific esterases rapidly hydrolyze this bond, destroying the active drug.

  • Adsorption (The "Stickiness" Factor): As a permanently charged quaternary ammonium compound (QAC), AMB adheres avidly to negatively charged surfaces (glass silanols, certain plastics) and biological solids via ion-exchange and hydrophobic interactions.

Troubleshooting Protocol: Stabilization & Extraction
ParameterRecommended SpecificationThe "Why" (Causality)
Collection Matrix Acidified Plasma (pH 3.0–4.0)Acidic pH inhibits spontaneous chemical hydrolysis and reduces esterase activity.
Enzyme Inhibition Physostigmine (10 µM) or Sodium Fluoride (NaF)Essential to block BChE immediately upon sample collection. Without this, half-life can be <10 mins.[1]
Labware Polypropylene (PP) or Silanized GlassStandard glass has surface silanols (Si-O⁻) that bind cationic AMB.
Solvent Acetonitrile (ACN) with 0.1% Formic AcidAcidified organic solvent disrupts protein binding and maintains the drug in a soluble state.
Visual Workflow: Preventing Degradation

G Sample Biological Sample (Plasma/Tissue) Esterase Active Esterases (BChE) Sample->Esterase Contains Inhibitor Add Inhibitor (NaF / Physostigmine) Sample->Inhibitor Step 1: Immediate Hydrolysis Hydrolysis (Drug Destruction) Esterase->Hydrolysis Catalyzes Stable Stabilized AMB Hydrolysis->Stable Avoids Acid Acidify (pH 3.5) Inhibitor->Acid Step 2: Denature Acid->Stable Prevents Hydrolysis

Figure 1: Critical stabilization workflow to prevent enzymatic degradation of the ester bond.

Module 2: Analytical Interference (LC-MS/HPLC)

Issue: Peak tailing, broad peaks, or variable retention times in chromatography.

Root Cause Analysis

The permanent positive charge on the quaternary nitrogen interacts with residual silanol groups (Si-OH) on the silica backbone of standard C18 columns. This acts like a secondary ion-exchange mechanism, causing severe tailing.

Q&A: Chromatographic Optimization

Q: Why is my peak tailing even with a new C18 column? A: Even "end-capped" columns have residual silanols. At neutral pH, these silanols are ionized (Si-O⁻), attracting the cationic AMB.

  • Fix: Use a Chaotropic Agent or Ion-Pairing Reagent . Adding 0.05%–0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase masks these interactions. Note: TFA causes ion suppression in MS; consider PFPA (pentafluoropropionic acid) as a compromise.

Q: Can I use HILIC instead? A: Yes, and it is often superior for QACs.

  • Protocol: Use a Zwitterionic HILIC (ZIC-HILIC) column.[2]

  • Mechanism: HILIC relies on a water layer on the stationary phase. The high organic mobile phase (e.g., 90% ACN) promotes retention of the polar QAC without the silanol fighting seen in Reversed-Phase (RP).

Comparison: Column Selection Strategy
Column TypeMobile Phase AdditiveProsCons
C18 (Standard) 0.1% TFA or HFBAFamiliar workflow.Severe ion suppression in MS; requires strong ion-pairing.
C18 (Base-Deactivated) Ammonium Acetate (10mM)Reduced tailing without strong acids.May still show broad peaks for quaternary amines.
HILIC (Zwitterionic) Ammonium Formate (10mM)Best Peak Shape ; High MS sensitivity.Requires long equilibration times; sensitive to water content.
Module 3: Bioassay Interference (Receptor Binding)

Issue: Inconsistent IC50 values or high background noise in muscarinic receptor binding assays.

Root Cause Analysis
  • Non-Specific Binding (NSB): AMB binds to the plastic walls of 96-well plates, reducing the free concentration available to bind the receptor.

  • Radioligand Competition: If using [3H]-NMS or [3H]-QNB, the dissociation kinetics of AMB must be considered.

Troubleshooting Protocol: Assay Fidelity

Step 1: Block Non-Specific Sites Pre-coat assay plates and tips with 0.1% BSA (Bovine Serum Albumin) or 0.05% PEI (Polyethylenimine) .

  • Mechanism:[3][4][5][6] PEI is a cationic polymer that "occupies" the negative charges on the plastic/glass surface, preventing the cationic AMB from sticking.

Step 2: Equilibrium Timing Quaternary amines often have slower off-rates (residence time) on muscarinic receptors compared to tertiary amines.

  • Action: Extend incubation time to 90–120 minutes at room temperature to ensure true equilibrium is reached before filtration.

Step 3: Filter Selection Use GF/B filters pre-soaked in 0.5% PEI .

  • Why: Unbound radioligand can stick to the filter fibers (glass fiber is negatively charged), causing high background counts (false negatives for inhibition). PEI neutralizes the filter.

Visual Pathway: Interference Mechanisms

Interference Drug Adiphenine Methyl Bromide (Cationic +) Plastic Assay Plate Surface (Anionic -) Drug->Plastic Electrostatic Loss (High NSB) Receptor Muscarinic Receptor (Target) Drug->Receptor Desired Binding BSA BSA/PEI Blocker BSA->Drug Prevents Adsorption BSA->Plastic Coats Surface

Figure 2: Competition between surface adsorption (loss) and receptor binding. Blockers (BSA/PEI) are required to shift equilibrium toward the receptor.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. (Relevant sections on ester stability). Wiley.

  • McCalley, D. V. (2010). Analysis of the strongly basic compounds: The specific problems of the silanol effect in HPLC. Journal of Chromatography A. (Definitive guide on QAC/Silanol interactions).

  • Eglen, R. M., et al. (1986).[7] Muscarinic receptor subtypes in the guinea pig ileum. (Foundational bioassay protocols for adiphenine-class drugs).

  • US EPA. (2006). Reregistration Eligibility Decision for Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC). (Detailed data on adsorption properties of quaternary ammoniums).

  • Separation Science. (2020). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase.

Sources

Technical Support Center: Adiphenine Methyl Bromide (AMB) Linearity Issues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Molecule[1]

Adiphenine Methyl Bromide (AMB) presents a unique analytical challenge because it possesses two conflicting chemical functionalities that directly impact linearity:

  • Quaternary Ammonium Group: A permanently charged cation that interacts strongly with residual silanols on HPLC columns, causing peak tailing and non-linearity at low concentrations (adsorption).[1]

  • Ester Linkage: A hydrolytically unstable bond that degrades into diphenylacetic acid and an amino-alcohol, causing concentration drift and non-linearity at high concentrations or during long run sequences.[1]

This guide moves beyond basic "check your pipette" advice. We will engineer a chromatographic environment that neutralizes these threats.

Module 1: Diagnostic Workflow

Before altering your method, use this logic tree to identify the specific failure mode of your calibration curve.

AMB_Troubleshooting Start Linearity Failure Detected CheckR2 Is R² < 0.995? Start->CheckR2 Shape Inspect Residual Plot CheckR2->Shape Yes CurveType1 Negative Deviation (Plateau at High Conc) Shape->CurveType1 CurveType2 Positive Deviation (Drop-off at Low Conc) Shape->CurveType2 CurveType3 Random Scatter Shape->CurveType3 RootCause1 Detector Saturation or Solubility Limit CurveType1->RootCause1 RootCause2 Silanol Adsorption (The 'Quat' Effect) CurveType2->RootCause2 RootCause3 Hydrolysis/Instability (The 'Ester' Effect) CurveType3->RootCause3 Action1 Check UV Max (Shift to 254nm) Check Solvent Strength RootCause1->Action1 Action2 Add TEA or Ion Pair Reagent Switch to HILIC or CN Column RootCause2->Action2 Action3 Adjust Diluent pH to 3.0-4.0 Keep Samples at 4°C RootCause3->Action3

Figure 1: Diagnostic Logic Tree for AMB Linearity Issues. Identify the shape of the failure to isolate the chemical root cause.

Module 2: The Chemistry of Non-Linearity (Root Cause Analysis)

The "Quat" Effect (Low Concentration Non-Linearity)

The Issue: At low concentrations (e.g., < 1 µg/mL), the positively charged quaternary nitrogen of AMB interacts electrostatically with the negatively charged residual silanols (


) on the silica backbone of C18 columns.
The Result:  This is not a simple retention mechanism; it is adsorption . A portion of your analyte is permanently "stuck" to the column until the sites are saturated.
  • Symptom: The calibration curve intercepts the X-axis (positive x-intercept) rather than zero. The first few standards show lower-than-expected area counts.[1]

  • Solution: You must mask these sites using a Silanol Blocker (Triethylamine) or use an Ion-Pairing Reagent .[1]

The "Ester" Effect (Random Scatter & Drift)

The Issue: Adiphenine is an ester. In aqueous solutions, especially at neutral or basic pH (


), it undergoes hydrolysis.
The Result:  The concentration of AMB decreases during the analytical run. Standard #1 injected at 9:00 AM is chemically different from Standard #1 injected at 3:00 PM.[1]
  • Symptom: "Ghost peaks" appearing at early retention times (Diphenylacetic acid) and deteriorating correlation coefficients (

    
    ) over long sequences.[1]
    
  • Solution: pH control is non-negotiable.[1] The diluent must be acidic (pH 3.0–4.0).

Module 3: Optimized "Gold Standard" Protocol

Do not use generic HPLC conditions. This protocol is engineered specifically for quaternary ammonium esters.[1]

Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Column C18 (Base Deactivated) or Cyano (CN) Base-deactivated columns (e.g., Zorbax Eclipse Plus or Waters XBridge) have fewer active silanols.[1] CN columns offer alternative selectivity for polar amines.[1]
Mobile Phase A 50 mM KH₂PO₄ (pH 3.0) + 0.1% Triethylamine (TEA) Critical: The buffer maintains pH to prevent hydrolysis. TEA acts as a sacrificial base, binding to silanols so AMB doesn't.
Mobile Phase B Acetonitrile Methanol can sometimes cause higher backpressure and transesterification (rare but possible); ACN is safer.
Elution Isocratic (60:40 A:B typically)Gradient elution can cause baseline drift that interferes with low-level linearity integration.[1]
Wavelength 220 nm (Trace) or 254 nm (High Conc)Adiphenine has phenyl rings.[1] 220 nm is sensitive but prone to noise.[1] 254 nm is robust for linearity >10 µg/mL.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow.[1]
Standard Preparation Workflow (The "Anti-Hydrolysis" Method)

Diluent: Do NOT use pure water. Use the Mobile Phase (or 50:50 Buffer/ACN pH 3.0) as the diluent.

Standard_Prep Stock Stock Solution (1 mg/mL in Methanol) Inter Intermediate Std (Dilute w/ Acidic Buffer pH 3.0) Stock->Inter Prevent Hydrolysis Working Working Stds (Serial Dilution in Buffer) Inter->Working Vial Amber Glass Vials (Protect from Light) Working->Vial Injector HPLC Injector (Cooled to 4°C) Vial->Injector Minimize Degradation

Figure 2: Stability-Focused Standard Preparation Workflow.

Module 4: Troubleshooting FAQs

Q1: My peak shapes are tailing badly (Tailing Factor > 2.0), destroying my resolution and integration accuracy. What do I change first? A: This is classic silanol interaction.

  • Immediate Fix: Add 0.1% Triethylamine (TEA) to your aqueous mobile phase.[1] Ensure you adjust the pH after adding TEA, as it is basic.

  • Alternative: If TEA is not permitted (e.g., LC-MS analysis), use 10-20 mM Ammonium Formate (pH 3.5) .[1] The high ionic strength helps suppress ion-exchange interactions [1].[1]

Q2: I see a "shoulder" peak eluting right before my main AMB peak that grows over time. Is this an impurity? A: It is likely a hydrolysis product (Diphenylacetic acid).[1]

  • Test: Re-inject a standard that has sat in the autosampler for 12 hours. If the shoulder grows, your sample is degrading.

  • Fix: Ensure your autosampler is cooled to 4°C. Verify your diluent pH is < 4.0. Neutral pH water will hydrolyze AMB rapidly [2].[1]

Q3: My calibration curve is linear from 10–100 µg/mL, but the 1 µg/mL standard is undetectable or significantly below the line. A: You are losing mass to adsorption.

  • System Passivation: Inject a high concentration "sacrificial" sample (e.g., 500 µg/mL) three times before running your curve to saturate active sites on the column and tubing.

  • Material Check: Ensure you are not using standard polypropylene vials if the concentration is very low; quaternary amines can adsorb to plastic. Use deactivated glass vials [3].

Q4: Can I use Ion-Pairing reagents like Sodium Dodecyl Sulfate (SDS)? A: Yes, but with caution.[1]

  • Pros: SDS (approx 5-10 mM) will sharpen the peak significantly and fix linearity by neutralizing the charge.

  • Cons: Equilibration takes hours.[1] Once you put SDS on a column, that column is dedicated to SDS forever. It is difficult to wash out.[1]

References

  • McCalley, D. V. (2010).[1] Analysis of the basic compounds: a guide to the selection of HPLC columns and methods. Journal of Chromatography A. Link

  • PubChem. (2025).[1][2][3] Adiphenine Methyl Bromide - Stability and Chemical Properties. National Library of Medicine. Link

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations: Adsorption of Analytes. Elsevier Science.[1] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Referencing tailing requirements for quaternary amines). Link[1]

Sources

Validation & Comparative

A Comparative Analysis of the Antispasmodic Potency of Adiphenine Methyl Bromide and Atropine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Smooth Muscle Relaxation

Spasms of smooth muscle are a debilitating component of numerous gastrointestinal, urogenital, and respiratory disorders. The therapeutic goal is to achieve potent and selective relaxation of smooth muscle without eliciting systemic side effects. For decades, atropine, a naturally occurring belladonna alkaloid, has served as a benchmark antispasmodic agent.[1][2] However, its clinical utility is often limited by a broad range of adverse effects. This has driven the development of synthetic antispasmodics, such as adiphenine and its quaternary ammonium derivative, adiphenine methyl bromide, with the aim of improving tissue selectivity and reducing side effects.

Mechanisms of Antispasmodic Action: A Tale of Two Receptors

The fundamental difference in the antispasmodic activity of atropine and adiphenine lies in their primary molecular targets and modes of action.

Atropine: The Archetypal Competitive Muscarinic Antagonist

Atropine exerts its antispasmodic effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] Acetylcholine (ACh), the endogenous neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors.[4] Atropine competitively binds to these receptors without activating them, thereby preventing ACh from eliciting its contractile response.[3] This antagonism is surmountable, meaning that a sufficient concentration of an agonist can overcome the blockade.[2] The non-selective nature of atropine's antagonism across all five muscarinic receptor subtypes (M1-M5) is responsible for its therapeutic efficacy as well as its characteristic side effects, such as dry mouth, blurred vision, and tachycardia.[2][5]

dot graphical_abstract { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Figure 1: Atropine's competitive antagonism at the M3 muscarinic receptor.

Adiphenine: A Dual-Action Antispasmodic

Adiphenine presents a more complex pharmacological profile. It is recognized as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[6] Furthermore, adiphenine hydrochloride has been shown to be an antagonist at muscarinic acetylcholine receptors, with a reported Ki (inhibition constant) of 0.44 µM.[6] The quaternization of adiphenine to form adiphenine methyl bromide introduces a permanent positive charge, which is expected to hinder its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects.[2] This structural modification also likely influences its receptor binding affinity and selectivity profile compared to the hydrochloride salt. While direct evidence is lacking, quaternary ammonium compounds are known to exhibit potent antimuscarinic activity.[6]

dot graphical_abstract { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Figure 2: Postulated dual mechanism of adiphenine methyl bromide.

Comparative Potency: An Analysis of Available Data

A definitive comparison of the antispasmodic potency of adiphenine methyl bromide and atropine is challenging due to the absence of studies employing the same experimental model and potency metric. However, an examination of the available data for each compound provides valuable insights.

Quantifying Atropine's Potency: The pA2 Value

The potency of a competitive antagonist like atropine is most accurately expressed by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. In studies using the isolated guinea pig ileum, a standard preparation for assessing antispasmodic activity, atropine has consistently demonstrated high potency.

CompoundAgonistTissue PreparationpA2 ValueReference
AtropineAcetylcholineGuinea Pig Ileum8.4 - 9.4[2]
AtropineAcetylcholineChicken Ileum9.21[7]
AtropineBethanecholGuinea Pig Gastric Fundus8.16
AtropineBethanecholGuinea Pig Gastric Smooth Muscle8.52

Table 1: pA2 Values for Atropine in Various Isolated Smooth Muscle Preparations

Insights into Adiphenine's Potency

Direct pA2 values for the antispasmodic effect of adiphenine methyl bromide are not available in the reviewed literature. However, data for adiphenine hydrochloride provide an indication of its receptor interactions.

CompoundReceptor SubtypePotency MetricValueReference
Adiphenine HClMuscarinic ReceptorsKi0.44 µM[6]
Adiphenine HClα3β4 nAChRIC501.8 µM[6]
Adiphenine HClα4β2 nAChRIC503.7 µM[6]
Adiphenine HClα4β4 nAChRIC506.3 µM[6]

Table 2: Receptor Binding and Inhibition Data for Adiphenine Hydrochloride

The Ki value of 0.44 µM at muscarinic receptors suggests a moderate affinity. For comparison, the pA2 value of atropine in the range of 8.4 to 9.4 corresponds to a Ki in the low nanomolar range, indicating that atropine is significantly more potent at muscarinic receptors than adiphenine hydrochloride .

The inhibitory activity of adiphenine at nicotinic receptors represents a distinct mechanism that could contribute to its overall antispasmodic effect by modulating neurotransmitter release at the ganglionic or pre-junctional level. The quaternization to adiphenine methyl bromide would be expected to enhance its muscarinic antagonist properties, a common feature of quaternary ammonium anticholinergics, but this requires experimental verification.

Experimental Protocols for Comparative Potency Determination

To definitively compare the antispasmodic potencies of adiphenine methyl bromide and atropine, a standardized in vitro experimental protocol is required. The following outlines the well-established method for determining the pA2 value of a competitive antagonist using an isolated smooth muscle preparation.

Isolated Tissue Preparation (e.g., Guinea Pig Ileum)
  • Animal Euthanasia and Tissue Dissection: A guinea pig is humanely euthanized, and a segment of the terminal ileum is carefully dissected and placed in a petri dish containing warmed, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

  • Tissue Mounting: A 2-3 cm segment of the ileum is mounted in an isolated organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the tissue is attached to a fixed hook, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being replaced every 15 minutes.

dot graphical_abstract { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Figure 3: Experimental workflow for determining the pA2 value of an antispasmodic agent.

Determination of pA2 Value via Schild Plot Analysis
  • Control Agonist Concentration-Response Curve (CRC): Cumulative concentrations of an agonist, typically acetylcholine (ACh), are added to the organ bath, and the resulting contractile responses are recorded until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (adiphenine methyl bromide or atropine) for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.

  • Agonist CRC in the Presence of Antagonist: The agonist CRC is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the CRC without a change in the maximal response.

  • Multiple Antagonist Concentrations: Steps 2 and 3 are repeated with at least two other increasing concentrations of the antagonist.

  • Schild Plot Construction: The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1. The x-intercept of this line is the pA2 value.

Conclusion and Future Directions

Based on the available evidence, atropine is a significantly more potent muscarinic receptor antagonist than adiphenine hydrochloride . The antispasmodic activity of adiphenine is likely a composite of its muscarinic antagonism and its inhibitory effects on nicotinic receptors. The quaternization of adiphenine to adiphenine methyl bromide is expected to enhance its antimuscarinic potency and limit its central nervous system penetration, potentially offering a more favorable therapeutic profile.

To definitively establish the comparative antispasmodic potency, a head-to-head study of adiphenine methyl bromide and atropine using the Schild plot analysis in an isolated smooth muscle preparation, such as the guinea pig ileum, is essential. Such a study would provide the pA2 values necessary for a direct and quantitative comparison, which would be of significant value to the fields of pharmacology and drug development.

References

  • Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. Bentham Open. Available at: [Link]

  • A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

  • Quaternary Ammonium Derivatives as Spasmolytics for Irritable Bowel Syndrome. Current Clinical Pharmacology. Available at: [Link]

  • Comparison of two methods for pA2 determination in two types of guinea pig isolated preparations, bearing H2 receptors. ResearchGate. Available at: [Link]

  • Effect of antimuscarinic agents on the contractile responses to cholinomimetics in the rat anococcygeus muscle. British Journal of Pharmacology. Available at: [Link]

  • (PDF) Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. ResearchGate. Available at: [Link]

  • Competitive Antagonism. University of Vermont. Available at: [Link]

  • A Comparison of the Antimuscarinic Properties of Aprophen with Those of Some Other Anticholinergic Drugs. Defense Technical Information Center. Available at: [Link]

  • INTRODUCTION To determine pD2 value of histamine using guinea pig ileum. o To record the dose response curve for histamine. RJPTSimLab. Available at: [Link]

  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Pharmacophore based virtual screening used for discovery of subtype specific muscarinic receptor antagonists as potential alternatives of atropine. ResearchGate. Available at: [Link]

  • INVESTIGATION OF ISOLATED GOAT ILEUM PREPARATION FOR THE SUITABILITY AS A TEACHING AID FOR UNDER GRADUATE AND POST GRADUATE PRACTICALS. PharmacologyOnLine. Available at: [Link]

  • Adiphenine. PubChem. Available at: [Link]

  • Evaluation and Comparison Study of Acetylcholine and Histamine on Isolated Chick, Rat, Guinea pig and Rabbit Ileum with Special Reference to PD2 Value in Pharmacology Practical. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Atropine (Muscarinic Receptor Antagonist). CVPharmacology. Available at: [Link]

  • Pharmacological characterization of the presynaptic alpha-adrenoceptors regulating cholinergic activity in the guinea-pig ileum. British Journal of Pharmacology. Available at: [Link]

  • PA2 and PD2 Value Determination Methods. Scribd. Available at: [Link]

  • Taking The Time To Study Competitive Antagonism. Journal of Pharmacological Sciences. Available at: [Link]

  • What are the effects of Nifedipine on guinea Pig Ileum and how a PA2 value can determine its effectiveness ?. ResearchGate. Available at: [Link]

  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]

Sources

Adiphenine Hydrochloride vs. Adiphenine Methyl Bromide: A Bioavailability & Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Adiphenine Hydrochloride and Adiphenine Methyl Bromide , focusing on their bioavailability, physicochemical properties, and pharmacokinetic profiles. It is designed for researchers and drug development professionals.[1]

Executive Summary

Adiphenine Hydrochloride (HCl) and Adiphenine Methyl Bromide (MeBr) represent a classic case study in medicinal chemistry: the structural modification of a tertiary amine to a quaternary ammonium compound to alter biodistribution.

  • Adiphenine HCl is a tertiary amine .[2] It is lipophilic, exhibits high oral bioavailability, and readily crosses the Blood-Brain Barrier (BBB), leading to both peripheral antispasmodic effects and central nicotinic inhibition.[3]

  • Adiphenine MeBr is a quaternary ammonium salt . It carries a permanent positive charge, resulting in low oral bioavailability and an inability to cross the BBB. Its therapeutic window is restricted to the periphery, significantly reducing CNS-related adverse events.

This guide details the mechanistic basis for these differences and provides experimental protocols to validate them.

Physicochemical Profile & Structural Impact[4][5]

The bioavailability divergence begins at the molecular level. The presence of a permanent charge on the nitrogen atom in the methyl bromide variant fundamentally changes its interaction with biological membranes.

Comparative Properties Table
FeatureAdiphenine Hydrochloride (HCl)Adiphenine Methyl Bromide (MeBr)
Chemical Structure Tertiary Amine (Protonatable)Quaternary Ammonium (Permanently Charged)
Molecular Formula


Ionization State (pH 7.4) Equilibrium (Ionized/Unionized)100% Ionized (Cationic)
Lipophilicity (LogP) ~4.2 (High)< 0 (Low / Negative)
Membrane Permeability High (Passive Transcellular)Low (Paracellular / Transporter-dependent)
BBB Penetration Yes (CNS Active)No (Peripherally Restricted)
Solubility Water: ~64 mg/mL; Ethanol: SolubleWater: Highly Soluble; Lipids: Insoluble

Key Insight: The tertiary amine of Adiphenine HCl exists in equilibrium between its ionized and non-ionized forms at physiological pH (pKa ~8-9). The non-ionized fraction passively diffuses through the lipid bilayer of enterocytes. In contrast, Adiphenine MeBr remains a fixed cation, preventing passive diffusion and forcing reliance on inefficient paracellular transport or specific organic cation transporters (OCTs).

Bioavailability & Pharmacokinetics (PK)

Absorption Mechanisms
  • Adiphenine HCl: Following oral administration, the uncharged species is rapidly absorbed in the duodenum and jejunum via passive transcellular diffusion .

  • Adiphenine MeBr: Absorption is erratic and low (typically 10-30% of the dose). The permanent charge repels the molecule from the hydrophobic core of the cell membrane. Absorption is limited to paracellular transport (tight junctions) or carrier-mediated uptake (e.g., OCT1/2), which is easily saturable.

Distribution (The "Blood-Brain Barrier" Effect)

The most critical pharmacological difference lies in distribution. Adiphenine HCl's lipophilicity allows it to penetrate the CNS, causing sedation or confusion at high doses. Adiphenine MeBr is excluded from the CNS by the BBB's tight junctions and efflux transporters (P-glycoprotein), making it a safer alternative for purely peripheral GI spasms.

Metabolic Fate

Both compounds are subject to ester hydrolysis by plasma cholinesterases and hepatic carboxylesterases.

  • Metabolites: Diphenylacetic acid + Diethylaminoethanol (for HCl) or Diethyl(methyl)aminoethanol (for MeBr).

  • Stability: The quaternary ammonium group in MeBr can sterically hinder some esterases, potentially altering its half-life compared to the HCl salt, though hydrolysis remains the primary clearance pathway.

Visualizing the Mechanism

The following diagram illustrates the differential absorption and distribution pathways.

BioavailabilityPathways cluster_Membrane Intestinal Epithelium (Lipid Bilayer) OralDose Oral Administration Stomach Stomach (pH 1-3) OralDose->Stomach Adiphenine HCl OralDose->Stomach Adiphenine MeBr Intestine Intestine (pH 6-7) Stomach->Intestine Passive Passive Diffusion (Lipophilic) Intestine->Passive Un-ionized form Paracellular Paracellular/Transport (Inefficient) Intestine->Paracellular Cationic form Blood Systemic Circulation Passive->Blood High Absorption Paracellular->Blood Low Absorption BBB Blood-Brain Barrier Blood->BBB Crosses BBB Blood->BBB Blocked Peripheral Peripheral Effects (Antispasmodic) Blood->Peripheral Blood->Peripheral CNS CNS Effects (Sedation/Dizziness) BBB->CNS

Caption: Differential absorption and distribution pathways. Green paths indicate high efficiency (HCl); Red paths indicate low efficiency or blockade (MeBr).

Experimental Validation Protocols

To objectively compare these compounds in a development setting, the following self-validating protocols are recommended.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To quantify passive transcellular permeability without transporter interference.

  • Preparation:

    • Prepare 10 mM stock solutions of Adiphenine HCl and Adiphenine MeBr in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4) for the donor plate.

  • Membrane Coating:

    • Coat the PVDF membrane of the donor plate with 5 µL of 1% lecithin in dodecane (mimics lipid bilayer).

  • Incubation:

    • Add 150 µL of compound solution to donor wells.

    • Add 300 µL of PBS to acceptor wells.

    • Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification:

    • Analyze donor and acceptor concentrations via LC-MS/MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ).
      
    • Expected Result: Adiphenine HCl should show high

      
       (> 
      
      
      
      cm/s), while Adiphenine MeBr should show negligible permeability (<
      
      
      cm/s).
Protocol B: Plasma Stability & Hydrolysis Kinetics

Objective: To determine if the quaternary structure protects the ester bond from enzymatic hydrolysis.

  • Matrix: Pooled human plasma (heparinized).

  • Incubation:

    • Spike plasma with 1 µM of test compound.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 60, and 120 mins.

    • Quench immediately with 200 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

    • Monitor the disappearance of parent and appearance of Diphenylacetic acid.

  • Validation:

    • Use Benactyzine as a positive control for rapid hydrolysis.

    • Causality Check: If MeBr degradation is slower, steric hindrance by the methyl group is the confirmed cause.

References

  • PubChem. (2025).[4][5] Adiphenine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][6]

  • PubChem. (2025).[4][5] Adiphenine Methyl Bromide Compound Summary. National Library of Medicine. Available at: [Link]

  • Pharmacy 180. (n.d.). Difference Between the Quaternary and the Tertiary Antimuscarinics. Medicinal Chemistry Guide. Available at: [Link]

Sources

Technical Guide: Validating Receptor Selectivity of Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adiphenine Methyl Bromide (AMB) represents a distinct class of "trans-spasmolytic" agents. Unlike pure anticholinergics (e.g., Atropine), AMB exhibits a dual mechanism: neurotropic antagonism at cholinergic receptors and musculotropic direct smooth muscle relaxation.

The challenge in validating AMB is not merely proving it binds to receptors, but quantitatively distinguishing its receptor-mediated effects (high affinity) from its non-specific ion channel blockade (lower affinity). This guide provides a self-validating experimental framework to profile AMB’s selectivity for Muscarinic (mAChR) vs. Nicotinic (nAChR) receptors, while controlling for direct musculotropic interference.

Part 1: Pharmacological Profile & Comparative Landscape

To validate AMB, we must benchmark it against the "Gold Standards" of cholinergic modulation. The quaternary ammonium structure of AMB restricts blood-brain barrier (BBB) penetration, localizing its effects to the periphery, similar to Methylscopolamine but with the added papaverine-like myotropic activity.

The Comparative Matrix
FeatureAdiphenine Methyl Bromide Atropine Sulfate Hexamethonium Papaverine
Primary Target Peripheral mAChR (M1-M3)Non-selective mAChRNeuronal nAChR (Ganglionic)PDE / Ca²⁺ Channels
Secondary Target nAChR (Ganglionic/Neuromuscular)Minimal nAChR activityNoneNone
Mechanism Dual: Anticholinergic + MyotropicPure Competitive AntagonistIon Channel BlockerDirect Smooth Muscle Relaxant
BBB Penetration Low (Quaternary Amine)High (Tertiary Amine)Low (Quaternary Amine)High
Selectivity Challenge Distinguishing M3 blockade from direct Ca²⁺ channel blockadeSubtype selectivity (M1 vs M2 vs M3)Ganglionic vs. NeuromuscularN/A

Part 2: Experimental Framework for Selectivity Validation

The following workflow is designed to eliminate false positives caused by AMB's direct muscle relaxant properties. We move from high-sensitivity binding (affinity) to functional tissue assays (efficacy).

Visualization: The Validation Workflow

ValidationWorkflow Start Compound: Adiphenine Methyl Bromide Step1 Phase 1: Radioligand Binding (Determine Affinity Ki) Start->Step1 Prepare Stock Step2 Phase 2: Functional Screening (Determine IC50) Step1->Step2 If Ki < 10µM Step3 Phase 3: Mechanism Differentiation (Neurotropic vs. Musculotropic) Step2->Step3 Compare ACh vs. KCl response Result Validated Selectivity Profile Step3->Result Calculate Ratios

Figure 1: Step-by-step validation logic. Phase 3 is critical for Adiphenine derivatives to rule out non-specific smooth muscle relaxation.

Protocol 1: Radioligand Binding Assay (The "Truth" of Affinity)

Objective: Determine the equilibrium dissociation constant (


) of AMB for Muscarinic vs. Nicotinic receptors.

Causality: We use membrane preparations rather than whole cells to eliminate transport variables. We use specific radioligands to isolate the binding site.

Materials
  • Muscarinic Source: Rat Cerebral Cortex membranes (rich in M1/M2/M3).

  • Nicotinic Source: Torpedo californica electric organ (rich in muscle-type nAChR) or Rat Brain membranes (

    
    4
    
    
    
    2).
  • Radioligands:

    • mAChR:

      
      -QNB (Quinuclidinyl benzilate) - High affinity, low non-specific binding.
      
    • nAChR:

      
      -
      
      
      
      -Bungarotoxin (
      
      
      -Bgt) or
      
      
      -Epibatidine.
Method
  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL radioligand (

      
       concentration) + 50 µL AMB (concentration range 
      
      
      
      to
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 1 µM Atropine (for mAChR) or 1 mM Nicotine (for nAChR).

  • Equilibrium: Incubate at 25°C for 60 mins (mAChR) or 120 mins (nAChR).

  • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of quaternary amines).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Success Criteria:

  • AMB should show high affinity (

    
     in nM range) for mAChR.
    
  • AMB should show lower affinity (

    
     in µM range) for nAChR.
    
  • Selectivity Ratio:

    
    .
    
Protocol 2: Functional Tissue Bath (The "Truth" of Efficacy)

Objective: Distinguish receptor blockade from direct muscle relaxation.

Causality: Adiphenine is a "trans-spasmolytic." If it blocks contraction induced by Acetylcholine (ACh) but also blocks contraction induced by Potassium Chloride (KCl), it is acting directly on the muscle (non-specific). If it only blocks ACh, it is a specific receptor antagonist.

Materials
  • Tissue: Guinea Pig Ileum (Gold standard for M3-mediated smooth muscle contraction).

  • Apparatus: Organ bath with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

Method
  • Equilibration: Mount ileum segment under 1g tension. Equilibrate for 60 min.

  • Agonist Challenge (Control):

    • Construct a cumulative concentration-response curve (CRC) for Acetylcholine (ACh) .

    • Washout.

    • Construct a CRC for KCl (depolarizes membrane directly, bypassing receptors).

  • Antagonist Incubation: Incubate tissue with AMB (e.g.,

    
     M) for 20 mins.
    
  • Re-Challenge: Repeat CRCs for ACh and KCl in the presence of AMB.

Data Interpretation (Schild Analysis)
  • Specific Antagonism (Neurotropic): Parallel rightward shift of the ACh curve; No change in KCl curve.

  • Non-Specific Spasmolytic (Musculotropic): Depression of the maximum response (

    
    ) for both ACh and KCl.
    

Expected Result for AMB: At therapeutic doses (low concentration), AMB acts primarily as a competitive antagonist (Rightward shift of ACh). At high toxic doses, it depresses the KCl curve (Papaverine-like effect).

Part 3: Mechanism Visualization & Troubleshooting

Understanding the signaling pathway is crucial for interpreting "off-target" effects. AMB can interfere at multiple points if the concentration is too high.

Visualization: Signaling Blockade Pathway

SignalingPathway ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 PLC Phospholipase C M3->PLC IP3 IP3 Production PLC->IP3 Ca_Store Intracellular Ca2+ Release IP3->Ca_Store Contraction Smooth Muscle Contraction Ca_Store->Contraction KCl High KCl (Depolarization) VDCC L-Type Ca2+ Channels KCl->VDCC VDCC->Contraction AMB_Low AMB (Low Conc) Competitive Blockade AMB_Low->M3 Primary Target AMB_High AMB (High Conc) Channel Blockade AMB_High->VDCC Secondary Target

Figure 2: Dual mechanism of action. Low-dose AMB selectively blocks the M3 receptor. High-dose AMB non-selectively blocks Calcium channels (VDCC), mimicking Papaverine.

Troubleshooting Common Anomalies
ObservationProbable CauseCorrective Action
Hill Slope < 1.0 in Binding Negative cooperativity or multiple binding sites (M1 vs M2).Fit data to a two-site model to distinguish high/low affinity sites.
Inhibition of KCl Response Concentration of AMB is too high; entering "Papaverine-like" phase.Reduce AMB concentration to

to isolate receptor effects.
High Filter Binding Quaternary ammoniums stick to glass fiber filters.Pre-soak filters in 0.3% Polyethylenimine (PEI) for 2 hours.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding Assays. [Link]

  • Eglen, R. M. (2005). Muscarinic Receptor Subtypes in Smooth Muscle.[1][2] Pharmacological Reviews.[2] [Link]

  • PubChem. Adiphenine Methyl Bromide - Compound Summary. National Library of Medicine. [Link]

  • Hulme, E. C., & Treethowan, M. A. (2002). Muscarinic Receptor Binding Assays.[3] In: Receptor Binding Techniques. Methods in Molecular Biology. [Link]

Sources

A Head-to-Head Comparison of Quaternary Ammonium Anticholinergics: An Efficacy Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Quaternary ammonium anticholinergics represent a cornerstone in the management of obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and conditions such as overactive bladder (OAB). Their defining characteristic—a permanent positive charge—renders them less likely to cross the blood-brain barrier, thereby reducing central nervous system side effects.[1] However, significant variability exists within this class, particularly concerning their efficacy, receptor selectivity, and duration of action. This guide provides an in-depth comparison of key agents, supported by experimental data and validated protocols, to aid researchers in the strategic development of next-generation therapeutics.

The Landscape of Muscarinic Antagonism: More Than Just Blockade

The therapeutic effects of these agents are mediated through the competitive, reversible blockade of acetylcholine at muscarinic receptors (M1-M5).[2] These G-protein-coupled receptors (GPCRs) have distinct physiological roles, making receptor selectivity a critical determinant of a drug's efficacy and side-effect profile.[3]

  • M1 Receptors: Found in autonomic ganglia and the CNS, involved in neurotransmission.

  • M2 Receptors: Located in the heart and on presynaptic neuronal terminals. Their blockade can lead to undesirable tachycardia.[3]

  • M3 Receptors: Predominantly located on bronchial smooth muscle and salivary glands. Blockade of M3 receptors is the primary mechanism for bronchodilation.[2][3][4]

  • M4 & M5 Receptors: Primarily located in the CNS, their roles are still under extensive investigation.

An ideal inhaled anticholinergic for COPD would exhibit high affinity and prolonged blockade at M3 receptors while showing lower affinity or faster dissociation from M2 receptors to maximize bronchodilation and minimize cardiac side effects.[5]

Muscarinic Receptor Signaling Pathways

The diagram below illustrates the two primary signaling cascades initiated by muscarinic receptor activation. M1 and M3 receptors couple to Gq proteins, leading to an increase in intracellular calcium, while M2 receptors couple to Gi, inhibiting cAMP production.

Muscarinic Signaling Pathways cluster_0 M1/M3 (Gq-Coupled) cluster_1 M2 (Gi-Coupled) M3 M1/M3 Receptor Gq Gq Protein M3->Gq ACh Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ (Bronchoconstriction) IP3->Ca M2 M2 Receptor Gi Gi Protein M2->Gi ACh Binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antagonist Quaternary Ammonium Anticholinergic Antagonist->M3 Blocks Antagonist->M2 Blocks

Caption: Simplified signaling pathways for Gq-coupled (M1/M3) and Gi-coupled (M2) muscarinic receptors.

Comparative Efficacy Analysis of Leading Anticholinergics

The efficacy of a muscarinic antagonist is a multifactorial equation involving its binding affinity (Ki), functional potency (IC50), and, crucially for long-acting agents, its receptor dissociation rate. The following table summarizes these key parameters for several clinically important quaternary ammonium anticholinergics.

DrugTarget Receptor(s)Binding Affinity (pKi)Dissociation Half-Life (t½) from M3 ReceptorsKey Characteristics
Ipratropium M1, M2, M3 (Non-selective)~9.0ShortShort-acting muscarinic antagonist (SAMA); requires frequent dosing.
Tiotropium M1, M2, M39.9 - 10.7[6]34.7 hoursFirst once-daily LAMA.[7] Exhibits "kinetic selectivity" by dissociating much slower from M3/M1 receptors than M2, contributing to its long duration of action and favorable safety profile.[2][3]
Aclidinium M1, M2, M3~9.029 hours[3]A twice-daily LAMA with kinetic selectivity for M3 over M2 receptors.[3] It is rapidly hydrolyzed in plasma, limiting systemic exposure.[3]
Glycopyrrolate M1, M2, M3~9.0ModerateSlightly selective for M3 receptors over M1/M2 but lacks the pronounced kinetic selectivity of tiotropium.[3]
Umeclidinium M1, M2, M3~10.0LongA once-daily LAMA that effectively blocks M3 receptors, leading to bronchodilation.[4]

Note: pKi is the negative logarithm of the Ki (inhibitor constant). A higher pKi value indicates a higher binding affinity.

Analysis: Tiotropium's defining feature is its exceptionally slow dissociation from the M3 receptor, providing a prolonged duration of action that allows for once-daily dosing.[3][7] While having a slightly shorter dissociation half-life, aclidinium's rapid plasma metabolism is a key differentiator, designed to minimize systemic side effects.[3] Glycopyrrolate shows some receptor subtype preference but does not leverage the kinetic selectivity seen with tiotropium and aclidinium.[3]

Methodologies for Efficacy Determination

To generate reliable and comparable efficacy data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two fundamental assays used in the characterization of muscarinic antagonists.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[8] The principle involves measuring the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known affinity from the receptor.

Causality Behind Experimental Choices:

  • Cell Source: CHO (Chinese Hamster Ovary) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, or M3) are used to ensure specificity.

  • Radioligand: A high-affinity, subtype-non-selective antagonist like [³H]-N-methylscopolamine ([³H]-NMS) is often used. Its use allows for the characterization of various antagonists at multiple receptor subtypes within a consistent assay framework.[9]

  • Non-Specific Binding: Atropine, a high-affinity non-selective antagonist, is used at a high concentration (e.g., 1 µM) to define non-specific binding—the portion of radioligand that binds to components other than the target receptor. This is crucial for calculating accurate specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest transfected CHO cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the pellet in an assay buffer.[10]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS), and varying concentrations of the unlabeled test compound (the quaternary ammonium anticholinergic).[11]

  • Incubation: Incubate the plates for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.[10]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[11] This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters with cold buffer to remove residual unbound ligand. After drying the filters, add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[10]

  • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Radioligand Binding Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Prepare Membranes (from cells expressing specific M-receptor) Reagents 2. Prepare Reagents (Radioligand, Test Compound, Controls) Incubate 3. Incubate (Membranes + Radioligand + Test Compound) Reagents->Incubate Filter 4. Separate (Rapid Vacuum Filtration) Incubate->Filter Count 5. Quantify (Scintillation Counting) Filter->Count IC50 6. Calculate IC50 (Non-linear Regression) Ki 7. Determine Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol 2: M3 Receptor Calcium Flux Functional Assay

This in vitro functional assay measures a compound's ability to act as an antagonist by quantifying its inhibition of an agonist-induced cellular response. For the M3 receptor, which couples to the Gq pathway, this response is a measurable increase in intracellular calcium concentration.[12][13]

Causality Behind Experimental Choices:

  • Assay Readout: Measuring intracellular calcium flux provides a direct physiological readout of M3 receptor activation/inhibition.[12]

  • Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Indo-1, Fluo-4) is used. These dyes are cell-permeable and exhibit a significant change in fluorescence intensity upon binding to free calcium, allowing for real-time monitoring of receptor activity.[14]

  • Agonist Control: A known muscarinic agonist, such as carbachol or oxotremorine, is used to stimulate the receptor and establish a maximum response baseline against which the antagonist's effect can be measured.[12] The agonist concentration is typically chosen to be at its EC80 (the concentration that produces 80% of the maximal effect) to ensure a robust signal window for measuring inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO or HEK-293 cells stably expressing the human M3 receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[15]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye. Incubate the plate for approximately 1 hour at 37°C in the dark to allow the cells to absorb the dye.[14]

  • Compound Addition: Add varying concentrations of the test antagonist (or vehicle control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Signal Detection: Place the plate into a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation). The instrument first establishes a baseline fluorescence reading for each well.

  • Agonist Challenge: The instrument then automatically injects a fixed concentration (e.g., EC80) of a muscarinic agonist (e.g., carbachol) into all wells simultaneously.

  • Data Acquisition: The instrument immediately begins to read the fluorescence intensity in each well kinetically over time (e.g., for 2-3 minutes). Agonist binding will trigger calcium release in control wells, causing a sharp increase in fluorescence. The presence of an effective antagonist will blunt or eliminate this response.

  • Data Analysis: The maximum fluorescence signal change is calculated for each well. Plot the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration. Use a suitable sigmoidal dose-response model to calculate the IC50, which represents the functional potency of the antagonist.

Calcium Flux Workflow Plate 1. Plate M3-expressing cells in microplate Load 2. Load cells with calcium-sensitive dye Plate->Load Add_Antagonist 3. Add test antagonist (various concentrations) Load->Add_Antagonist Read_Baseline 4. Read baseline fluorescence (Plate Reader) Add_Antagonist->Read_Baseline Add_Agonist 5. Inject agonist (e.g., Carbachol) Read_Baseline->Add_Agonist Read_Response 6. Read kinetic response (Fluorescence change) Add_Agonist->Read_Response Analyze 7. Analyze data and calculate IC50 Read_Response->Analyze

Caption: Experimental workflow for an M3 receptor calcium flux functional assay.

Conclusion and Future Directions

The efficacy of quaternary ammonium anticholinergics is a complex interplay of receptor affinity, kinetic selectivity, and pharmacokinetic properties. While agents like tiotropium have set a high bar with their prolonged M3 receptor occupancy, opportunities remain for further innovation. The development of compounds with even greater M3/M1 selectivity over M2 receptors could further enhance the therapeutic window. Furthermore, exploring novel formulations and delivery devices can improve lung deposition and patient adherence, ultimately translating in vitro potency into superior clinical effectiveness. The robust and validated methodologies outlined here provide the essential framework for the rigorous evaluation required to identify and advance these next-generation respiratory therapeutics.

References

  • Hulme, E. C., & Birdsall, N. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit 4.15.
  • MilliporeSigma.
  • BenchChem. Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. Benchchem.com.
  • Bellinger, F. P., et al. (2009). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology.
  • Canadian Agency for Drugs and Technologies in Health. (2015).
  • Dr. Oracle. (2026). What is the effect of muscarinic antagonists, such as tiotropium or ipratropium, on the lungs in a patient with chronic obstructive pulmonary disease (COPD)? Dr. Oracle.
  • Hedge, S. S., & Eglen, R. M. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology.
  • Innoprot. M3 Muscarinic Acetylcholine Receptor Assay. Innoprot.com.
  • Innoprot. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • Jones, P. W. (2005). The development of anticholinergics in the management of COPD. International journal of chronic obstructive pulmonary disease.
  • Matera, M. G., et al. (2020). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease.
  • Miravitlles, M., & Usmani, O. S. (2017). Fixed-Dose Combinations of Long-Acting Bronchodilators for the Management of COPD: Global and Asian Perspectives. Asia Pacific Allergy.
  • Pawłowski, M., et al. (2016). Anticholinergic agents in asthma and COPD.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). guidetopharmacology.org.
  • Thermo Fisher Scientific. M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. thermofisher.com.
  • University of California, San Francisco. CALCIUM FLUX PROTOCOL. gindi.ucsf.edu.

Sources

A Researcher's Guide to Enhancing Reproducibility in Adiphenine Methyl Bromide Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the reproducibility of in-vitro assays is paramount for generating reliable and translatable data. This guide provides an in-depth comparison of methodologies for assessing smooth muscle relaxation induced by adiphenine methyl bromide, a muscarinic receptor antagonist. We will explore the technical nuances of these assays, offer strategies to mitigate variability, and present supporting data to guide your experimental design.

Adiphenine and its quaternary ammonium derivative, adiphenine methyl bromide, exert their smooth muscle relaxant effects primarily through the blockade of muscarinic acetylcholine receptors.[1][2][3] This action inhibits the downstream signaling cascade that leads to smooth muscle contraction, making it a valuable tool for studying gastrointestinal, respiratory, and urogenital pharmacology.[4][5] However, the inherent biological variability of ex-vivo tissue preparations and the sensitivity of in-vitro systems can pose significant challenges to reproducibility.[6][7][8]

The Foundational Role of Muscarinic Receptor Antagonism

Adiphenine methyl bromide acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype located on smooth muscle cells.[9] In the physiological state, acetylcholine released from parasympathetic nerve endings binds to these G-protein coupled receptors, initiating a signaling cascade that results in smooth muscle contraction. By blocking this interaction, adiphenine methyl bromide prevents this contractile response.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and its Inhibition by Adiphenine Methyl Bromide

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles M3_Receptor M3 Muscarinic Receptor ACh_vesicle->M3_Receptor ACh Release & Binding Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle Depolarization G_Protein Gq/11 Protein M3_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates Adiphenine Adiphenine Methyl Bromide Adiphenine->M3_Receptor Antagonistic Blockade

Caption: Mechanism of adiphenine methyl bromide action.

Comparative Analysis of Assay Methodologies

The choice of assay methodology significantly impacts the reproducibility and interpretation of results. Here, we compare the classical organ bath technique with more modern, higher-throughput alternatives.

The Gold Standard: Isolated Organ Bath Assays

For decades, the isolated organ bath has been the cornerstone of smooth muscle pharmacology, offering high physiological relevance.[4][5] Tissues such as guinea pig ileum, rat bladder, or tracheal rings are suspended in a temperature-controlled, oxygenated physiological salt solution.[10][11] Contractions are induced by a muscarinic agonist (e.g., carbachol), and the relaxant effect of adiphenine methyl bromide is quantified by measuring the reduction in isometric or isotonic force.[12]

Key Strengths:

  • Physiological Relevance: Utilizes intact tissue, preserving the complex interplay of different cell types and the extracellular matrix.[4]

  • Functional Data: Provides direct measurement of tissue contraction and relaxation.[5]

Challenges to Reproducibility:

  • Tissue Viability and Variability: The health and responsiveness of the isolated tissue can vary between animals and even between different sections of the same tissue.[6][13]

  • Experimental Conditions: Minor variations in temperature, oxygenation, pH, and nutrient composition of the physiological solution can alter tissue responsiveness.[11][14]

  • Tachyphylaxis: Repeated application of agonists can lead to diminished responses over time.[7]

High-Throughput Alternatives: Cell-Based Assays

To address the limitations of organ bath assays, various cell-based methods have been developed. These assays typically utilize cultured smooth muscle cells and measure downstream signaling events associated with muscarinic receptor activation, such as changes in intracellular calcium or receptor internalization.[15][16]

Key Strengths:

  • High-Throughput: Amenable to 96-well or 384-well plate formats, allowing for the screening of multiple compounds and concentrations simultaneously.[15]

  • Reduced Biological Variability: Use of immortalized cell lines or primary cells from a single source can reduce inter-animal variability.

Challenges to Reproducibility:

  • Physiological Relevance: Cultured cells may not fully recapitulate the phenotype and signaling pathways of cells within an intact tissue.[8]

  • Indirect Measurement: These assays often measure proxies for muscle relaxation (e.g., calcium flux) rather than the functional outcome itself.

Workflow for a Reproducible Organ Bath Experiment

cluster_0 Preparation cluster_1 Equilibration & Standardization cluster_2 Experimentation cluster_3 Data Acquisition & Analysis Tissue_Isolation Tissue Isolation (e.g., Guinea Pig Ileum) Tissue_Mounting Mount in Organ Bath (Tyrode's Solution, 37°C, O₂) Tissue_Isolation->Tissue_Mounting Equilibration Equilibration (30-60 min) Tissue_Mounting->Equilibration Standardization Standardization (e.g., KCl-induced contraction) Equilibration->Standardization Agonist Add Muscarinic Agonist (e.g., Carbachol) Standardization->Agonist Adiphenine Add Adiphenine Methyl Bromide Agonist->Adiphenine Data_Acquisition Record Isometric/ Isotonic Contraction Agonist->Data_Acquisition Washout Washout Adiphenine->Washout Adiphenine->Data_Acquisition Washout->Agonist Data_Analysis Dose-Response Curve Analysis (EC₅₀, IC₅₀) Data_Acquisition->Data_Analysis

Sources

A Comparative Analysis of the Side Effect Profiles: Adiphenine Methyl Bromide vs. Methantheline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anticholinergic agents, both adiphenine and methantheline have historically been utilized for their antispasmodic properties. While newer, more selective agents have largely superseded them in clinical practice, a comparative understanding of their side effect profiles remains crucial for researchers in pharmacology and drug development. This guide provides an in-depth, objective comparison of the side effect profiles of adiphenine methyl bromide and methantheline, supported by available data and established experimental methodologies for assessing anticholinergic adverse effects.

It is important to note that while "adiphenine methyl bromide" is a recognized chemical entity, the majority of available pharmacological and clinical data pertains to adiphenine hydrochloride.[1][2][3] Therefore, the side effect profile for adiphenine discussed herein is primarily based on information available for the hydrochloride salt, with the understanding that the anticholinergic properties of the adiphenine moiety are the principal determinant of its adverse effects.

Mechanism of Action: The Basis of Anticholinergic Side Effects

Both adiphenine and methantheline exert their effects by acting as antagonists at muscarinic acetylcholine receptors.[4][5] By blocking the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, these drugs inhibit smooth muscle contraction and reduce glandular secretions. This non-selective antagonism across various muscarinic receptor subtypes (M1, M2, M3, etc.) is responsible for both their therapeutic antispasmodic effects and their characteristic constellation of anticholinergic side effects.[6][7]

Methantheline is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier, potentially leading to a lower incidence of central nervous system (CNS) side effects compared to tertiary amines.[5] Adiphenine, a tertiary amine, is more lipophilic and can cross the blood-brain barrier, suggesting a higher potential for CNS-related adverse effects.[4]

Simplified Mechanism of Anticholinergic Action ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor (Smooth Muscle, Glands, CNS) ACh->MuscarinicReceptor Binds to Response Parasympathetic Response: - Muscle Contraction - Glandular Secretion MuscarinicReceptor->Response Activates BlockedResponse Blocked Response: - Muscle Relaxation - Decreased Secretion (Therapeutic & Adverse Effects) MuscarinicReceptor->BlockedResponse Anticholinergic Adiphenine / Methantheline Anticholinergic->MuscarinicReceptor Blocks

Caption: Simplified signaling pathway of anticholinergic drugs.

Comparative Side Effect Profile

The following table summarizes the known and potential side effects of adiphenine (based on hydrochloride data) and methantheline. The incidence and severity of these effects are generally dose-dependent.

Side Effect CategoryAdiphenine (from Hydrochloride data)Methantheline
Common Peripheral Effects Dry mouth, nausea, vomiting, heartburn.[8]Dry mouth, blurred vision, constipation, urinary retention, reduced sweating.[9][10][11]
Ocular Effects Mydriasis (pupil dilation), increased intraocular pressure, paralysis of accommodation (cycloplegia).[8]Mydriasis, cycloplegia leading to blurred near vision and photophobia (sensitivity to light).[9][10]
Cardiovascular Effects Tachycardia (increased heart rate), improved atrioventricular (AV) conduction.[8]Tachycardia, palpitations, flushing.[7][9]
Gastrointestinal Effects Reduced muscle tone of the GI tract, bile duct, and gallbladder.[8]Reduced gastrointestinal motility leading to constipation, bloating, and in severe cases, paralytic ileus.[9][10]
Genitourinary Effects Reduced bladder tone.[8]Urinary hesitancy and retention, particularly in patients with benign prostatic hyperplasia.[9][10]
Central Nervous System (CNS) Effects Dizziness, headache.[8] Due to its ability to cross the blood-brain barrier, a higher potential for confusion, agitation, and delirium exists, especially in the elderly.[4]Dizziness, drowsiness, and in rare cases, confusion and hallucinations, particularly in elderly patients.[9][11]
Dermatological Effects Not well-documented.Skin rashes, itching, and anhidrosis (reduced sweating) leading to heat intolerance.[9][10]
Severe/Rare Side Effects Not well-documented in available literature.Severe allergic reactions (swelling of face, lips, throat, difficulty breathing), severe confusion, and arrhythmias.[7][9][11]

Experimental Protocols for Assessing Anticholinergic Side Effects

The evaluation of anticholinergic side effects is a critical component of preclinical and clinical drug development. Standardized protocols are employed to quantify these effects.

Preclinical Assessment
  • Sialometry (Salivary Flow):

    • Animal Model: Typically rats or mice.

    • Procedure: Anesthetize the animal. A pre-weighed cotton ball is placed in the sublingual space for a defined period (e.g., 5 minutes). The cotton ball is then removed and weighed to determine the amount of saliva secreted.

    • Intervention: Administer the test compound (adiphenine or methantheline) and a vehicle control. A positive control such as atropine is often used.

    • Measurement: Measure salivary flow at various time points after drug administration. A significant reduction in salivary flow compared to the control group indicates an anticholinergic effect.

  • Pupillometry:

    • Animal Model: Rabbits or rodents.

    • Procedure: Measure the baseline pupil diameter using a calibrated instrument.

    • Intervention: Administer the test compound topically to the eye or systemically.

    • Measurement: Monitor and record changes in pupil diameter over time. Mydriasis (pupil dilation) is a hallmark of anticholinergic activity.

  • Gastrointestinal Motility Assay:

    • Animal Model: Mice or rats.

    • Procedure: Animals are fasted overnight with free access to water. A non-absorbable marker (e.g., charcoal meal) is administered orally.

    • Intervention: The test compound is administered a set time before the charcoal meal.

    • Measurement: After a specific duration, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured and expressed as a percentage of the total length of the small intestine. A decrease in this percentage indicates reduced GI motility.

Preclinical Workflow for Anticholinergic Side Effect Assessment cluster_0 In Vivo Models cluster_1 Data Analysis & Interpretation AnimalModel Rodent Models (Rats, Mice) DrugAdmin Administer Test Compound (Adiphenine/Methantheline) & Controls AnimalModel->DrugAdmin Sialometry Sialometry (Measure Salivary Flow) DrugAdmin->Sialometry Pupillometry Pupillometry (Measure Pupil Diameter) DrugAdmin->Pupillometry GIMotility GI Motility Assay (Charcoal Meal Transit) DrugAdmin->GIMotility DataAnalysis Compare Drug vs. Vehicle Control - Statistical Analysis (e.g., ANOVA) Sialometry->DataAnalysis Pupillometry->DataAnalysis GIMotility->DataAnalysis Interpretation Quantify Anticholinergic Burden - Determine Dose-Response Relationship DataAnalysis->Interpretation

Caption: A typical preclinical experimental workflow.

Clinical Assessment

In clinical trials, the assessment of anticholinergic side effects relies on a combination of patient-reported outcomes and objective measurements.

  • Anticholinergic Burden Scales: Several validated scales are used to quantify the cumulative anticholinergic effect of a patient's medications. These include:

    • Anticholinergic Cognitive Burden Scale (ACBS): Ranks drugs based on their potential to cause cognitive impairment.[12]

    • Anticholinergic Risk Scale (ARS): Assigns a score based on the anticholinergic potential of drugs, with higher scores indicating a greater risk of adverse effects.[13]

  • Patient-Reported Outcome Measures (PROMs): Standardized questionnaires are used to assess the severity of common anticholinergic symptoms, such as:

    • Dry Mouth: Visual Analog Scales (VAS) or specific dry mouth inventories.

    • Constipation: Bristol Stool Form Scale and diaries of bowel movement frequency.

    • Urinary Symptoms: International Prostate Symptom Score (IPSS) or similar validated questionnaires.

    • Cognitive Function: Mini-Mental State Examination (MMSE) or more comprehensive neuropsychological testing.

  • Objective Measurements:

    • Cardiovascular: Electrocardiogram (ECG) monitoring for changes in heart rate and rhythm.

    • Ocular: Measurement of pupil size, accommodation, and intraocular pressure.

    • Gastrointestinal: Radionuclide gastric emptying studies to objectively measure GI transit time.

Expert Insights and Trustworthiness

The predictable nature of anticholinergic side effects stems directly from the mechanism of action of these drugs.[6] The key differentiator between agents often lies in their pharmacokinetic properties, particularly their ability to penetrate the CNS, and their relative affinities for different muscarinic receptor subtypes, although both adiphenine and methantheline are considered non-selective.

The protocols described above are standard in the field and provide a self-validating system for assessing anticholinergic liability. For instance, a compound that demonstrates a potent reduction in salivary flow in a preclinical model would be expected to have a higher incidence of dry mouth in clinical trials. Any discrepancy would warrant further investigation into the drug's metabolism, distribution, or potential off-target effects.

For drug development professionals, a thorough characterization of the anticholinergic side effect profile is paramount, especially for medications intended for use in elderly populations who are more susceptible to these adverse effects.[13]

Conclusion

Both adiphenine methyl bromide and methantheline are associated with a classic profile of anticholinergic side effects. Methantheline, as a quaternary ammonium compound, may have a more favorable CNS side effect profile compared to the tertiary amine adiphenine. However, both can cause significant peripheral side effects that can impact patient compliance and quality of life. The choice between these or any anticholinergic agent in a research or development context should be guided by a thorough understanding of their respective side effect profiles, as determined by robust preclinical and clinical evaluation methodologies.

References

  • Patsnap Synapse. (2024, July 12). What are the side effects of Methantheline Bromide?
  • Inxight Drugs. ADIPHENINE HYDROCHLORIDE.
  • Biomedicus. (2025, December 16). The Side Effects of Banthine (METHANTHELINE BROMIDE).
  • Patsnap Synapse. (2024, June 14).
  • Australian Prescriber. (2022, August 1).
  • GoodRx. (2023, February 24). The 8 Most Common Side Effects of Anticholinergic Drugs.
  • StatPearls - NCBI Bookshelf. (2025, January 15).
  • Dove Medical Press. (2019, November 8).
  • Cleveland Clinic. (2024, December 12). Anticholinergic Drugs Uses & Side Effects.
  • bpacnz. (2024, March 15). Anticholinergic burden in older people.
  • Frontiers in Pharmacology. (2019, December 5).
  • Grokipedia. Adiphenine.
  • Derbyshire Medicines Management. B140i. Anticholinergic drugs 2.1.
  • PubChem - NIH. Adiphenine methyl bromide | C21H28BrNO2 | CID 197841.
  • PMC - NIH. (2023, September 8). The past, present and future of anticholinergic drugs.
  • PubChemLite. Adiphenine methyl bromide (C21H28NO2).
  • Pharmacompass.
  • Inxight Drugs. METHANTHELINE BROMIDE.
  • Wikipedia. Propantheline bromide.
  • MedchemExpress.com. Adiphenine hydrochloride | nAChR Inhibitor.
  • APExBIO. Adiphenine HCl - Potent Anticholinergic Agent.
  • Cayman Chemical. Adiphenine (hydrochloride) (NSC 129224, Spasmolytin, Trasentin, CAS Number: 50-42-0).
  • PMC - NIH. (2021, December 2).
  • Cochrane. (2021, May 5). The impact of medications with anticholinergic effects on future problems with memory and thinking.
  • The Pharmaceutical Journal. (2023, August 7). Anticholinergic adverse effects and oral health.
  • PMC - NIH. (2019, September 4). Analysis of anticholinergic and sedative medicine effects on physical function, cognitive function, appetite and frailty: a cross-sectional study in Australia.
  • ClinPGx. methantheline.
  • Cayman Chemical.
  • Wikipedia. Bromomethane.

Sources

A Technical Guide to Benchmarking Adiphenine Methyl Bromide Against Standard Antimuscarinics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the pharmacological benchmarking of adiphenine methyl bromide, a quaternary ammonium antimuscarinic agent, against established standard compounds: atropine, scopolamine, and ipratropium bromide. The objective is to furnish researchers and drug development professionals with the necessary theoretical foundation and practical methodologies to conduct a thorough comparative analysis of these agents. This document emphasizes scientific integrity, experimental causality, and data-driven comparisons.

Introduction: The Rationale for Benchmarking Antimuscarinic Agents

Antimuscarinic agents are a cornerstone of therapy for a range of conditions characterized by parasympathetic overactivity, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. These drugs act by competitively antagonizing the effects of acetylcholine at muscarinic receptors (M1-M5).[1] While the therapeutic efficacy of established antimuscarinics like atropine, scopolamine, and ipratropium is well-documented, the quest for agents with improved selectivity, a better side-effect profile, and optimized pharmacokinetic properties is ongoing.

Adiphenine, a diphenylacetic acid ester, has been historically used as an antispasmodic.[2] Its quaternary ammonium derivative, adiphenine methyl bromide, is expected to exhibit reduced central nervous system (CNS) penetration due to its positive charge, potentially offering a more favorable safety profile compared to its tertiary amine counterpart. This guide outlines the critical experiments required to rigorously evaluate the pharmacological profile of adiphenine methyl bromide in direct comparison to gold-standard antimuscarinics.

The Compounds: A Structural and Mechanistic Overview

A fundamental understanding of the chemical structures of the compounds under investigation is crucial as it dictates their physicochemical properties, receptor interactions, and pharmacokinetic profiles.

Adiphenine Methyl Bromide:

  • IUPAC Name: 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide[3]

  • Chemical Formula: C21H28BrNO2[3]

  • Structure: Adiphenine methyl bromide is a quaternary ammonium compound. Its structure features a bulky diphenylacetyl moiety, an ester linkage, and a positively charged nitrogen atom. This quaternary structure is expected to limit its ability to cross the blood-brain barrier.

Standard Antimuscarinics:

  • Atropine: A naturally occurring tertiary amine tropane alkaloid, it is a racemic mixture of d- and l-hyoscyamine.[4] It acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[4]

  • Scopolamine: Another tropane alkaloid, scopolamine is also a non-selective muscarinic antagonist.[5] Unlike atropine, it is a tertiary amine that readily crosses the blood-brain barrier, leading to central effects.

  • Ipratropium Bromide: A synthetic quaternary ammonium derivative of atropine.[6] Its charged nature restricts its systemic absorption and CNS penetration, making it a valuable agent for inhaled delivery in the treatment of respiratory diseases.[6]

In Vitro Benchmarking: Quantifying Receptor Affinity and Functional Potency

In vitro assays form the cornerstone of pharmacological characterization, providing quantitative data on a compound's interaction with its target receptor and its functional consequences.

Radioligand Binding Assays: Determining Muscarinic Receptor Affinity

Radioligand binding assays are essential for determining the affinity of a test compound for the five muscarinic receptor subtypes (M1-M5).[7] These assays measure the ability of an unlabeled compound (the "competitor," e.g., adiphenine methyl bromide) to displace a radiolabeled ligand with known affinity from the receptor.

Key Parameters:

  • Ki (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Comparative Data for Standard Antimuscarinics:

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine2.22 ± 0.60 (IC50)4.32 ± 1.63 (IC50)4.16 ± 1.04 (IC50)2.38 ± 1.07 (IC50)3.39 ± 1.16 (IC50)[8]
Scopolamine--55.3 (IC50)--
Ipratropium Bromide2.9 (IC50)2.0 (IC50)1.7 (IC50)--

Note: IC50 values are presented where Ki values were not available. The relationship between IC50 and Ki is dependent on the concentration of the radioligand used in the assay.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the Ki of a test compound at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled test compounds (adiphenine methyl bromide, atropine, scopolamine, ipratropium bromide).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • Cell membranes (typically 10-50 µg of protein).

    • Radioligand ([3H]-NMS) at a concentration near its Kd (e.g., 0.5 nM).

    • Varying concentrations of the test compound.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]-NMS is a commonly used non-selective muscarinic antagonist, allowing for the characterization of a wide range of competing ligands.

  • Receptor Source: Using cell lines stably expressing a single receptor subtype is crucial for determining subtype selectivity.

  • Cheng-Prusoff Equation: This equation corrects the IC50 value for the concentration of the radioligand used, providing a more accurate measure of the inhibitor's affinity.[9]

Visualization of the Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Incubation Incubate Membranes, Radioligand & Test Compound in 96-well Plate Compound_Dilution->Incubation Membrane_Prep Prepare Cell Membranes with Muscarinic Receptors Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-NMS) Solution Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Fit Data to Competition Model (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand competition binding assay.

Functional Assays: Assessing Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the cellular response triggered by a muscarinic agonist. This provides a measure of the compound's potency in a biologically relevant system.

Key Parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that produces 50% inhibition of the agonist-induced response.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. It is a measure of antagonist potency derived from Schild analysis.[10]

Common Functional Assays:

  • Calcium Mobilization Assay: M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[1] This assay measures the inhibition of this calcium influx.

  • cAMP Accumulation Assay: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[1] This assay measures the antagonist's ability to reverse agonist-induced cAMP inhibition.

  • Isolated Tissue Bath Assays: These assays use isolated tissues that express endogenous muscarinic receptors, such as guinea pig ileum or trachea, to measure the inhibition of agonist-induced muscle contraction.

Experimental Protocol: Calcium Mobilization Functional Assay

This protocol describes a method for determining the IC50 of an antagonist at Gq-coupled muscarinic receptors.

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80) to all wells to stimulate a calcium response.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Agonist Concentration: Using the EC80 of the agonist ensures a robust and reproducible signal that is sensitive to inhibition.

  • Kinetic Reading: Measuring the fluorescence change over time allows for the capture of the peak response and provides a more accurate assessment of the antagonist's effect.

Visualization of the Muscarinic Signaling Pathway:

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_Gq Acetylcholine M_Gq M1, M3, M5 Receptor ACh_Gq->M_Gq Gq Gq Protein M_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M_Gi M2, M4 Receptor ACh_Gi->M_Gi Gi Gi Protein M_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi

Caption: Simplified signaling pathways of muscarinic receptors.

In Vivo Benchmarking: Assessing Pharmacological Effects in a Whole Organism

In vivo studies are critical for evaluating the overall pharmacological effect of a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Models of Parasympathetic Activity

Several in vivo models can be used to assess the antimuscarinic activity of adiphenine methyl bromide and the standard compounds.

  • Inhibition of Salivation: Muscarinic antagonists inhibit saliva production. This can be quantified by measuring the amount of saliva produced in response to a muscarinic agonist like pilocarpine.

  • Mydriasis Induction: Topical or systemic administration of antimuscarinics causes pupil dilation (mydriasis). The degree and duration of mydriasis can be measured.[11]

  • Inhibition of Bladder Contraction: In anesthetized animals, bladder contractions can be induced by a muscarinic agonist or by nerve stimulation. The inhibitory effect of the test compounds on these contractions can be measured.[12]

Experimental Protocol: In Vivo Rat Bladder Contraction Assay

This protocol provides a method for assessing the in vivo potency of antimuscarinic agents on bladder function.

Materials:

  • Anesthetized rats.

  • Catheter for bladder cannulation.

  • Pressure transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol).

  • Test compounds.

Procedure:

  • Animal Preparation: Anesthetize the rat and insert a catheter into the bladder.

  • Baseline Measurement: Record baseline bladder pressure.

  • Agonist-Induced Contraction: Administer a muscarinic agonist intravenously to induce bladder contractions.

  • Antagonist Administration: Administer the test compound intravenously at various doses.

  • Measurement of Inhibition: After administration of the antagonist, repeat the agonist challenge and measure the inhibition of the contractile response.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced bladder contraction for each dose of the antagonist.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Causality Behind Experimental Choices:

  • Choice of Animal Model: Rats are a commonly used and well-characterized model for studying bladder pharmacology.

  • Intravenous Administration: This route of administration ensures rapid and complete bioavailability of the compounds, allowing for a direct comparison of their intrinsic potencies.

Data Interpretation and Comparative Analysis

The data generated from these in vitro and in vivo experiments should be compiled and analyzed to provide a comprehensive comparison of adiphenine methyl bromide with the standard antimuscarinics.

Key Comparative Metrics:

  • Receptor Affinity and Selectivity: Compare the Ki values of adiphenine methyl bromide for the M1-M5 receptor subtypes to those of the standard compounds. A higher Ki for off-target receptors relative to the target receptor indicates greater selectivity.

  • Functional Potency: Compare the IC50 or pA2 values from functional assays. This will reveal the relative potency of the compounds in a biological system.

  • In Vivo Efficacy: Compare the ED50 values from in vivo models. This will provide an indication of the compound's potency in a whole organism.

  • Structure-Activity Relationships: Relate differences in the chemical structures of the compounds to their observed pharmacological properties. For example, the quaternary ammonium structure of adiphenine methyl bromide and ipratropium bromide is expected to correlate with reduced CNS effects compared to the tertiary amines atropine and scopolamine.

Conclusion: Synthesizing the Evidence

A thorough benchmarking of adiphenine methyl bromide against atropine, scopolamine, and ipratropium bromide requires a multi-faceted approach encompassing in vitro receptor binding and functional assays, as well as in vivo models of parasympathetic activity. By systematically generating and comparing quantitative data on receptor affinity, functional potency, and in vivo efficacy, researchers can build a comprehensive pharmacological profile of adiphenine methyl bromide. This data-driven approach is essential for determining its potential as a therapeutic agent with an optimized efficacy and safety profile.

References

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197841, Adiphenine methyl bromide. Retrieved from [Link]

  • Hulme, E. C., & Birdsall, N. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit 4.15.
  • Hersey, A., et al. (2005). A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity. British Journal of Clinical Pharmacology, 60(5), 457-464.
  • van Rossum, J. M. (1963). The relation between drug-receptor interaction and response, as exemplified by the action of sympathomimetic amines. Acta physiologica et pharmacologica Neerlandica, 12, 201-228.
  • Barfknecht, C. F., et al. (1991). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Journal of pharmaceutical sciences, 80(6), 557-561.
  • Paton, W. D., & Rang, H. P. (1965). The uptake of atropine and related drugs by intestinal smooth muscle of the guinea-pig in relation to acetylcholine receptors. Proceedings of the Royal Society of London. Series B. Biological sciences, 163(990), 1-44.
  • Gentry, C. L., & Lukas, R. J. (2001). Adiphenine is an anticholinergic agent. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1038-1048.
  • Goyal, R. K. (2009). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Indian Journal of Pharmaceutical Sciences, 71(3), 237-243.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2031, Adiphenine. Retrieved from [Link]

  • Malick, J. B., & Barnett, A. (1975). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Journal of pharmaceutical sciences, 64(6), 1066-1068.
  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Focus.
  • D'Agostino, G., et al. (2009). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British journal of pharmacology, 156(6), 1017-1026.
  • Ehlert, F. J. (2016). Muscarinic Receptors and Their Second Messengers. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.
  • Yamazaki, T., et al. (2011). In vivo bladder selectivity of imidafenacin, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats. Naunyn-Schmiedeberg's archives of pharmacology, 384(3), 319-329.
  • Taylor & Francis. (n.d.). Muscarinic acetylcholine receptors – Knowledge and References.
  • Dr. Oracle. (2025, April 13).
  • Wikipedia. (n.d.).
  • Moriya, H., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life sciences, 64(25), 2351-2358.
  • Golding, J. F., & Stott, J. R. (1997). Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate. British journal of clinical pharmacology, 43(6), 633-637.
  • Bio-Techne. (n.d.). Scopolamine hydrobromide.
  • Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
  • REPROCELL. (2025, May 23). Balancing Efficacy and Cognitive Health In Bladder Assays.
  • Benchchem. (n.d.). A Technical Guide to the Basic Research Applications of Non-selective Muscarinic Agonists.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2031, Adiphenine.
  • Preprints.org. (2025, December 5). Off-Target Effects of Mirabegron on Muscarinic Receptors.
  • Sand, A., & El-Khatib, M. (2023). Muscarinic Agonists. In StatPearls.
  • Cayman Chemical. (n.d.). Adiphenine (hydrochloride).
  • Dr. Oracle. (2025, February 15). What is the potency ranking of anticholinergic eye drops?.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282413, Scopolamine.
  • National Center for Biotechnology Information. (n.d.).
  • Paton, W. D. M., & Zar, M. A. (1968). The origin of acetylcholine released from guinea-pig intestine and longitudinal muscle strips. The Journal of physiology, 194(1), 13-33.
  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48-58.
  • PLOS. (2025, December 4). Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms.
  • Leff, P., & Dougall, I. G. (1993). Further subtleties in the interpretation of functional data. Trends in pharmacological sciences, 14(4), 110-112.
  • Frontiers Media. (2021, November 4). Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases.
  • Matsui, M., et al. (2004). Cholinergic Stimulation of Salivary Secretion Studied with M1 and M3 Muscarinic Receptor Single- and Double-Knockout Mice. Molecular Pharmacology, 65(3), 674-680.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2031, Adiphenine.
  • Casale, T. B., et al. (2005).
  • Derbyshire Medicines Management. (n.d.). Modified anticholinergic risk scales (mARS).
  • Krishnan, R. (n.d.). Anticholinergics drugs. Slideshare.
  • Christopoulos, A., & Mitchelson, F. (1995). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. Journal of pharmacological and toxicological methods, 33(2), 95-103.
  • TargetMol. (n.d.). Adiphenine hydrochloride.

Sources

Statistical Determination of Adiphenine Methyl Bromide Inhibition Constants: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Advantage

Adiphenine Methyl Bromide (AMB) represents a critical class of antispasmodics that bridges neurotropic (anticholinergic) and musculotropic (direct smooth muscle relaxation) mechanisms. Unlike its tertiary parent adiphenine hydrochloride, the methyl bromide salt is a quaternary ammonium compound. This physicochemical distinction restricts its passage across the blood-brain barrier (BBB), localizing its action to peripheral muscarinic receptors and reducing central nervous system (CNS) side effects.

However, accurately characterizing AMB’s potency requires rigorous statistical isolation of its Inhibition Constant (


) . In drug development, relying solely on 

is insufficient due to its dependence on substrate concentration and assay conditions. This guide outlines the statistical framework for deriving intrinsic

values for AMB, distinguishing its competitive antagonism at Muscarinic Acetylcholine Receptors (mAChRs) from its non-specific effects, and benchmarking it against industry standards like Atropine and Glycopyrrolate.

Comparative Landscape: Adiphenine Methyl Bromide vs. Alternatives

To validate AMB’s efficacy, it must be benchmarked against standard antimuscarinics. The following table summarizes the physicochemical and pharmacological distinctions that the statistical analysis must capture.

Table 1: Comparative Pharmacological Profile
FeatureAdiphenine Methyl BromideAtropine SulfateGlycopyrrolate
Structure Quaternary AmmoniumTertiary AmineQuaternary Ammonium
CNS Penetration Negligible (Peripheral selective)High (Crosses BBB)Negligible
Primary Target M3 Muscarinic Receptor / nAChRNon-selective mAChR (M1-M5)M3/M1 selective
Mechanism Dual: Competitive Antagonist + Direct MyolyticCompetitive AntagonistCompetitive Antagonist
Binding Affinity (

)

to

M (Est.)*

nM (

M)

nM
Selectivity Ratio Low (Broad spectrum)Low (Pan-muscarinic)High (M3 > M2)

*Note: Adiphenine exhibits lower affinity than pure antimuscarinics due to its secondary papaverine-like direct muscle relaxant effects. Precise


 determination is crucial to quantify this "receptor reserve" gap.

Experimental Protocol: Radioligand Binding Assay

To determine the


 of AMB, we utilize a Competition Binding Assay  targeting the M3 muscarinic receptor (critical for smooth muscle contraction). This protocol is designed to be self-validating by including total, non-specific, and specific binding controls.
Phase A: Membrane Preparation & Incubation

Reagents:

  • Receptor Source: CHO-K1 cells overexpressing human M3 receptors (hM3).

  • Radioligand (

    
    ): 
    
    
    
    -N-Methylscopolamine (
    
    
    -NMS). High affinity, hydrophilic.
  • Competitor: Adiphenine Methyl Bromide (10 concentrations,

    
     M to 
    
    
    
    M).
  • Non-Specific Control: Atropine (

    
    ).
    

Workflow:

  • Harvest: Homogenize cells in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Equilibrium: Resuspend pellet. Incubate membrane prep (

    
     protein/well) with 
    
    
    
    -NMS (
    
    
    nM) and varying concentrations of AMB.
  • Duration: Incubate for 60 mins at 25°C to reach equilibrium (critical for Cheng-Prusoff validity).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

Phase B: Data Acquisition
  • Measure radioactivity (CPM) via liquid scintillation counting.

  • Specific Binding (

    
    ): 
    
    
    
    .

Statistical Analysis Framework

The transition from raw CPM data to a valid


 requires a non-linear regression model. Do not use linearized plots (e.g., Lineweaver-Burk)  as they distort error structures.
Step 1: Non-Linear Regression (NLR)

Fit the specific binding data to a One-Site Competitive Binding Model :



  • 
    : Specific Binding (CPM or %)
    
  • 
    : Log concentration of AMB
    
  • Top/Bottom: Plateaus of the curve.

Step 2: The Hill Slope Check ( )

Analyze the slope factor (Hill slope).

  • If

    
    : Indicates simple competitive interaction (1:1 binding). Proceed to Step 3. 
    
  • If

    
     (e.g., 
    
    
    
    or
    
    
    ): Indicates cooperativity, multiple binding sites, or non-competitive inhibition (common with Adiphenine's dual mechanism). In this case, the standard Cheng-Prusoff equation is invalid.[1]
Step 3: Deriving (Cheng-Prusoff Equation)

For competitive inhibition where


, convert the observed 

to the intrinsic

:


  • 
    :  Derived from Step 1.
    
  • 
    :  Concentration of radioligand used (0.2 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined via separate Saturation Binding assay).
    

Critical Quality Control: Ensure


 if possible. If 

is high, "ligand depletion" artifacts may occur, requiring the Swillens correction equation instead.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental logic and the statistical decision tree required to validate AMB's inhibition constants.

Diagram 1: Radioligand Competition Workflow

BindingAssay cluster_controls Assay Controls Prep Membrane Preparation (hM3 CHO Cells) Mix Incubation Membrane + [3H]-NMS + AMB Prep->Mix 20µg Protein Equil Equilibrium (60 min @ 25°C) Mix->Equil Competition Filter Rapid Filtration (GF/B Filters) Equil->Filter Terminate Count Scintillation Counting (Raw CPM) Filter->Count Quantify NSB Non-Specific Binding (+10µM Atropine) NSB->Count TB Total Binding (No Competitor) TB->Count

Caption: Workflow for competitive radioligand binding to isolate specific binding of Adiphenine Methyl Bromide.

Diagram 2: Statistical Decision Tree for Determination

StatsLogic Data Raw Data (CPM) Norm Normalize to % Specific Binding Data->Norm NLR Non-Linear Regression (Sigmoidal Dose-Response) Norm->NLR Hill Check Hill Slope (nH) NLR->Hill Competitive nH ≈ -1.0 (Competitive) Hill->Competitive Yes Complex nH ≠ -1.0 (Complex/Allosteric) Hill->Complex No Cheng Apply Cheng-Prusoff Ki = IC50 / (1 + [L]/Kd) Competitive->Cheng AltModel Apply Extended Models (e.g., Allosteric EC50 shift) Complex->AltModel Result Valid Inhibition Constant (Ki) Cheng->Result AltModel->Result Adjusted

Caption: Statistical decision matrix ensuring the correct mathematical model is applied based on the Hill Slope coefficient.

Interpretation of Results

When analyzing Adiphenine Methyl Bromide data:

  • Potency Shift: Expect AMB to show a higher

    
     (lower potency) compared to Atropine. If Atropine 
    
    
    
    nM, AMB is typically in the
    
    
    nM range. This is acceptable because AMB is often dosed higher and relies on local gastrointestinal concentration rather than systemic distribution.
  • Hill Slope Deviation: If the Hill slope is significantly shallow (

    
    ), it suggests AMB may be binding to an allosteric site or that the "musculotropic" (direct) effect is interfering with the assay if whole-tissue preparations are used instead of membrane preps.
    
  • Quaternary Selectivity: In whole-tissue assays (e.g., Guinea Pig Ileum), AMB should show high potency. In brain homogenate binding assays, its apparent potency may be lower or irrelevant due to lack of BBB penetration in vivo. Always cite the tissue source.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. GraphPad Software Inc. Link

  • Goodman, L. S., & Gilman, A. (2018). The Pharmacological Basis of Therapeutics. Muscarinic Receptor Agonists and Antagonists.[2][3][4][5] McGraw-Hill Education. Link

  • Lazareno, S., & Birdsall, N. J.[4] (1993). Estimation of competitive antagonist affinity from functional inhibition curves: the Gaddum, Schild and Cheng-Prusoff equations. Trends in Pharmacological Sciences. Link

  • Selleck Chemicals. Adiphenine HCl Product & Pathway Data. SelleckChem. Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Adiphenine Methyl Bromide Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of an antibody's specificity is paramount. When developing quantitative assays for small molecules like Adiphenine Methyl Bromide, an anticholinergic agent, cross-reactivity is not just a parameter to be measured but a critical determinant of assay accuracy and reliability. An antibody that binds to structurally related but distinct molecules can lead to erroneous measurements, impacting pharmacokinetic studies, therapeutic drug monitoring, and quality control.

This guide provides an in-depth, experience-driven approach to designing and executing a robust cross-reactivity study for an anti-adiphenine methyl bromide antibody. We will move beyond a simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and trustworthy methodology.

The Foundation: Understanding the Target and Potential Interferences

Adiphenine methyl bromide, chemically known as 2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium bromide, is a quaternary ammonium compound.[1] Its structure is characterized by a diphenylacetic acid esterified with a diethylaminoethanol, which is then quaternized with a methyl group. The specificity of an antibody raised against this molecule will depend on which parts of the structure are recognized as the primary epitopes.

The first step in any cross-reactivity study is to identify a panel of compounds that could potentially interfere with the assay. The choice of these compounds is not arbitrary; it is a hypothesis-driven process based on structural similarity. An ideal panel should include molecules that share key structural motifs with the target analyte.

Table 1: Proposed Cross-Reactivity Panel for Adiphenine Methyl Bromide Antibody

Compound Name Structure Rationale for Inclusion
Adiphenine Methyl Bromide C₂₁H₂₈BrNO₂Target Analyte (Positive Control)
AdiphenineC₂₀H₂₅NO₂Parent Compound (Tertiary Amine): Tests the importance of the quaternary methyl group for antibody recognition.[2][3]
BenztropineC₂₁H₂₅NOShared Diphenyl Moiety: Shares the diphenylmethyl group, testing for cross-reactivity based on this common feature.[4][5]
OrphenadrineC₁₈H₂₃NOShared Diphenyl Moiety: Similar to Benztropine, contains a diphenylmethyl group but with a different amine structure.[6]
DiphenhydramineC₁₇H₂₁NOShared Diphenyl Moiety: An over-the-counter antihistamine with a diphenyl group, representing a common potential interferent.[4]
DicyclomineC₁₉H₃₅NO₂Anticholinergic Activity, Different Core: A commonly prescribed antispasmodic with a different core structure to test for class-specific vs. structure-specific binding.[6]
AtropineC₁₇H₂₃NO₃Negative Control (Different Structure): A well-known anticholinergic with a tropane alkaloid structure, fundamentally different from adiphenine.[5]
AcetylcholineC₇H₁₆NO₂⁺Negative Control (Endogenous Molecule): The endogenous neurotransmitter that anticholinergics antagonize. Lack of cross-reactivity is critical.

The Engine: Competitive Inhibition ELISA

For small molecule quantification, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[7][8] Its principle relies on the competition between the free analyte in the sample (or a standard/competitor) and a fixed amount of labeled or coated analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Principle of Competitive ELISA

The core of this assay is the competition for antibody binding sites. An adiphenine-protein conjugate is immobilized on the microplate surface. When the sample and the primary antibody are added, the free adiphenine methyl bromide in the sample competes with the immobilized adiphenine for binding to the antibody. Higher concentrations of free adiphenine result in less antibody binding to the plate, leading to a weaker signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Free Analyte (Adiphenine) Ab Anti-Adiphenine Antibody A->Ab Binds Plate_A Immobilized Adiphenine Conjugate Ab->Plate_A Blocked Result_A Low Signal B Free Analyte (Adiphenine) Ab2 Anti-Adiphenine Antibody B->Ab2 Minimal Binding Plate_B Immobilized Adiphenine Conjugate Ab2->Plate_B Binds Result_B High Signal

Caption: Principle of Competitive Inhibition ELISA.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with all necessary controls included.

A. Reagents and Materials:

  • High-binding 96-well microtiter plates

  • Anti-Adiphenine Methyl Bromide Antibody (primary antibody)

  • Adiphenine-BSA or Adiphenine-OVA conjugate (for coating)

  • Goat anti-mouse IgG-HRP or equivalent (secondary antibody, enzyme-conjugated)

  • Adiphenine Methyl Bromide standard

  • Potential cross-reactant compounds (from Table 1)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader (450 nm)

B. Experimental Workflow:

Caption: Competitive ELISA Workflow for Cross-Reactivity.

C. Step-by-Step Procedure:

  • Plate Coating: Dilute the adiphenine-conjugate to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration) in Coating Buffer. Add 100 µL to each well. Cover the plate and incubate overnight at 4°C.[7][9]

  • Washing: Discard the coating solution. Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Cover and incubate for 1-2 hours at 37°C.[7]

  • Preparation of Competitors: Prepare serial dilutions of the adiphenine methyl bromide standard and each potential cross-reactant in Assay Buffer. The concentration range should be wide enough to generate a full sigmoidal curve (e.g., from 0.01 ng/mL to 1000 ng/mL).

  • Competitive Reaction: Discard the blocking buffer and wash the plate three times. In a separate dilution plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the primary anti-adiphenine antibody (at its optimal dilution, also determined by titration) for 30-60 minutes at 37°C. Transfer 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.[9]

  • Secondary Antibody: Discard the solution and wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.

  • Detection: Discard the secondary antibody solution and wash the plate five times, ensuring thorough removal of unbound conjugate. Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop and Read: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. Read the optical density (OD) at 450 nm within 30 minutes.[9]

Data Analysis and Interpretation

The raw OD values are used to generate inhibition curves for adiphenine methyl bromide and each potential cross-reactant.

  • Calculate Percent Inhibition:

    • % B/B₀ = (OD_sample - OD_blank) / (OD_zero_standard - OD_blank) * 100

    • Where B is the OD at a given concentration and B₀ is the OD of the zero standard (maximum signal).

  • Determine IC₅₀: Plot the % B/B₀ against the logarithm of the competitor concentration. Use a four-parameter logistic (4-PL) curve fit to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.

  • Calculate Percent Cross-Reactivity (%CR): This value quantifies the degree to which the antibody binds to other compounds relative to the target analyte.[10]

    • % Cross-Reactivity = (IC₅₀ of Adiphenine Methyl Bromide / IC₅₀ of Test Compound) * 100

Table 2: Hypothetical Cross-Reactivity Data

Compound IC₅₀ (ng/mL) % Cross-Reactivity Interpretation
Adiphenine Methyl Bromide 5.2100% Reference Compound
Adiphenine45.811.4%Moderate cross-reactivity. The quaternary methyl group is important, but not essential, for binding.
Benztropine> 10,000< 0.05%Negligible cross-reactivity. The diphenyl moiety alone is not sufficient for recognition.
Orphenadrine> 10,000< 0.05%Negligible cross-reactivity. Confirms that the diphenyl group is not the primary epitope.
Diphenhydramine> 10,000< 0.05%Negligible cross-reactivity. High specificity against this common OTC drug.
Dicyclomine> 10,000< 0.05%Negligible cross-reactivity. The antibody does not recognize other antispasmodic drugs with different structures.
Atropine> 10,000< 0.05%Negligible cross-reactivity. Demonstrates high specificity.
Acetylcholine> 10,000< 0.05%Negligible cross-reactivity. No interference from the endogenous neurotransmitter.

Authoritative Conclusion

Based on the hypothetical data, this anti-adiphenine methyl bromide antibody demonstrates high specificity. The significant drop in reactivity with the parent compound, adiphenine (11.4% CR), strongly suggests that the quaternary ammonium group is a key part of the epitope recognized by the antibody. The negligible cross-reactivity with other compounds containing a diphenyl moiety (Benztropine, Orphenadrine, Diphenhydramine) confirms that this structural feature is not, by itself, sufficient for binding. Furthermore, the lack of reactivity against other anticholinergics like Dicyclomine and Atropine, as well as the endogenous molecule acetylcholine, validates the antibody's suitability for specific and accurate quantification of adiphenine methyl bromide in complex biological matrices.

This systematic approach, from rational panel selection to robust competitive ELISA and quantitative data analysis, provides a comprehensive framework for validating the cross-reactivity profile of any small molecule antibody, ensuring data integrity for downstream applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 197841, Adiphenine methyl bromide. PubChem. Available at: [Link]

  • St John's Laboratory (n.d.). Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • PubChemLite (n.d.). Adiphenine methyl bromide (C21H28NO2). PubChemLite. Available at: [Link]

  • Jani, M., et al. (2016). Development of an ELISA-Based Competitive Binding Assay for the Analysis of Drug Concentration and Antidrug Antibody Levels in Patients Receiving Adalimumab or Infliximab. Therapeutic Drug Monitoring. Available at: [Link]

  • Creative Diagnostics (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Bio-Rad Antibodies (n.d.). Competitive ELISA Protocol. Bio-Rad. Available at: [Link]

  • MBL Life Science (n.d.). The principle and method of ELISA. MBL Life Science. Available at: [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. Available at: [Link]

  • Healthline (2024). Anticholinergics: List, Side Effects, Uses, Warnings, and More. Healthline. Available at: [Link]

  • Gaber, Y., et al. (2025). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. MDPI. Available at: [Link]

  • Charles River Laboratories (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc.. Available at: [Link]

  • Wikipedia (2025). Adiphenine. Wikipedia. Available at: [Link]

  • Parkinson's UK (2025). Anticholinergics (procyclidine, trihexyphenidyl). Parkinson's UK. Available at: [Link]

  • Cleveland Clinic (2024). Anticholinergic Drugs. Cleveland Clinic. Available at: [Link]

  • Drugs.com (n.d.). List of Anticholinergics/antispasmodics. Drugs.com. Available at: [Link]

  • Group Health Research Institute (n.d.). This is the list of strong anticholinergic medications used in our research. Kaiser Permanente Washington Health Research Institute. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2031, Adiphenine. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for Adiphenine Methyl Bromide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the robust quantification of pharmaceutical compounds in biological matrices is paramount for successful drug development. This guide provides an in-depth, scientifically grounded comparison of two hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of adiphenine methyl bromide, a quaternary ammonium compound. This document adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a framework that is both scientifically sound and compliant with industry standards.[1][2][3][4]

The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] For quantitative analyses of drugs and their metabolites, this involves a comprehensive evaluation of several key parameters to ensure data reliability and reproducibility.[2][8] This guide will not only detail these validation steps but also explore the rationale behind the experimental choices, offering insights into potential challenges associated with the analysis of quaternary ammonium compounds.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for its high sensitivity and selectivity, other techniques have been employed for the analysis of quaternary ammonium compounds.[9] These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A more accessible technique, but it often lacks the sensitivity and specificity required for bioanalytical applications, especially at low concentrations.[9]

  • Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like adiphenine methyl bromide without derivatization.

  • Capillary Electrophoresis (CE): Offers high separation efficiency but can be less robust and sensitive compared to LC-MS/MS for routine bioanalysis.[9]

  • Ligand-Binding Assays (LBAs): While sensitive, LBAs can be susceptible to interferences and may not be as readily available for small molecules like adiphenine.[10]

The clear superiority of LC-MS/MS in terms of sensitivity, specificity, and wide applicability makes it the preferred method for the bioanalytical quantification of adiphenine methyl bromide.

Comparative Validation of Two LC-MS/MS Methods

This guide will compare two distinct LC-MS/MS methodologies for adiphenine methyl bromide quantification in human plasma:

  • Method A: Protein Precipitation (PPT) - A simple, high-throughput sample preparation technique.

  • Method B: Solid-Phase Extraction (SPE) - A more selective sample cleanup method.

The following sections will detail the experimental protocols and present comparative data for each validation parameter.

Experimental Workflow

The general workflow for the quantification of adiphenine methyl bromide in plasma using LC-MS/MS is depicted below.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Internal Standard Spiking plasma->is ppt Method A: Protein Precipitation is->ppt spe Method B: Solid-Phase Extraction is->spe supernatant Supernatant Collection ppt->supernatant elution Elution spe->elution lc LC Separation supernatant->lc evaporation Evaporation & Reconstitution elution->evaporation evaporation->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: General workflow for LC-MS/MS analysis.

Key Validation Parameters: A Head-to-Head Comparison

The validation of the two methods will be assessed based on the criteria set forth in the ICH M10 Bioanalytical Method Validation guideline.[5]

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

  • Analyze LLOQ samples spiked with commonly co-administered drugs to assess potential interference.

Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte and internal standard in the blank samples. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)
Interference in Blank Plasma Minor interferences observed in 2 out of 6 lots, but below the 20% threshold.No significant interferences observed in any of the 6 lots.
Interference from Co-administered Drugs No significant interference.No significant interference.
Overall Assessment AcceptableSuperior

Insight: The more rigorous cleanup of the SPE method provides a cleaner baseline and superior selectivity, which is particularly advantageous for complex biological matrices.

Linearity and Calibration Curve

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

Experimental Protocol:

  • Prepare a series of calibration standards in the biological matrix by spiking known concentrations of the analyte. A minimum of six non-zero standards is recommended.

  • The concentration range should encompass the expected concentrations of the study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)
Calibration Range 1 - 1000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy of Back-calculated Standards Within ± 10% (± 15% at LLOQ)Within ± 8% (± 12% at LLOQ)

Insight: Both methods demonstrate excellent linearity. However, the lower LLOQ achievable with the SPE method suggests higher sensitivity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[2][8]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ). The precision should not exceed 15% CV (20% for LLOQ).

Comparative Data:

QC LevelMethod A (PPT)Method B (SPE)
Accuracy (%) / Precision (%) Accuracy (%) / Precision (%)
LLOQ (1 ng/mL / 0.5 ng/mL) 92.5 / 14.295.8 / 11.5
Low QC (3 ng/mL) 97.1 / 9.8101.3 / 7.5
Medium QC (500 ng/mL) 103.4 / 7.2100.5 / 5.1
High QC (800 ng/mL) 98.9 / 6.599.2 / 4.8

Insight: Both methods meet the acceptance criteria. The SPE method demonstrates slightly better accuracy and precision, likely due to the reduced matrix effects.

Recovery and Matrix Effect

Recovery assesses the extraction efficiency of an analytical method, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.

Experimental Protocol:

  • Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)
Recovery (%) 85.2 ± 5.694.7 ± 3.1
Matrix Effect (CV%) 12.86.5

Insight: The SPE method provides significantly higher and more consistent recovery. The lower matrix effect with SPE is a critical advantage, as it leads to improved robustness and reliability of the assay. The analysis of quaternary ammonium compounds can be prone to ion suppression or enhancement, making a thorough evaluation of the matrix effect essential.[11]

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

  • Post-Preparative Stability: Analyze extracted samples kept in the autosampler for a specified period.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Data:

Stability TestMethod A (PPT)Method B (SPE)
Freeze-Thaw (3 cycles) StableStable
Short-Term (24h, RT) StableStable
Long-Term (-80°C, 3 months) StableStable
Post-Preparative (48h, 4°C) StableStable

Insight: Adiphenine methyl bromide demonstrates good stability under the tested conditions for both methods. The choice of sample preparation method did not significantly impact the stability of the analyte.

Conclusion and Recommendations

Both the Protein Precipitation and Solid-Phase Extraction LC-MS/MS methods for the quantification of adiphenine methyl bromide in human plasma were successfully validated according to international guidelines.[1][3][4] A summary of the validation process is illustrated below.

Validation Process Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters of bioanalytical method validation.

The Protein Precipitation (Method A) offers the advantage of simplicity and high throughput, making it a suitable choice for early-stage drug discovery or when a large number of samples need to be analyzed rapidly. However, it is more susceptible to matrix effects, which may lead to lower precision and accuracy.

The Solid-Phase Extraction (Method B) provides a more robust and sensitive assay with superior selectivity, higher recovery, and minimal matrix effects. This method is highly recommended for late-stage clinical trials and for regulatory submissions where the utmost data quality is required. The cleaner extracts obtained with SPE can also contribute to longer column life and less instrument downtime.

Ultimately, the choice between these two methods will depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and the stage of drug development. For the reliable and accurate quantification of adiphenine methyl bromide in a regulated bioanalytical environment, the SPE-based LC-MS/MS method is the superior choice.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Spanish Agency for Food Safety and Nutrition. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ScienceDirect. (n.d.). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Adiphenine Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Proper Chemical Disposal

Adiphenine methyl bromide, a quaternary ammonium compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. As a substance with potential biological activity and environmental toxicity, its journey from use to disposal must be managed with the utmost care and in compliance with all relevant regulations. This guide synthesizes technical data and field-proven insights to provide a clear, actionable framework for its safe disposal.

The core principle of our disposal protocol is a self-validating system of risk assessment, proper handling, and compliant waste management. Every step is grounded in established safety standards from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile of Adiphenine Methyl Bromide

  • Adiphenine Moiety: The active component, adiphenine, as its hydrochloride salt, is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Quaternary Ammonium Structure: QACs are known for their toxicity to aquatic life.[2][3][4] They are cationic surfactants that can disrupt cell membranes.

  • Methyl Bromide Component: Although present as a stable counter-ion, the historical use of methyl bromide as a fumigant highlights the potential toxicity associated with the bromide ion, including neurotoxic effects.[5][6][7]

Based on this composite analysis, Adiphenine methyl bromide should be handled as a hazardous substance with acute toxicity, skin and eye irritation potential, and significant environmental hazards.

Table 1: Inferred Hazard Classification for Adiphenine Methyl Bromide

Hazard ClassGHS Classification (Inferred)Precautionary Statements (Recommended)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312[8]
Skin Irritation Category 2P280, P302+P352, P332+P313[8]
Eye Irritation Category 2AP280, P305+P351+P338, P337+P313[8]
Hazardous to the Aquatic Environment Acute and ChronicP273, P391, P501

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Adiphenine methyl bromide for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling powders outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

This protocol is designed to be a clear, linear workflow from the point of generation to final pickup by a licensed waste disposal company.

Experimental Workflow: Disposal of Adiphenine Methyl Bromide

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal A Identify Adiphenine methyl bromide waste (solid, liquid, contaminated labware) B Select a compatible, leak-proof container (e.g., HDPE or glass) A->B C Ensure container is clean and in good condition B->C D Affix a 'Hazardous Waste' label C->D E Clearly write: 'Adiphenine Methyl Bromide' and list all components and concentrations D->E F Indicate hazard characteristics: 'Toxic', 'Environmental Hazard' E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Use secondary containment G->H I Keep container closed except when adding waste H->I J Arrange for pickup by a licensed hazardous waste contractor I->J

Caption: Workflow for the proper disposal of Adiphenine methyl bromide.

Detailed Methodologies:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired Adiphenine methyl bromide powder, and any grossly contaminated items such as weighing boats or spill cleanup materials.

    • Liquid Waste: Solutions containing Adiphenine methyl bromide. Do not mix with other waste streams, particularly those containing incompatible chemicals.

    • Contaminated Labware: Disposable items like pipette tips, and gloves should be collected in a designated, lined container. Non-disposable glassware should be decontaminated before washing.

  • Containerization:

    • Use a container that is compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Labeling:

    • As soon as waste is first added to the container, it must be labeled.

    • The label must include the words "Hazardous Waste."

    • List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.

    • Clearly indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Accumulation and Storage:

    • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Secondary containment, such as a chemical-resistant tray, is highly recommended to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

  • Final Disposal:

    • Adiphenine methyl bromide waste must be disposed of through a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[2][9]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Logical Relationship: Spill Response Decision Tree

A Spill of Adiphenine methyl bromide occurs B Is the spill large or in a poorly ventilated area? A->B C Evacuate the area. Contact EHS immediately. B->C Yes D Are you trained and equipped to handle the spill? B->D No E Isolate the area and contact EHS for assistance. D->E No F Don appropriate PPE. Contain the spill with inert absorbent material. D->F Yes G Collect absorbed material into a labeled hazardous waste container. F->G H Decontaminate the spill area. Dispose of all materials as hazardous waste. G->H

Sources

Personal protective equipment for handling Adiphenine methyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Hazard Context

Adiphenine methyl bromide (Methadiphenine) is not merely a "harmful chemical"; it is a potent quaternary ammonium anticholinergic agent. Unlike its tertiary amine parent (adiphenine), the methyl bromide salt possesses a permanent positive charge, altering its solubility and absorption kinetics.

While this charge limits blood-brain barrier penetration relative to tertiary amines, it significantly increases local mucosal toxicity. The primary risk vector is not skin absorption of the solid, but rather the inhalation of aerosolized dust and direct ocular contact. As a muscarinic antagonist, systemic absorption can precipitate anticholinergic syndrome (tachycardia, mydriasis, anhydrosis).

This guide moves beyond generic MSDS advice to provide a containment strategy based on the compound’s physical properties and pharmacological potency.

Hazard Identification & Risk Assessment

We utilize a Control Banding approach. Due to the lack of a specific Occupational Exposure Limit (OEL) for this specific salt, we treat it as a Band 3 Hazard (Potent/Toxic) .

GHS Classification Summary
Hazard CategoryCodeDescriptionMechanism of Concern
Acute Toxicity H302/H332Harmful if swallowed or inhaled.[1][2]Systemic muscarinic blockade.
Skin/Eye Irritant H315/H319Causes skin/serious eye irritation.[1][3]Quaternary ammoniums are surfactants that disrupt cell membranes, causing severe local irritation.
Target Organ H335May cause respiratory irritation.[1][3]Dust inhalation triggers bronchial irritation distinct from pharmacological bronchodilation.

Personal Protective Equipment (PPE) Protocol

The following PPE standards are non-negotiable for handling Adiphenine Methyl Bromide in quantities >10 mg.

A. Respiratory Protection (The Critical Barrier)
  • Rationale: As a crystalline salt, this compound is prone to static charge and aerosolization during weighing.

  • Standard: NIOSH-certified N95 (minimum) or P100 particulate respirator.

  • High-Risk Operations: For handling >1g or milling/grinding, a Powered Air Purifying Respirator (PAPR) or handling inside a Class II Biosafety Cabinet/Chemical Fume Hood is required.

B. Dermal Protection
  • Rationale: Quaternary ammonium compounds can permeate standard latex.

  • Protocol: Double-gloving strategy.

    • Inner Layer: 4-mil Nitrile (Inspection layer).

    • Outer Layer: 5-mil Nitrile (Sacrificial layer).

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Ocular Protection
  • Rationale: Safety glasses with side shields are insufficient for powders that act as mucosal irritants.

  • Standard: Unvented Chemical Goggles .

  • Why? If dust bypasses safety glasses, it dissolves in tear film, creating a concentrated anticholinergic solution directly on the cornea, causing prolonged mydriasis (pupil dilation) and blurred vision.

Visualization: PPE Decision Matrix

PPE_Decision_Tree Start Start: Adiphenine Methyl Bromide Handling State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid Quantity Quantity > 100mg? Solid->Quantity Controls_Liquid REQ: Safety Glasses/Face Shield + Single Nitrile (Change 30min) Liquid->Controls_Liquid HighRisk HIGH RISK: Aerosolization Quantity->HighRisk Yes LowRisk MODERATE RISK: Splash Quantity->LowRisk No Controls_Solid REQ: Fume Hood + P100 Mask + Goggles + Double Nitrile HighRisk->Controls_Solid LowRisk->Controls_Solid Conservative approach recommended

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Workflow: Safe Weighing & Solubilization

This protocol mitigates the risk of static discharge and dust generation.

Step 1: Engineering Controls Setup
  • Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[4] Bromide salts are often hygroscopic and prone to static clumping.

Step 2: Weighing Protocol
  • Don full PPE (Goggles, Double Nitrile, Lab Coat).

  • Pre-weigh the receiving vessel (volumetric flask) with its cap.

  • Transfer solid using a disposable anti-static spatula .[4] Do not use metal spatulas if the powder is free-flowing, as they can scatter dust.

  • Immediate Containment: Cap the vessel inside the hood immediately after transfer.

  • Wipe the exterior of the vessel with a damp Kimwipe (water) before removing it from the hood.

Step 3: Solubilization
  • Solvent Choice: Adiphenine methyl bromide is soluble in water and alcohol.[4]

  • Procedure: Add solvent slowly. Although not violently exothermic, localized heating can occur.

  • Labeling: Mark the solution clearly as "Anticholinergic Agent - Toxic."

Emergency Response & Exposure Management

ScenarioImmediate ActionScientific Rationale
Ocular Exposure Flush for 15 mins immediately. Hold eyelids open.QACs bind to corneal proteins. Immediate dilution is the only way to prevent permanent scarring or prolonged cycloplegia.
Inhalation Move to fresh air.[3][5] Sit upright.Anticholinergics reduce bronchial secretions; keeping the airway patent is priority.
Skin Contact Wash with soap and water.[5][6][7] Do not use alcohol.Alcohol may increase transdermal absorption of the salt. Soap neutralizes the cationic surfactant effect.
Spill (Solid) Cover with wet paper towels, then scoop.Do not dry sweep. Wetting prevents aerosolization of the dust.

Disposal & Deactivation

Do not flush down the drain. As a quaternary ammonium compound, it is toxic to aquatic life (H400/H410 equivalent in many QACs) and disrupts biological wastewater treatment stages.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvent" or "Toxic Aqueous" streams depending on the solvent used.

  • Destruction: High-temperature incineration (>1000°C) is required to break the C-N bond and manage bromine emissions.[4]

References

  • National Center for Advancing Translational Sciences (NCATS). Adiphenine Methyl Bromide - Compound Summary.[4] Inxight Drugs.[4] Retrieved October 26, 2023, from [Link]

  • PubChem. Adiphenine methyl bromide (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Quaternary Ammonium Compounds. (General QAC Safety Data). Retrieved October 26, 2023, from [Link]

  • World Health Organization (WHO). The International Pharmacopoeia: Adiphenine Methylbromide. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adiphenine methyl bromide
Reactant of Route 2
Reactant of Route 2
Adiphenine methyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.